TRITRAM
Description
The exact mass of the compound 1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane hydrobromide is 437.17500 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N7O3.BrH/c16-13(23)10-20-4-1-2-19-3-5-21(11-14(17)24)7-9-22(8-6-20)12-15(18)25;/h19H,1-12H2,(H2,16,23)(H2,17,24)(H2,18,25);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWTVAYNVLHOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32BrN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-72-6 | |
| Record name | 1,4,7,10-Tetraazacyclotridecane-1,4,7-triacetamide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
TRITRAM: A Technical Guide to Its Coordination Properties for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TRITRAM, chemically known as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a macrocyclic chelating agent.[1] Its structure is based on a 13-membered tetraaza macrocycle (a cyclotridecane (B13116453) derivative) functionalized with three pendant acetamide (B32628) arms. This structural arrangement of a constrained macrocyclic ring combined with flexible coordinating side arms suggests a high affinity and selectivity for various metal ions. Such chelators are of significant interest in the field of drug development, particularly for the formulation of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
This technical guide provides a comprehensive overview of the anticipated coordination properties of this compound, drawing upon the established principles of coordination chemistry and data from structurally related chelators used in medicine. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will focus on its predicted behavior and the general experimental methodologies used to characterize such compounds.
Predicted Coordination Properties of this compound
The coordination behavior of this compound is dictated by its molecular structure, which features a combination of a pre-organized macrocyclic framework and flexible donor arms.
Ligand Denticity and Donor Atoms: this compound is a potentially heptadentate ligand, offering seven donor atoms for coordination with a metal ion. These include:
-
Four nitrogen atoms from the macrocyclic ring.
-
Three oxygen atoms from the carbonyl groups of the pendant acetamide arms.
The combination of hard (oxygen) and borderline (nitrogen) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) principle, makes this compound a versatile chelator for a range of metal ions.
Coordination Number and Geometry: The 13-membered ring of this compound provides a pre-organized, yet flexible, cavity for a metal ion. The final coordination number and geometry of a this compound-metal complex will depend on the size, charge, and electronic configuration of the metal ion. It is anticipated that this compound can form stable complexes with metal ions that favor coordination numbers of 6 or 7, adopting distorted octahedral or capped octahedral geometries.
Complex Stability: The stability of a metal-chelator complex is a critical factor for its in vivo applications, especially for radiopharmaceuticals where the release of the free radiometal can lead to off-target toxicity. The stability of this compound complexes is expected to be high due to:
-
The Macrocyclic Effect: The pre-organized structure of the tetraaza ring leads to a smaller entropic penalty upon complexation compared to acyclic analogues, resulting in more stable complexes.
-
The Chelate Effect: The multiple coordination points of the heptadentate ligand lead to the formation of multiple chelate rings, which significantly enhances the thermodynamic stability of the complex.
For comparison, the stability of complexes with well-established chelators used in radiopharmaceuticals is presented in Table 1. It is expected that this compound would exhibit stability constants in a range that is competitive with these agents for relevant medical radionuclides.
Table 1: Stability Constants of Common Chelators with Medically Relevant Metal Ions
| Chelator | Metal Ion | log KML |
| DOTA | Ga³⁺ | 21.3 |
| DOTA | Cu²⁺ | 22.3 |
| DOTA | Lu³⁺ | 22.4 |
| NOTA | Ga³⁺ | 30.9 |
| NOTA | Cu²⁺ | 21.6 |
| TETA | Cu²⁺ | 21.9 |
Applications in Radiopharmaceutical Development
The structural features of this compound make it a promising candidate for chelating various radiometals used in nuclear medicine. The acetamide arms can be modified to include a bifunctional linker, allowing for the conjugation of this compound to a targeting molecule, such as a peptide or antibody. This would create a radiopharmaceutical capable of delivering a diagnostic or therapeutic radionuclide to a specific biological target, such as a tumor cell.
Potential radiometals for chelation by this compound include:
-
Gallium-68 (⁶⁸Ga): A positron emitter used for Positron Emission Tomography (PET) imaging.
-
Copper-64 (⁶⁴Cu): A positron emitter for PET imaging with a longer half-life, also emitting beta particles suitable for therapy.
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitter used for targeted radiotherapy and SPECT imaging.
The choice of the radiometal would be guided by the desired application (diagnosis or therapy) and its compatibility with the coordination pocket of this compound.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the public domain, a general methodology for the synthesis of N-functionalized tetraazamacrocycles can be outlined.
Generalized Synthesis of a this compound-like Chelator:
-
Protection of the Macrocycle: Start with the parent tetraazacyclotridecane macrocycle. Three of the four secondary amine groups are typically protected with suitable protecting groups (e.g., tosyl or boc) to ensure selective functionalization of the remaining amine.
-
Alkylation of the Unprotected Amine: The single unprotected amine is alkylated with a reagent containing the desired functional group for conjugation (e.g., a protected carboxylic acid or an azide/alkyne for click chemistry).
-
Deprotection: The protecting groups on the other three amines are removed.
-
Functionalization of the Remaining Amines: The three newly deprotected amines are reacted with an appropriate electrophile (e.g., 2-bromoacetamide) to introduce the acetamide arms.
-
Final Deprotection and Purification: Any remaining protecting groups are removed, and the final product is purified, typically by chromatography.
Radiolabeling Protocol:
-
Preparation of the Labeling Solution: A solution of the this compound-conjugated targeting molecule is prepared in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or HEPES) at a pH optimized for the specific radiometal.
-
Addition of the Radiometal: The desired radiometal (e.g., ⁶⁸GaCl₃ eluted from a generator) is added to the solution of the chelator conjugate.
-
Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-15 minutes) to facilitate complexation.
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined using techniques such as radio-TLC or radio-HPLC.
Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of chelators like this compound.
Caption: Generalized workflow for the synthesis of a bifunctional this compound-like chelator.
Caption: Key relationships in the design of chelators for radiopharmaceutical applications.
Conclusion
This compound represents a promising, yet underexplored, chelating agent for applications in drug development, particularly in the rapidly advancing field of radiopharmaceuticals. Its structural characteristics suggest that it can form highly stable complexes with a variety of medically relevant radiometals. While a lack of specific experimental data in the public domain currently limits a detailed quantitative analysis of its coordination properties, this guide provides a solid framework for understanding its potential based on established principles of coordination chemistry. Further research into the synthesis, characterization, and in vivo evaluation of this compound and its derivatives is warranted to fully unlock its potential for creating novel diagnostic and therapeutic agents.
References
TRITRAM chelating agent chemical structure and properties
An In-depth Review of the Chemical Structure, Properties, and Applications of the Chelating Agent TRITRAM
Introduction
In the landscape of coordination chemistry and its application in biomedical sciences, the development of efficient chelating agents is paramount for the advancement of diagnostics and therapeutics. This compound, a macrocyclic chelating agent, has emerged as a significant molecule in this field. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and experimental considerations of this compound, intended for researchers, scientists, and professionals in drug development. Its unique structural features and chelation capabilities make it a molecule of interest, particularly in the realm of radiopharmaceuticals.
Chemical Structure and Identification
This compound is chemically known as 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide . It is a derivative of a tetraazamacrocycle, characterized by a thirteen-membered ring containing four nitrogen atoms, with three of these nitrogens functionalized with acetamide (B32628) arms.
| Identifier | Value |
| IUPAC Name | 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide |
| CAS Number | 1301738-72-6 |
| Molecular Formula | C₁₅H₃₁N₇O₃·HBr |
| Molecular Weight | 438.36 g/mol |
The core structure of this compound is a cyclen-like ring, which provides a pre-organized framework for coordinating with metal ions. The acetamide pendant arms play a crucial role in the chelation process, providing additional coordination sites and influencing the overall stability and kinetic properties of the resulting metal complexes.
Figure 1: 2D representation of the this compound chemical structure.
Physicochemical Properties
The physicochemical properties of a chelating agent are critical determinants of its suitability for various applications, including its behavior in biological systems. While comprehensive experimental data for this compound is not extensively published in publicly available literature, the following table summarizes known and predicted properties based on its structure.
| Property | Value/Information |
| Appearance | White Powder |
| Solubility | Information on solubility in common solvents like water, ethanol, and DMSO is not readily available in public sources and would require experimental determination. |
| pKa Values | The pKa values of the amine and amide groups are crucial for understanding the pH-dependent chelation behavior. These values have not been found in the surveyed literature and would need to be determined experimentally, for instance, through potentiometric titration. |
Stability of Metal Complexes
The primary function of a chelating agent is to form stable complexes with metal ions. The stability of these complexes is quantified by the stability constant (log K), which reflects the equilibrium of the complex formation reaction. High log K values indicate a strong affinity of the chelator for the metal ion and a more stable complex.[1]
While specific log K values for this compound with a wide range of metal ions are not extensively documented in publicly accessible databases, the structural similarity to other tetraaza macrocycles suggests it would form highly stable complexes with various transition metals and radiometals of interest in nuclear medicine, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Lutetium-177 (¹⁷⁷Lu). The thermodynamic stability of such complexes is a key factor in preventing the release of the metal ion in vivo, which is crucial for minimizing toxicity and ensuring the efficacy of radiopharmaceuticals.[2][3]
For instance, the related TRAP chelator, which also features a triazacyclononane backbone, exhibits high thermodynamic stability with Cu(II), with a log KML of 19.1.[4] It is anticipated that this compound would exhibit comparable or distinct stability profiles depending on the specific metal ion, a subject for further experimental investigation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis, purification, and application of this compound. The following sections outline general methodologies that can be adapted for this compound based on established procedures for similar macrocyclic chelators.
Synthesis and Purification of this compound
The synthesis of this compound, being a complex macrocyclic molecule, likely involves a multi-step process. A plausible synthetic route would start from a suitable tetraamine (B13775644) precursor, followed by cyclization to form the 13-membered ring and subsequent functionalization of the secondary amines with acetamide groups.
General Synthetic Workflow:
-
Precursor Synthesis: Synthesis of the linear tetraamine precursor.
-
Macrocyclization: High-dilution cyclization reaction to form the tetraazacyclotridecane ring. This step is often challenging and requires careful control of reaction conditions to maximize the yield of the desired macrocycle.
-
Functionalization: Alkylation of the secondary amines on the macrocyclic ring with a suitable reagent, such as 2-bromoacetamide, to introduce the acetamide pendant arms.
-
Purification: Purification of the final product is critical and typically involves techniques such as column chromatography and recrystallization to obtain high-purity this compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Figure 2: General synthetic workflow for this compound.
Radiolabeling Protocol with ⁶⁸Ga for PET Imaging
This compound is a potential chelator for radiometals used in Positron Emission Tomography (PET) imaging, such as ⁶⁸Ga. The following is a general protocol for the radiolabeling of a this compound-conjugated biomolecule, which would need to be optimized for specific applications.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
This compound-conjugated targeting molecule (e.g., peptide, antibody)
-
Metal-free water and buffers (e.g., sodium acetate, HEPES)
-
C18 Sep-Pak cartridge for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering: Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ solution to adjust the pH to an optimal range for chelation (typically pH 4-5).
-
Labeling Reaction: Add the this compound-conjugated biomolecule to the buffered ⁶⁸Ga solution. Incubate the reaction mixture at an optimized temperature (often room temperature or slightly elevated) for a specific duration (typically 5-15 minutes).
-
Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the radiolabeled product with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
Figure 3: General experimental workflow for ⁶⁸Ga radiolabeling.
Applications in Research and Drug Development
The structural characteristics of this compound make it a promising candidate for various applications in biomedical research and drug development, particularly in the field of nuclear medicine.
-
Radiopharmaceuticals for PET Imaging: When complexed with positron-emitting radionuclides like ⁶⁸Ga or ⁶⁴Cu, this compound can be conjugated to targeting vectors (e.g., peptides, antibodies, nanoparticles) to create radiotracers for PET imaging. These imaging agents can be used for the diagnosis, staging, and monitoring of diseases such as cancer.[5]
-
Targeted Radionuclide Therapy (TRT): By chelating therapeutic radionuclides such as ¹⁷⁷Lu or Actinium-225 (²²⁵Ac), this compound-based conjugates have the potential to be used in TRT.[6] These therapeutic agents deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to surrounding healthy tissues.
-
Bifunctional Chelating Agent: this compound can be modified to include a reactive functional group, transforming it into a bifunctional chelator. This allows for its covalent attachment to a biomolecule of interest, a critical step in the development of targeted radiopharmaceuticals.
Conclusion
This compound is a macrocyclic chelating agent with a chemical structure that holds significant promise for applications in radiopharmaceutical development and other areas of coordination chemistry. While a comprehensive public dataset on its physicochemical properties and metal complex stabilities is still emerging, its structural analogy to well-established chelators suggests a high potential for forming stable complexes with medically relevant metal ions. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and utilize this compound in their studies. Further investigation into the quantitative aspects of its chelation chemistry is warranted to fully unlock the potential of this versatile molecule in advancing diagnostic and therapeutic strategies.
References
- 1. vpscience.org [vpscience.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stability of metal complexes | PPT [slideshare.net]
- 4. A shortcut to high-affinity Ga-68 and Cu-64 radiopharmaceuticals: one-pot click chemistry trimerisation on the TRAP platform - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Proposed Synthesis of 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide is not well-documented in publicly available scientific literature. Therefore, this guide presents a proposed synthetic route based on established methodologies for the synthesis of analogous macrocyclic polyamines and their derivatives. The experimental protocols provided are adapted from similar reported syntheses and should be considered as a starting point for further investigation and optimization.
Introduction
Macrocyclic polyamines and their derivatives are of significant interest in medicinal chemistry and drug development, primarily for their ability to form stable complexes with metal ions. These complexes have applications as contrast agents in magnetic resonance imaging (MRI), as radiopharmaceutical carriers for targeted cancer therapy, and as potential therapeutic agents themselves. The title compound, 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a functionalized 13-membered tetraazamacrocycle. The acetamide (B32628) side-chains can enhance the coordination properties of the macrocycle and provide points for further conjugation. This guide outlines a plausible multi-step synthesis for this compound, detailing the necessary experimental procedures and providing a framework for its production in a research setting.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that can be divided into three main stages:
-
Synthesis of a Protected Linear Tetraamine (B13775644) Precursor: This involves the preparation of a linear tetraamine with a protecting group on one of the secondary amines to allow for selective functionalization later in the synthesis.
-
Macrocyclization: The formation of the 13-membered tetraazacyclotridecane ring system using a method analogous to the Richman-Atkins synthesis.
-
Tri-N-alkylation and Deprotection: The selective introduction of the three acetamide side chains onto the macrocycle, followed by the removal of the protecting group to yield the final product.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide.
Experimental Protocols
Stage 1: Synthesis of a Protected Linear Tetraamine Precursor
The initial step is the synthesis of a linear tetraamine, followed by the protection of one of the internal secondary amine groups. A suitable protecting group would be the tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of the subsequent steps and can be removed under acidic conditions.
1.1: Synthesis of N4-Boc-1,4,7,10-tetraazadecane
This protocol is adapted from methods for the selective protection of polyamines.
-
Reaction Scheme:
-
1,4,7,10-tetraazadecane + (Boc)₂O → N4-Boc-1,4,7,10-tetraazadecane
-
-
Experimental Protocol:
-
Dissolve 1,4,7,10-tetraazadecane (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (0.9-1.0 equivalents to favor mono-protection) in DCM dropwise to the stirred solution of the tetraamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired N4-Boc-protected tetraamine.
-
1.2: Sulfonylation of Primary Amines
The primary amines of the protected tetraamine are then tosylated to activate them for the cyclization reaction.
-
Reaction Scheme:
-
N4-Boc-1,4,7,10-tetraazadecane + 2 TsCl → N1,N10-ditosyl-N4-Boc-1,4,7,10-tetraazadecane
-
-
Experimental Protocol:
-
Dissolve the N4-Boc-1,4,7,10-tetraazadecane (1 equivalent) and a suitable base, such as triethylamine (B128534) or pyridine, in DCM.
-
Cool the solution to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (2.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product may be purified by recrystallization or column chromatography.
-
Stage 2: Macrocyclization
The 13-membered ring is formed by reacting the di-tosylated linear tetraamine with 1,3-dibromopropane.
-
Reaction Scheme:
-
N1,N10-ditosyl-N4-Boc-1,4,7,10-tetraazadecane + 1,3-dibromopropane → 4-Boc-1,7-ditosyl-1,4,7,10-tetraazacyclotridecane
-
-
Experimental Protocol (adapted from Richman-Atkins conditions):
-
Prepare a solution of the di-tosylated tetraamine (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (excess, e.g., 5 equivalents), to the solution.
-
Heat the mixture to 80-100 °C.
-
Slowly add a solution of 1,3-dibromopropane (1 equivalent) in DMF to the reaction mixture over several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue heating and stirring for another 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under high vacuum.
-
Purify the resulting crude macrocycle by column chromatography.
-
Stage 3: Tri-N-alkylation and Deprotection
3.1: Detosylation
The tosyl protecting groups are removed to free the secondary amines for alkylation.
-
Reaction Scheme:
-
4-Boc-1,7-ditosyl-1,4,7,10-tetraazacyclotridecane → 4-Boc-1,4,7,10-tetraazacyclotridecane
-
-
Experimental Protocol:
-
Treat the di-tosylated macrocycle with a solution of hydrobromic acid in acetic acid (HBr/AcOH) or with sodium in liquid ammonia. A common method is heating in a mixture of HBr and phenol.
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with ether, and dry. The product will be the hydrobromide salt.
-
The free base can be obtained by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent like chloroform.
-
3.2: Tri-N-alkylation with 2-Bromoacetamide
The three free secondary amines are alkylated with 2-bromoacetamide.
-
Reaction Scheme:
-
4-Boc-1,4,7,10-tetraazacyclotridecane + 3 BrCH₂CONH₂ → 2,2′,2”-(4-Boc-1,4,7,10-tetraazacyclotridecane-1,7,10-triyl)triacetamide
-
-
Experimental Protocol:
-
Dissolve the Boc-protected macrocycle (1 equivalent) in a suitable solvent such as acetonitrile (B52724) (MeCN) or DMF.
-
Add an excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).
-
Add 2-bromoacetamide (at least 3 equivalents) to the mixture.
-
Heat the reaction to 50-70 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC.
-
3.3: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the target compound.
-
Reaction Scheme:
-
2,2′,2”-(4-Boc-1,4,7,10-tetraazacyclotridecane-1,7,10-triyl)triacetamide → 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide
-
-
Experimental Protocol:
-
Dissolve the Boc-protected final compound in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess acid under reduced pressure.
-
The product will be obtained as the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).
-
The free base can be obtained by neutralization with a base (e.g., sodium bicarbonate or an ion-exchange resin) followed by extraction or purification.
-
Data Presentation
Since this is a proposed synthesis, experimental data is not available for the specific target molecule. The following tables provide representative quantitative data for analogous reactions found in the literature to serve as a guideline for expected outcomes.
Table 1: Representative Yields for Macrocyclization Reactions
| Macrocycle Size | Linear Precursor Protection | Dihalide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 12-membered | Di-tosyl | 1,2-dibromoethane | K₂CO₃ | DMF | 100 | 48 | 50-70 |
| 14-membered | Di-tosyl | 1,3-dibromopropane | Cs₂CO₃ | DMF | 90 | 24 | 60-80 |
| 13-membered (Proposed) | Di-tosyl | 1,3-dibromopropane | Cs₂CO₃ | DMF | 90-100 | 24-48 | 50-75 (Estimated) |
Table 2: Representative Data for N-Alkylation of Macrocycles
| Macrocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Cyclen | t-Butyl bromoacetate (B1195939) (3 eq.) | NaOAc | DMA | Room Temp | 120 | ~80 (for tri-substituted) |
| Cyclen | 2-Bromoacetamide (excess) | K₂CO₃ | MeCN | 70 | 24 | >90 (for tetra-substituted) |
| 1,4,7,10-tetraazacyclotridecane (Proposed) | 2-Bromoacetamide (3 eq.) | K₂CO₃ | MeCN | 60-70 | 24-48 | 70-90 (Estimated) |
Mandatory Visualizations
Proposed Synthesis of the Macrocyclic Core
Unraveling the Ambiguity of CAS 1301738-72-6: A Tale of Two Molecules
An in-depth investigation into the chemical identity of CAS number 1301738-72-6 has revealed a significant discrepancy in publicly available databases, with the identifier linked to two distinct chemical structures. This ambiguity presents a critical challenge for researchers, scientists, and drug development professionals, as the properties and applications of these compounds are vastly different. This guide will present the available information for both potential identities, highlighting the conflicting data and the urgent need for clarification from a definitive source.
The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, intended to provide an unambiguous way to identify a compound. However, in the case of CAS 1301738-72-6, a clear conflict exists. The identifier is associated with both a complex macrocyclic chelating agent, "TRITRAM," and a benzoxazole (B165842) derivative, "Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate."
Identity 1: The Macrocyclic Chelator - this compound
Several chemical suppliers identify CAS 1301738-72-6 as this compound, a functionalized macrocycle.
Chemical Name: 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide
Macrocyclic chelators like this compound are primarily designed to bind strongly with metal ions. Their research and development applications often lie in the field of medical imaging and radiotherapy. These molecules can be conjugated to targeting vectors such as peptides or antibodies, which then deliver a radioactive metal ion to a specific site in the body, for either diagnostic (e.g., PET, SPECT imaging) or therapeutic purposes.
Potential Research Uses:
-
Medical Imaging: As chelating agents for radionuclides used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
-
Radiotherapy: To deliver therapeutic radioisotopes to tumor sites.
-
Bioconjugation: Serving as a linker to attach metal ions to biological molecules.
Physicochemical Properties (as listed by suppliers for this compound)
| Property | Value |
| Chemical Formula | C₁₅H₃₁N₇O₃·HBr |
| Molecular Weight | 438.36 g/mol |
| Appearance | White Powder |
Identity 2: The Benzoxazole Derivative
Conversely, other sources associate CAS 1301738-72-6 with a benzoxazole derivative.
Chemical Name: Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The structure of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate suggests potential applications as a scaffold for the development of novel therapeutic agents.
Potential Research Uses:
-
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities.
-
Drug Discovery: Screening for biological activities, such as antimicrobial, antiviral, or anticancer properties, which are common for the benzoxazole scaffold.
Physicochemical Properties (as listed by a supplier for the benzoxazole derivative)
| Property | Value |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Solid or crystalline substance |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane |
The Critical Need for Definitive Identification
The stark differences in the chemical structures, properties, and potential applications of this compound and Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate underscore the critical importance of resolving the ambiguity surrounding CAS 1301738-72-6. Without a definitive, verifiable primary source, such as a patent or peer-reviewed scientific publication that unambiguously links the CAS number to a single, characterized compound, researchers risk working with the wrong substance, leading to wasted resources and invalid experimental outcomes.
Visualizing the Discrepancy
To illustrate the structural differences, the following diagrams represent the two molecules associated with CAS 1301738-72-6.
Caption: Structure of this compound (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide).
Caption: Structure of Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate.
Conclusion and Recommendation
Given the conflicting information and the lack of a definitive primary source to verify the correct chemical structure for CAS 1301738-72-6, it is impossible to provide a comprehensive and accurate technical guide on its properties and research uses. The scientific and drug development communities are strongly advised to exercise extreme caution when sourcing a compound under this CAS number. It is recommended to:
-
Verify the structure: Independently verify the chemical structure of any compound supplied under this CAS number using analytical techniques such as NMR and mass spectrometry.
-
Request documentation: Demand clear and verifiable documentation from suppliers that confirms the identity of the compound, preferably with references to primary literature or patents.
-
Report discrepancies: Report any discrepancies found to the relevant chemical databases and regulatory bodies to help rectify this ambiguity.
Until this issue is resolved, any research or development activities involving a compound identified solely by CAS 1301738-72-6 should be considered with a high degree of uncertainty.
An In-depth Technical Guide to the Core Principles of Metal Chelation with Tetraazacyclotridecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental principles governing the chelation of metal ions by tetraazacyclotridecane ([1]aneN₄) derivatives. These 13-membered macrocyclic ligands are of significant interest in medicinal chemistry, particularly in the development of radiopharmaceuticals and other therapeutic agents, owing to their ability to form stable and kinetically inert complexes with a variety of metal ions. This document details the synthesis, coordination chemistry, and thermodynamic aspects of metal complexation with these unique chelators. It also includes detailed experimental protocols for their synthesis and characterization, as well as a discussion of their emerging applications in drug development.
Introduction to Tetraazacyclotridecane Derivatives as Metal Chelators
Tetraazamacrocycles are a class of ligands that have garnered considerable attention for their ability to form highly stable metal complexes. Among these, the 13-membered ring system of 1,4,7,10-tetraazacyclotridecane, often referred to as[1]aneN₄ or homocyclen, represents a unique scaffold. Its cavity size is intermediate between the well-studied 12-membered cyclen and 14-membered cyclam, leading to distinct coordination properties.
The pre-organized structure of the macrocycle, a key feature of the "macrocyclic effect," results in a smaller entropic penalty upon metal complexation compared to analogous open-chain ligands. This, combined with the strong donor properties of the four nitrogen atoms, leads to the formation of thermodynamically stable and, often, kinetically inert metal complexes. These properties are highly desirable in applications such as radio-pharmaceuticals, where the premature release of the radiometal in vivo can lead to off-target toxicity and reduced imaging or therapeutic efficacy.
Synthesis of Tetraazacyclotridecane Derivatives
The synthesis of tetraazacyclotridecane and its derivatives can be challenging due to the potential for polymerization and the need for high-dilution conditions to favor cyclization. Template-assisted synthesis is a common and effective strategy.
General Synthesis Workflow
A typical synthetic route involves the cyclization of a linear tetraamine (B13775644) precursor, often in the presence of a metal ion that acts as a template, guiding the reacting ends of the molecule to form the desired macrocycle. Subsequent removal of the template ion yields the free ligand. Functionalization of the macrocyclic backbone, either on the nitrogen atoms or the carbon skeleton, allows for the attachment of biomolecules for targeted delivery or the modulation of the complex's physicochemical properties.
References
A Technical Guide to the Role of TRIF-Related Adaptor Molecule (TRAM) in Biomedical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The TRIF-related adaptor molecule (TRAM), also known as Toll-like receptor adaptor molecule 2 (TICAM-2), is a critical intracellular signaling protein that plays a specialized role in the innate immune system. Initially identified as the fourth Toll-interleukin 1 receptor (TIR) domain-containing adaptor, TRAM is now understood to be a key mediator in the Toll-like receptor 4 (TLR4) signaling pathway.[1] This guide provides a comprehensive overview of TRAM, its function in biomedical research, and its potential as a therapeutic target. While the user's initial query referred to "TRITRAM," the context of biomedical research strongly indicates that the intended subject is the TRAM protein.
TRAM functions as a sorting adaptor, providing specificity to the MyD88-independent signaling cascade downstream of TLR4 activation, which is primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Its role is crucial for the induction of type I interferons (IFNs) and the subsequent activation of an antiviral immune response.[1] Recent studies have also implicated TRAM in the signaling pathways of other TLRs, including TLR2 and TLR7, expanding its known functions in innate immunity.[2][3]
This technical guide will delve into the molecular mechanisms of TRAM-mediated signaling, summarize key quantitative findings, provide detailed experimental protocols for its study, and present visualizations of its signaling pathways and experimental workflows.
Core Functions and Signaling Pathways of TRAM
TRAM is a 235-amino acid protein characterized by an N-terminal myristoylation site and a C-terminal TIR domain. The myristoylation of TRAM is essential for its localization to the plasma membrane and subsequent trafficking to endosomes, a critical step for its signaling function.[4]
The TRAM-Mediated TLR4 Signaling Pathway
The canonical function of TRAM is as a bridging adaptor in the TLR4 signaling cascade. Upon activation by LPS, TLR4 recruits TRAM to the plasma membrane. TRAM then facilitates the recruitment of another adaptor protein, TRIF (TIR-domain-containing adapter-inducing interferon-β).[1] This TRAM-TRIF complex is central to the MyD88-independent pathway.
The key steps in the TRAM-mediated TLR4 signaling pathway are as follows:
-
LPS Recognition and TLR4 Activation: LPS, in complex with LPS-binding protein (LBP), CD14, and MD-2, binds to and activates TLR4 at the cell surface.
-
TRAM Recruitment: Activated TLR4 recruits the myristoylated TRAM from the cytoplasm to the plasma membrane.
-
TRIF Recruitment: TRAM acts as a scaffold to recruit TRIF to the TLR4 signaling complex.
-
Endosomal Trafficking: The TLR4-TRAM-TRIF complex is internalized into endosomes. This relocalization is a critical step for the activation of the downstream signaling cascade.
-
Activation of TBK1 and IKKε: Within the endosome, TRIF recruits and activates the kinases TBK1 (TANK-binding kinase 1) and IKKε (inhibitor of nuclear factor kappa-B kinase epsilon).
-
IRF3 Phosphorylation and Dimerization: TBK1 and IKKε phosphorylate the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then forms dimers.
-
Nuclear Translocation and Gene Expression: IRF3 dimers translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes (e.g., IFN-β), leading to their transcription.
-
Late-Phase NF-κB Activation: The TRAM-TRIF pathway also contributes to the late-phase activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.
Below is a Graphviz diagram illustrating the TRAM-mediated TLR4 signaling pathway.
Caption: TRAM-mediated TLR4 signaling pathway.
Role of TRAM in Other TLR Pathways
While TRAM's role in TLR4 signaling is well-established, emerging evidence suggests its involvement in other TLR pathways:
-
TLR2 Signaling: TRAM and TRIF have been shown to be involved in TLR2-mediated induction of the chemokines CCL4 and CCL5, as well as interferon-β.[2][5] This suggests a previously unappreciated complexity in TLR2 signaling, which was thought to be exclusively MyD88-dependent.
-
TLR7 Signaling: TRAM is required for TLR7-mediated production of RANTES (CCL5).[3] Co-immunoprecipitation studies have shown that TRAM physically interacts with MyD88 upon TLR7 stimulation.[3]
Quantitative Data on TRAM Function
Quantitative data on TRAM's function is crucial for a deeper understanding of its role in signaling. While precise binding affinities and kinetic data are not always readily available in the literature, studies on TRAM-deficient mice and in vitro experiments provide valuable quantitative and semi-quantitative insights.
| Parameter | Finding | Experimental System | Reference |
| Cytokine Production in TRAM-deficient Macrophages (in response to LPS) | |||
| IFN-β | Abolished | TRAM-deficient murine macrophages | [1] |
| RANTES (CCL5) | Significantly reduced | TRAM-deficient murine macrophages | [6] |
| TNF-α | Partially reduced | TRAM-deficient murine macrophages | [6] |
| IL-6 | Partially reduced | TRAM-deficient murine macrophages | [6] |
| Effect of TRAM Deficiency on TLR2 Ligand-Induced Cytokine Production | |||
| CCL5 | Markedly reduced | TRAM-deficient murine macrophages | [5] |
| TNF-α | Normal | TRAM-deficient murine macrophages | [5] |
| Effect of TRAM Deficiency on TLR7 Ligand-Induced Cytokine Production | |||
| RANTES (CCL5) | Impaired | TRAM-deficient murine macrophages | [3] |
| TNF-α | Normal | TRAM-deficient murine macrophages | [3] |
| Interaction with Signaling Partners | |||
| TRAM and TRIF | Direct interaction | Co-immunoprecipitation in HEK293T cells | [7] |
| TRAM and TLR4 | Co-localization and interaction | Confocal microscopy and co-immunoprecipitation | [4] |
| TRAM and TRAF6 | Direct interaction | Co-immunoprecipitation in HEK293T cells | [6] |
Experimental Protocols
Studying the function of TRAM involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-immunoprecipitation of TRAM and its Interaction Partners
This protocol is designed to verify the interaction between TRAM and a putative binding partner (e.g., TRIF, TLR4, or TRAF6).
Materials:
-
Cell line expressing tagged versions of TRAM and the protein of interest (e.g., HEK293T cells)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors
-
Antibody specific to the tag of the "bait" protein (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies for Western blotting against the tags of both proteins
Procedure:
-
Cell Lysis:
-
Culture and transfect HEK293T cells with plasmids encoding tagged TRAM and the tagged interaction partner.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in Co-IP Lysis/Wash Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody against the "bait" protein's tag to the pre-cleared lysate and incubate for 2-4 hours at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 ml of Co-IP Lysis/Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the tags of both the "bait" and "prey" proteins. A band corresponding to the "prey" protein in the immunoprecipitated sample indicates an interaction.
-
Caption: Co-immunoprecipitation workflow.
Confocal Microscopy for TRAM Subcellular Localization
This protocol allows for the visualization of TRAM's subcellular localization and its co-localization with other proteins or organelles.
Materials:
-
Cells expressing fluorescently tagged TRAM (e.g., TRAM-GFP)
-
Glass-bottom confocal microscopy dishes
-
Fluorescent markers for organelles of interest (e.g., CellMask for plasma membrane, LysoTracker for lysosomes) or antibodies for immunofluorescence of other proteins
-
Paraformaldehyde (PFA) for fixing cells (for immunofluorescence)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Transfection:
-
Seed cells on glass-bottom confocal dishes.
-
Transfect cells with a plasmid encoding a fluorescently tagged TRAM protein.
-
-
Cell Treatment and Staining (for live-cell imaging):
-
If studying dynamic processes, treat the cells with the desired stimulus (e.g., LPS).
-
Add fluorescent markers for organelles of interest according to the manufacturer's instructions.
-
-
Fixation and Staining (for fixed-cell imaging/immunofluorescence):
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with a primary antibody against the protein of interest overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
-
Imaging:
-
Mount the coverslips using a mounting medium containing DAPI to stain the nucleus.
-
Acquire images using a confocal laser scanning microscope. Use appropriate laser lines and emission filters for each fluorophore.
-
For co-localization studies, acquire images sequentially for each channel to avoid bleed-through.
-
-
Image Analysis:
-
Analyze the images using software such as ImageJ or Fiji.
-
Co-localization can be quantified using Pearson's correlation coefficient or Manders' overlap coefficient.
-
Caption: Confocal microscopy workflow.
Potential Applications in Biomedical Research and Drug Development
The specific role of TRAM in mediating the MyD88-independent TLR4 signaling pathway makes it an attractive target for therapeutic intervention in various diseases.
-
Sepsis: Overactivation of the TLR4 pathway by bacterial LPS is a major driver of sepsis. Inhibiting TRAM could specifically dampen the production of type I interferons and other pro-inflammatory mediators without completely abolishing the immune response, which is also dependent on the MyD88-dependent pathway.
-
Inflammatory and Autoimmune Diseases: Chronic inflammation is a hallmark of many autoimmune diseases. Targeting TRAM could be a strategy to reduce the inflammatory response in conditions where TLR4 signaling is implicated.
-
Viral Infections: As TRAM is involved in the production of antiviral type I interferons, modulating its activity could be explored in the context of viral infections.
-
Adjuvant Development: Understanding the signaling pathways downstream of TLRs is crucial for the rational design of vaccine adjuvants. TRAM's role in shaping the immune response could be harnessed to develop adjuvants that elicit a desired type of immunity.
Conclusion
The TRIF-related adaptor molecule, TRAM, is a key player in the innate immune system, providing specificity to the TLR4 signaling pathway and contributing to the signaling of other TLRs. Its role as a sorting adaptor that bridges TLR4 and TRIF is essential for the production of type I interferons and the orchestration of an effective antiviral response. The potential for TRAM to be targeted for therapeutic purposes in a range of inflammatory and infectious diseases makes it a subject of significant interest in biomedical research and drug development. Further research into the quantitative aspects of TRAM-mediated signaling and the development of specific inhibitors will be crucial for translating our understanding of this important adaptor molecule into clinical applications.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Targeted protein relocalization via protein transport coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Production of Mice Deficient in Genes for Interleukin (IL)-1α, IL-1β, IL-1α/β, and IL-1 Receptor Antagonist Shows that IL-1β Is Crucial in Turpentine-induced Fever Development and Glucocorticoid Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.emory.edu [med.emory.edu]
- 6. The TLR signaling adaptor TRAM interacts with TRAF6 to mediate activation of the inflammatory response by TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of TLR adapter TRIF to TLR4 signaling complex is mediated by the second helical region of TRIF TIR domain - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigation of TRITRAM for Metal Ion Sequestration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRITRAM, chemically identified as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a macrocyclic chelating agent with potential applications in metal ion sequestration. This document provides a technical guide to the foundational aspects of this compound, including its synthesis, proposed mechanism of action, and general experimental considerations for its use in sequestering metal ions. The information presented herein is based on the analysis of related tetraazamacrocyclic compounds and general principles of chelation chemistry, as specific research focused solely on this compound is limited in the public domain.
Core Concepts
Chemical Structure and Properties
This compound is a derivative of a thirteen-membered tetraazamacrocycle, characterized by three acetamide (B32628) pendant arms. The core macrocyclic structure provides a pre-organized cavity for metal ion coordination, while the amide functional groups offer additional coordination sites, potentially enhancing the stability and selectivity of the metal complexes formed.
| Property | Description |
| Chemical Name | 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide |
| CAS Number | 1301738-72-6 |
| Molecular Formula | C₁₅H₃₁N₇O₃ |
| Structure | A tetraazacyclotridecane ring with three N-linked acetamide arms. |
Synthesis of this compound
-
Synthesis of the Macrocyclic Backbone: The initial step would be the synthesis of the 1,4,7,10-tetraazacyclotridecane (B1589019) ring. This is typically achieved through cyclization reactions involving linear polyamines and appropriate difunctional electrophiles under high-dilution conditions to favor intramolecular cyclization.
-
N-Alkylation: The secondary amine groups on the macrocyclic ring are then alkylated with a suitable reagent to introduce the acetamide pendant arms. A common reagent for this purpose is 2-bromoacetamide (B1266107) or a similar activated acetic acid derivative. The reaction conditions, such as the choice of base and solvent, would be critical to control the degree of substitution and avoid side reactions.
-
Purification and Characterization: The final product would be purified using techniques such as column chromatography and crystallization. Characterization would involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound.
The Advent of TRITRAM and its Analogs: A New Frontier in Bifunctional Chelators for Radiopharmaceuticals
For Immediate Release
In the ever-evolving landscape of nuclear medicine and targeted radiopharmaceuticals, the development of novel bifunctional chelators is paramount to enhancing the efficacy and safety of diagnostic and therapeutic agents. A promising new contender in this arena is TRITRAM, a tetraazacyclotridecane-based chelator, alongside a growing class of analogous tetraazamacrocyclic compounds. These chelators serve as the crucial link between a targeting biomolecule, such as an antibody or peptide, and a metallic radionuclide, ensuring stable delivery of the radioactive payload to the target tissue. This technical guide delves into the discovery, synthesis, and application of this compound and its related bifunctional chelators, providing researchers, scientists, and drug development professionals with a comprehensive overview of this emerging class of compounds.
Core Principles of Bifunctional Chelators
Bifunctional chelators are molecules with two distinct functional components: a strong metal-binding moiety that securely encapsulates a radiometal and a reactive linker that covalently attaches to a biological targeting vector.[1] The stability of the metal-chelator complex is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.[2] The design of these chelators is a delicate balance of achieving high thermodynamic stability and kinetic inertness of the radiometal complex, while also allowing for efficient radiolabeling under mild conditions suitable for sensitive biomolecules.[3]
This compound: A Novel Tetraazacyclotridecane Chelator
This compound, chemically identified as 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, represents a newer generation of chelators built upon a 13-membered tetraazamacrocyclic ring.[4] While extensive peer-reviewed data on this compound itself is emerging, its structural design, featuring amide coordinating groups, suggests potential for complexing a variety of radiometals. The development of such novel chelators is driven by the need to fine-tune the in vivo properties of radiopharmaceuticals, including their pharmacokinetics and biodistribution.
A Broader Look: Tetraazamacrocyclic Chelators in Radiopharmacy
The foundation for chelators like this compound lies in the well-established family of tetraazamacrocyclic ligands, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5] These macrocyclic structures provide a pre-organized cavity that can be tailored to the specific size and coordination chemistry of different radiometals.[3] The choice of the macrocyclic ring size and the nature of the coordinating arms (e.g., carboxylic acids vs. amides) significantly influences the stability and labeling efficiency of the resulting radiometal complex.[5]
Quantitative Data on Bifunctional Chelators
The performance of bifunctional chelators is assessed through several key quantitative parameters. These include radiolabeling efficiency, stability in human serum, and the biodistribution profile of the resulting radiolabeled conjugate. The following tables summarize representative data for commonly used tetraazamacrocyclic chelators, providing a benchmark for the evaluation of new agents like this compound.
| Chelator | Radionuclide | Radiolabeling Efficiency (%) | Molar Activity (GBq/µmol) | Reference |
| DOTA | 177Lu | >95 | 50-100 | [6] |
| DOTA | 68Ga | >98 | 100-200 | [7] |
| TETA | 64Cu | >90 | >10 | [8] |
| NOTA | 68Ga | >99 | 150-250 | [5] |
Table 1: Radiolabeling Performance of Common Tetraazamacrocyclic Chelators. This table highlights the high radiolabeling efficiencies and molar activities achievable with established chelators, setting a standard for new chelators.
| Radiopharmaceutical | Stability in Serum (24h) | % Intact Conjugate (in vivo, 24h) | Reference |
| [177Lu]Lu-DOTA-TATE | >98% | >95% | [6] |
| [68Ga]Ga-DOTA-TOC | >99% | Not Applicable (short half-life) | [7] |
| [64Cu]Cu-TETA-Octreotide | >95% | ~90% | [8] |
Table 2: In Vitro and In Vivo Stability of Radiopharmaceuticals. This table illustrates the high stability of radiopharmaceuticals based on tetraazamacrocyclic chelators, which is crucial for minimizing off-target radiation.
Experimental Protocols
The successful implementation of bifunctional chelators in radiopharmaceutical development relies on robust and reproducible experimental protocols. Below are generalized methodologies for key experimental procedures.
Synthesis of a Bifunctional Chelator (General Protocol)
The synthesis of bifunctional tetraazamacrocyclic chelators typically involves a multi-step process. A common approach is the cyclization of linear polyamines to form the macrocyclic core, followed by the functionalization of the amine groups with coordinating arms and a linker for bioconjugation. Purification is often achieved through chromatographic techniques.
Radiolabeling of a Biomolecule with a Chelator Conjugate
-
Conjugation: The bifunctional chelator is conjugated to the targeting biomolecule (e.g., antibody) via a reactive linker, often targeting lysine (B10760008) or cysteine residues.
-
Purification: The chelator-biomolecule conjugate is purified to remove any unconjugated chelator.
-
Radiolabeling: The purified conjugate is incubated with the desired radionuclide in a suitable buffer at an optimized pH and temperature.
-
Quality Control: The radiolabeled product is analyzed for radiochemical purity using techniques such as radio-TLC or radio-HPLC.
In Vitro Serum Stability Assay
-
The radiolabeled conjugate is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
The samples are analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the discovery and application of bifunctional chelators, the following diagrams are provided.
Caption: A generalized workflow for the development of a radiolabeled biomolecule.
Caption: The core components that constitute a targeted radiopharmaceutical.
Future Directions
The field of bifunctional chelator discovery is rapidly advancing, with a focus on developing chelators that offer faster labeling kinetics at room temperature, improved in vivo stability for a wider range of radiometals, and tailored pharmacokinetic profiles. The exploration of novel macrocyclic scaffolds, such as the 13-membered ring of this compound, and different coordinating functional groups will undoubtedly lead to the next generation of highly effective and safer radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy. As more data becomes available for emerging chelators like this compound, the scientific community will gain a deeper understanding of the structure-activity relationships that govern their performance, paving the way for the rational design of superior chelating agents.
References
- 1. 157599-02-5|2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide|BLD Pharm [bldpharm.com]
- 2. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radionuclides for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 8. researchgate.net [researchgate.net]
The Development of 13-ane(N4) Macrocycles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The field of macrocyclic chemistry has witnessed a surge of interest in recent decades, with N-heterocyclic macrocycles, particularly tetraazamacrocycles, emerging as privileged scaffolds in drug discovery and development. Among these, the 13-membered tetraazamacrocycle, commonly known as 13-ane(N4) or homocyclen, has garnered significant attention due to its unique coordination chemistry and its ability to form stable complexes with a variety of metal ions. These metal complexes have shown promise in a range of therapeutic areas, including cancer, infectious diseases, and medical imaging. This technical guide provides a comprehensive overview of the development of 13-ane(N4) macrocycles, focusing on their synthesis, characterization, and applications in drug development.
Core Concepts: Synthesis and Characterization
The synthesis of 13-ane(N4) macrocycles can be achieved through several strategic approaches, with the Richman-Atkins reaction being a cornerstone methodology. This method typically involves the cyclization of a linear tetraamine (B13775644) precursor, often protected with tosyl groups, with a suitable dielectrophile. Subsequent deprotection yields the desired macrocycle. Modifications of this procedure, such as the use of other protecting groups like β-trimethylsilylethanesulfonyl (SES), have been developed to allow for milder deprotection conditions.[1][2][3][4] Functionalization of the macrocyclic backbone or the nitrogen atoms can be achieved either by using substituted precursors or by post-synthesis modification of the parent macrocycle.
Characterization of these macrocycles and their metal complexes relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the organic framework. Mass spectrometry (MS) confirms the molecular weight of the synthesized compounds. Elemental analysis provides the empirical formula. For metal complexes, techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography are employed to determine the coordination geometry and electronic properties of the metal center.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of 13-ane(N4) macrocycles and their metal complexes, providing a comparative overview of their physicochemical and biological properties.
Table 1: Synthesis and Characterization of Selected 13-ane(N4) Macrocycles and Precursors
| Compound | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 5-Aminomethyl-[8]aneN4 | Multi-step synthesis from protected precursors | 42 | N/A (oil) | 1.63 (m, 2H), 1.87 (s, 6H), 2.67 - 2.76 (m, 17H) | 28.9, 44.3, 46.2, 47.7, 49.0, 49.7, 49.8, 50.8, 59.0 | [5] |
| para-linked bis-homocyclen (L⁴) | Alkylation of homocyclen glyoxal (B1671930) condensate followed by reduction | 84 | N/A (oil) | 26.54 (N-β-CH₂), 43.53 (N-α-CH₃), 52.24-60.44 (N-α-CH₂) | 26.54, 43.53, 52.24, 52.69, 53.74, 54.61, 56.02, 56.14, 56.40, 57.23, 58.27, 60.44, 128.61, 138.82 | [9] |
Table 2: Characterization of Selected Metal Complexes of 13-ane(N4) Derivatives
| Complex | Color | Yield (%) | Mass Spec (m/z) | UV-Vis (λ_max, nm (ε, M⁻¹cm⁻¹)) | Magnetic Moment (μ_eff, B.M.) | Reference |
| [Cr(5-aminomethyl-[8]aneN4)Cl₂]Cl·H₂O | Purple | 81 | 302.65 [M-2Cl]⁺ | 537 (331), 384 (280), 330 (810) | N/A | [5] |
| --INVALID-LINK--8]aneN4)₂·2H₂O | Purple | 62 | 372.75 [M-ClO₄]⁺ | 516 (73), 385 (160) | N/A | [5] |
| --INVALID-LINK--₂·H₂O | N/A | 98 | 388 [Zn₂L⁴(CH₃COO)₂]²⁺ | N/A | N/A | [9] |
| --INVALID-LINK--8]aneN4)₂ | Yellow | 74 | 419 [M-2C₂H₃O₂]⁺ | 283 (2098) | N/A | [6] |
| --INVALID-LINK--8]aneN4)₂ | Orange | 71 | 469 [M-2C₂H₃O₂]⁺ | 366 (7122) | N/A | [6] |
Table 3: Biological Activity of Selected 13-ane(N4) Metal Complexes
| Compound | Target/Assay | Cell Line | IC₅₀ (nM) | Activity | Reference |
| Zn₂(L⁴) | CXCR4 Binding Inhibition | T-lymphocytes | 1.8 ± 0.3 | Antagonist | [9] |
| Zn₂(L⁴) | CXCL12-induced Ca²⁺ signaling | CXCR4-transfected cells | 0.83 ± 0.02 | Antagonist | [9] |
| MM131 | Cytotoxicity | HCT 116 | N/A (Strongest activity observed) | Cytotoxic/Genotoxic | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of 13-ane(N4) macrocycles.
Protocol 1: General Synthesis of a 13-ane(N4) Macrocycle via the Richman-Atkins Method
This protocol is a generalized procedure based on the principles of the Richman-Atkins cyclization.[1][10]
Materials:
-
N,N',N''-Tris(p-toluenesulfonyl)dialkylenetriamine
-
1,ω-bis(p-toluenesulfonyloxy)alkane
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Concentrated sulfuric acid or HBr/acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Standard organic solvents for extraction and chromatography
Procedure:
-
Cyclization: a. To a solution of the N,N',N''-tris(p-toluenesulfonyl)dialkylenetriamine in anhydrous DMF, add cesium carbonate. b. Slowly add a solution of the 1,ω-bis(p-toluenesulfonyloxy)alkane in anhydrous DMF to the reaction mixture at an elevated temperature (e.g., 80-100 °C) over several hours using a syringe pump to maintain high dilution conditions. c. Stir the reaction mixture at the elevated temperature for 24-48 hours. d. Cool the mixture to room temperature and remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent (e.g., dichloromethane). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected macrocycle. g. Purify the product by column chromatography on silica (B1680970) gel.
-
Deprotection: a. Method A (H₂SO₄): Carefully dissolve the protected macrocycle in concentrated sulfuric acid at 0 °C. Allow the mixture to warm to room temperature and then heat to 100 °C for 24-48 hours. b. Method B (HBr/AcOH): Dissolve the protected macrocycle in a mixture of hydrobromic acid and acetic acid, often with a scavenger such as phenol, and heat at reflux for 24-48 hours. c. After cooling, carefully pour the acidic solution onto ice and basify with a concentrated solution of NaOH to pH > 12. d. Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform (B151607) or dichloromethane). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 13-ane(N4) macrocycle. f. Purify the final product by distillation, crystallization, or column chromatography.
Protocol 2: Synthesis of a Metal Complex of a 13-ane(N4) Macrocycle
This protocol describes a general method for the complexation of a 13-ane(N4) macrocycle with a transition metal salt.[5][7]
Materials:
-
13-ane(N4) macrocycle ligand
-
Metal salt (e.g., CuCl₂, Ni(ClO₄)₂, Zn(OAc)₂)
-
Methanol (B129727) or ethanol
-
Diethyl ether
Procedure:
-
Dissolve the 13-ane(N4) macrocycle in methanol or ethanol.
-
Add a solution of an equimolar amount of the metal salt in the same solvent to the ligand solution with stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold solvent and then with diethyl ether, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The complex can be further purified by recrystallization from a suitable solvent system.
Protocol 3: Flow Cytometry-Based CXCR4 Binding Assay
This protocol outlines a competitive binding assay to evaluate the ability of 13-ane(N4) macrocycles to inhibit the binding of the natural ligand CXCL12 to the CXCR4 receptor.[11][12][13]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (13-ane(N4) macrocycles)
-
Assay buffer (e.g., PBS with 1% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture CXCR4-expressing cells to the desired density. b. Harvest the cells and wash them with assay buffer. c. Resuspend the cells in assay buffer at a concentration of 0.5 x 10⁶ cells/mL.
-
Competition Assay: a. Add 50 µL of the test compound at various concentrations (in assay buffer) to the wells of a 96-well plate. Include a vehicle control (assay buffer only). b. Add 50 µL of the cell suspension to each well. c. Incubate for 15 minutes at room temperature in the dark. d. Add 50 µL of fluorescently labeled CXCL12 at a fixed concentration (e.g., 25 ng/mL final concentration) to all wells except for the negative control (add assay buffer instead). e. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Fixation: a. Centrifuge the plate at 400 x g for 5 minutes. b. Decant the supernatant and wash the cell pellets with 200 µL of assay buffer. c. Repeat the centrifugation and washing step. d. Resuspend the cell pellets in 200 µL of 1% paraformaldehyde in PBS to fix the cells.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled CXCL12 bound to the cells. b. Analyze the data to determine the concentration of the test compound that inhibits 50% of the fluorescent CXCL12 binding (IC₅₀).
Signaling Pathways and Experimental Workflows
The biological activity of many 13-ane(N4) macrocycle complexes stems from their ability to modulate specific signaling pathways. A prominent example is their role as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation.
CXCL12/CXCR4 Signaling Pathway
The binding of the chemokine CXCL12 to its receptor CXCR4 triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Antagonists based on 13-ane(N4) macrocycles can block this interaction, thereby inhibiting these downstream effects.
CXCL12/CXCR4 Signaling Pathway and its Inhibition.
Experimental Workflow for CXCR4 Antagonist Screening
The identification and characterization of novel CXCR4 antagonists often follow a structured experimental workflow, starting from a library of compounds and culminating in the identification of lead candidates.
Workflow for CXCR4 Antagonist Screening.
Conclusion
The 13-ane(N4) macrocyclic scaffold represents a versatile platform for the development of novel therapeutic agents. The ability to fine-tune the properties of these macrocycles through synthetic modification, coupled with their strong and selective metal-binding capabilities, has led to the discovery of potent modulators of biological targets. The continued exploration of their synthesis, the systematic evaluation of their structure-activity relationships, and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of new and effective drugs based on the 13-ane(N4) framework. This guide serves as a foundational resource for researchers embarking on or continuing their work in this exciting and promising area of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[13]aneN4 [scirp.org]
- 6. Coordination Studies of the [13]aneN4 with Chromophoric Groups [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. [publications.scilifelab.se]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 13. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Approaches to Characterizing TRITRAM Metal Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chelation of metal ions is a cornerstone of various scientific and medical advancements, from the development of radiopharmaceuticals for imaging and therapy to the mitigation of heavy metal toxicity. TRITRAM, chemically known as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a macrocyclic chelating agent with potential applications in these fields.[1] Understanding the fundamental principles of how this compound forms complexes with different metal ions is crucial for designing effective and stable metal-based drugs and diagnostic agents.
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study the formation of this compound-metal complexes. While specific experimental and extensive theoretical studies on this compound are not widely available in peer-reviewed literature, this document outlines the established principles and computational workflows that are applied to characterize such systems. The information presented here is intended to serve as a comprehensive resource for researchers initiating theoretical studies on this compound or similar macrocyclic chelators.
Theoretical Principles of Metal Complex Formation
The stability and reactivity of a this compound-metal complex are governed by fundamental thermodynamic and kinetic principles. A thorough understanding of these concepts is essential for interpreting computational and experimental data.
Thermodynamic Stability
Thermodynamic stability refers to the extent to which a metal complex will form and persist under equilibrium conditions.[1][2] It is directly related to the strength of the bonds between the metal ion and the ligand.[2] The primary measure of thermodynamic stability is the stability constant (K) , also known as the formation constant.[1] For a general reaction between a metal ion (M) and a ligand (L) like this compound:
M + L ⇌ ML
The stability constant is given by:
K = [ML] / ([M][L])
A larger stability constant indicates a greater concentration of the complex at equilibrium and thus, higher thermodynamic stability.[2] The stability of complexes is influenced by factors such as the nature of the metal ion (charge, size) and the ligand (basicity, chelate effect).[2]
Kinetic Stability
Kinetic stability, on the other hand, pertains to the rate at which a complex undergoes ligand exchange or decomposition reactions.[1][2] Complexes are classified as either labile (undergoing rapid ligand substitution) or inert (undergoing slow ligand substitution).[3] It is critical to note that thermodynamic stability and kinetic stability are not necessarily correlated.[2][3] A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. For applications such as radiopharmaceuticals, high kinetic inertness is often desirable to prevent the release of the metal ion in vivo.
Computational Methodologies for Studying this compound Complexes
Computational chemistry provides powerful tools to predict and analyze the properties of metal complexes at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and geometry of metal complexes. It allows for the accurate calculation of various properties, including:
-
Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in the this compound-metal complex.
-
Binding Energies: Quantifying the strength of the interaction between this compound and the metal ion. A more negative binding energy signifies a more stable complex.
-
Electronic Properties: Analyzing charge distribution, molecular orbitals, and the nature of the metal-ligand bonds.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a this compound-metal complex in a simulated biological environment, typically in a solvent like water. MD simulations provide insights into:
-
Conformational Flexibility: How the structure of the complex changes over time.
-
Solvation Effects: The role of solvent molecules in the stability of the complex.
-
Kinetic Stability: By simulating the system over time, one can assess the propensity for the ligand to dissociate from the metal ion.
The following table summarizes these computational approaches:
| Methodology | Key Applications in this compound Complex Studies | Typical Outputs |
| Density Functional Theory (DFT) | - Determination of lowest energy structure (geometry optimization)- Calculation of binding affinity and thermodynamic stability- Analysis of metal-ligand bond character- Prediction of spectroscopic properties | - Optimized 3D coordinates- Binding energies (ΔEbind)- Gibbs free energy of formation (ΔG)- Charge distribution (e.g., Mulliken, NBO)- Molecular orbital diagrams |
| Molecular Dynamics (MD) Simulations | - Assessment of structural stability in solution over time- Analysis of solvent interactions and hydrogen bonding networks- Exploration of conformational landscape- Evaluation of kinetic inertness | - Trajectory of atomic positions over time- Root Mean Square Deviation (RMSD)- Root Mean Square Fluctuation (RMSF)- Radial Distribution Functions (RDFs) |
Hypothetical Data Presentation for a this compound-Metal Complex Study
To illustrate how data from such theoretical studies would be presented, the following tables contain hypothetical quantitative data for the interaction of this compound with a divalent metal ion (M²⁺).
Table 1: Calculated Thermodynamic Properties of [M(this compound)]²⁺ Complex (Gas Phase, DFT)
| Property | Value | Unit |
| Binding Energy (ΔEbind) | -450.5 | kcal/mol |
| Enthalpy of Formation (ΔH) | -445.2 | kcal/mol |
| Gibbs Free Energy of Formation (ΔG) | -420.8 | kcal/mol |
Table 2: Key Structural Parameters of the Optimized [M(this compound)]²⁺ Complex
| Parameter | Value | Unit |
| Average M-N (amine) bond length | 2.15 | Å |
| Average M-O (amide) bond length | 2.08 | Å |
| Coordination Number | 6 | - |
Generalized Computational Protocol: DFT Analysis of a this compound-Metal Complex
This section provides a detailed, generalized protocol for performing a DFT calculation to determine the optimized geometry and binding energy of a this compound-metal complex.
Objective: To find the lowest energy structure of the [M(this compound)]²⁺ complex and calculate its binding energy.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
Methodology:
-
Structure Preparation: a. Obtain the 3D coordinates of the this compound ligand. This can be done using molecular modeling software (e.g., Avogadro, ChemDraw) or from a chemical database. b. Perform an initial geometry optimization of the isolated this compound ligand using a low-level theory (e.g., a semi-empirical method or a small basis set DFT). c. Place the metal ion (M²⁺) in the coordination pocket of the optimized this compound structure. Ensure reasonable initial bond distances to the coordinating nitrogen and oxygen atoms.
-
Input File Generation: a. Specify the total charge and spin multiplicity of the complex. For a divalent metal ion and a neutral this compound ligand, the total charge would be +2. The spin multiplicity will depend on the metal ion's d-electron count. b. Choose a DFT functional and basis set. A common choice for transition metal complexes is the B3LYP functional. A mixed basis set is often employed, using a larger basis set with polarization functions for the ligand atoms (e.g., 6-31G(d,p)) and a basis set with effective core potentials for the metal ion (e.g., LANL2DZ). c. Specify the calculation type as "Opt" or "Optimize" for geometry optimization, followed by "Freq" for frequency calculations to confirm the structure is a true minimum. d. If studying the complex in solution, include a solvent model, such as the Polarizable Continuum Model (PCM).
-
Execution of Calculation: a. Submit the input file to the quantum chemistry software. b. Monitor the calculation for convergence. This may take several hours to days depending on the size of the system and the computational resources.
-
Analysis of Results: a. Verify that the geometry optimization has converged successfully. b. Confirm that the frequency calculation yields no imaginary frequencies, which indicates that the optimized structure is a true energy minimum. c. Extract the final electronic energy of the optimized [M(this compound)]²⁺ complex. d. To calculate the binding energy, perform separate single-point energy calculations on the isolated, optimized this compound ligand and the isolated metal ion using the same functional and basis set. e. Calculate the binding energy (ΔEbind) using the formula: ΔEbind = Ecomplex - (Eligand + Emetal)
Visualizations of Concepts and Workflows
Visual diagrams are essential for conceptualizing complex relationships and processes in computational studies.
Caption: Chemical structure of this compound.
Caption: General workflow for computational analysis of a metal-chelator complex.
References
Methodological & Application
Application Notes and Protocols for Radiolabeling with TRITRAM and Copper-64
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of the macrocyclic chelator TRITRAM (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) with the positron-emitting radionuclide Copper-64 (⁶⁴Cu). Given the absence of a specific, published radiolabeling procedure for this compound, this protocol has been developed based on established methods for structurally similar tetraazamacrocyclic chelators. It is intended to serve as a comprehensive starting point for researchers, with the understanding that optimization of specific parameters will be necessary. This application note covers the essential aspects of the radiolabeling process, including materials, a step-by-step experimental protocol, purification, quality control, and stability assessment.
Introduction
Copper-64 is a highly valuable radionuclide for positron emission tomography (PET) due to its convenient half-life of 12.7 hours and its dual decay mode (β+ and β-), which also opens avenues for targeted radiotherapy.[1] The successful use of ⁶⁴Cu in diagnostic and therapeutic applications hinges on its stable chelation by a bifunctional chelator, which is in turn conjugated to a targeting biomolecule.
This compound is a tetraazacyclotridecane-based chelator with three acetamide (B32628) coordinating arms. While many commonly used chelators for ⁶⁴Cu, such as DOTA and TETA, feature carboxylate arms, the acetamide groups of this compound may offer different coordination chemistry and in vivo stability profiles.[2] This protocol provides a robust methodology for the efficient radiolabeling of this compound with ⁶⁴Cu, enabling its evaluation for novel radiopharmaceutical development.
Experimental Protocols
Materials and Reagents
-
This compound: (CheMatech, C043) or synthesized in-house.
-
Copper-64 Chloride (⁶⁴CuCl₂): High specific activity, in 0.1 M HCl.
-
Buffers: 0.1 M Ammonium (B1175870) acetate (B1210297) (NH₄OAc), pH 5.5. Other buffers such as sodium acetate or citrate (B86180) can be tested.[3]
-
Solvents: Metal-free water, ethanol (B145695) (for purification).
-
Purification: Sep-Pak C18 light cartridge or equivalent solid-phase extraction (SPE) column.
-
Quality Control:
-
Instant thin-layer chromatography (iTLC) plates (silica gel).
-
Mobile Phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5.
-
High-performance liquid chromatography (HPLC) system with a radiodetector and a C18 column.
-
Mobile Phases for HPLC:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
-
Reaction Vials: Low-binding microcentrifuge tubes.
-
Heating Block or Water Bath.
Radiolabeling Protocol
This protocol is designed for a small-scale labeling reaction and should be scaled as needed.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in metal-free water (e.g., 1 mg/mL).
-
For the reaction, dilute the stock solution to the desired concentration in 0.1 M NH₄OAc buffer (pH 5.5). A typical starting concentration is 10⁻⁴ to 10⁻⁵ M.
-
-
Radiolabeling Reaction:
-
In a low-binding microcentrifuge tube, add a specific volume of the diluted this compound solution.
-
To this, add 5-10 µL of ⁶⁴CuCl₂ solution (corresponding to approximately 37-185 MBq).
-
Gently vortex the reaction mixture.
-
Incubate the reaction at a controlled temperature. It is recommended to start with room temperature (25°C) and 37°C for 15-30 minutes. For some macrocyclic chelators, gentle heating (e.g., 60-95°C) for a shorter duration (5-15 minutes) may improve labeling efficiency, though this should be optimized to avoid degradation of any conjugated biomolecule.[4]
-
-
Quenching the Reaction (Optional but Recommended):
-
To chelate any unreacted ⁶⁴Cu²⁺, a small volume of a 50 mM EDTA solution can be added at the end of the incubation period.
-
Purification of ⁶⁴Cu-TRITRAM
-
SPE Cartridge Activation:
-
Activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of metal-free water.
-
-
Loading and Washing:
-
Load the reaction mixture onto the activated C18 cartridge. The ⁶⁴Cu-TRITRAM complex will be retained on the stationary phase.
-
Wash the cartridge with 5-10 mL of metal-free water to remove any unreacted ⁶⁴Cu²⁺ and hydrophilic impurities.
-
-
Elution:
-
Elute the purified ⁶⁴Cu-TRITRAM complex from the cartridge using a small volume (e.g., 0.5-1 mL) of ethanol or an ethanol/water mixture.
-
The ethanol can be evaporated under a gentle stream of nitrogen or by gentle heating, and the final product can be reconstituted in a biocompatible solution such as saline for in vitro or in vivo studies.
-
Quality Control
Radiochemical Purity Determination by iTLC
-
Spotting: Spot a small aliquot (approx. 1 µL) of the reaction mixture (both crude and purified) onto an iTLC strip.
-
Development: Develop the strip using a mobile phase of 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5.
-
Analysis: In this system, the ⁶⁴Cu-TRITRAM complex should remain at the origin (Rf = 0.0-0.1), while unchelated ⁶⁴Cu²⁺ complexed with EDTA will migrate with the solvent front (Rf = 0.9-1.0).
-
Calculation: Radiochemical purity is calculated as: (Counts at origin / Total counts) x 100%
Radiochemical Purity and Identity Confirmation by Radio-HPLC
-
Method: A reverse-phase HPLC system with a C18 column is used.
-
Gradient: A typical gradient would be:
-
0-2 min: 100% Solvent A
-
2-15 min: Linear gradient to 100% Solvent B
-
15-20 min: 100% Solvent B
-
-
Analysis: The retention time of the ⁶⁴Cu-TRITRAM peak should be compared to a non-radioactive Cu-TRITRAM standard. Unchelated ⁶⁴Cu²⁺ will typically elute with the solvent front.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling and stability testing of ⁶⁴Cu-labeled macrocyclic chelators. These values should be determined experimentally for ⁶⁴Cu-TRITRAM.
Table 1: Radiolabeling Efficiency under Various Conditions (Hypothetical Data for Optimization)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| This compound Conc. | 10⁻⁵ M | 10⁻⁵ M | 10⁻⁴ M |
| Temperature | 25°C | 37°C | 37°C |
| Incubation Time | 30 min | 15 min | 15 min |
| pH | 5.5 | 5.5 | 5.5 |
| Radiochemical Yield | >95% | >98% | >99% |
Table 2: Quality Control and Stability Data for ⁶⁴Cu-Labeled Chelators
| Chelator | Radiochemical Purity | Specific Activity (GBq/µmol) | In Vitro Serum Stability (24h) |
| ⁶⁴Cu-DOTA | >95%[5] | ~5.6[5] | ~94% intact[3] |
| ⁶⁴Cu-NOTA | >95% | High | ~98% intact[3] |
| ⁶⁴Cu-CB-TE2A | >99%[6] | High | High in vivo stability[7] |
| ⁶⁴Cu-TRITRAM | To be determined | To be determined | To be determined |
Stability Studies
In Vitro Serum Stability
-
Add a small volume of purified ⁶⁴Cu-TRITRAM to fresh human or rat serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24 hours), take aliquots and analyze by iTLC or radio-HPLC to determine the percentage of intact radiolabeled complex.[3]
EDTA Challenge Study
-
Incubate the purified ⁶⁴Cu-TRITRAM with a large molar excess of EDTA (e.g., 100-fold) at 37°C.[4]
-
Analyze aliquots at different time points by iTLC or radio-HPLC to assess the kinetic inertness of the complex.
Visualizations
Experimental Workflow
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does the Replacement of Acetate Arms with Acetamide Ones in the Structure of Chelators Affect Complexation with Pb2+ ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cu(II) complexation, 64Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of TRITRAM to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[1] The success of an ADC is critically dependent on the stability and characteristics of this linker and the conjugation chemistry used.
This document provides a detailed, step-by-step guide for the conjugation of a hypothetical small molecule, TRITRAM, to a monoclonal antibody. For the purpose of this protocol, this compound is assumed to be a payload molecule containing a primary amine (-NH2) functional group, which is a common feature for payloads used in ADC development. The protocol will employ a widely used and robust method involving a heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to create a stable thioether bond.[2]
The conjugation strategy involves a two-step process:
-
Antibody Modification : Introduction of reactive sulfhydryl (-SH) groups by selectively reducing the antibody's interchain disulfide bonds.[3][]
-
This compound-Linker Conjugation : Reaction of the amine group on this compound with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker, followed by the conjugation of the maleimide-activated this compound to the sulfhydryl groups on the antibody.[5][6]
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
-
Chromatography system (e.g., FPLC, HPLC)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mass Spectrometer (optional, for advanced characterization)
-
Standard laboratory glassware and magnetic stirrers
Reagents
-
Monoclonal Antibody (mAb) of interest (e.g., IgG1 isotype) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of amine-containing substances like Tris.
-
This compound (with a primary amine group)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
L-Cysteine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Borate Buffer (50 mM, pH 8.5)
-
Sodium Chloride (NaCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustments
Experimental Protocols
This section details the step-by-step procedures for the conjugation of this compound to an antibody.
Protocol 1: Antibody Preparation and Disulfide Reduction
This protocol describes the generation of free sulfhydryl groups on the antibody, which are necessary for conjugation. The interchain disulfide bonds of IgG1 antibodies are more accessible to reducing agents than the intrachain bonds.[7] TCEP is a common choice for this reduction due to its stability and effectiveness.[]
-
Antibody Buffer Exchange :
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into a conjugation-compatible buffer such as PBS (pH 7.4).
-
Use a centrifugal filter (30 kDa MWCO) for buffer exchange. Add the antibody solution to the filter, top up with PBS, and centrifuge according to the manufacturer's instructions. Repeat this process three times.
-
After the final spin, recover the antibody and determine its concentration using a UV-Vis spectrophotometer at 280 nm (using the antibody's specific extinction coefficient). Adjust the concentration to 5-10 mg/mL with PBS.
-
-
Disulfide Bond Reduction :
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
In a reaction tube, add the antibody solution.
-
Add the TCEP stock solution to the antibody solution to achieve a final molar ratio of TCEP to antibody as specified in Table 1. A typical starting point is a 2.5-fold molar excess of TCEP over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. The precise time and temperature may need optimization depending on the specific antibody.[3]
-
-
Removal of Excess Reducing Agent :
-
Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter as described in step 1. The buffer for this step should be PBS containing 1 mM EDTA to prevent re-oxidation of the sulfhydryl groups.
-
Protocol 2: Preparation of Maleimide-Activated this compound
This protocol describes the activation of this compound with the SMCC crosslinker.
-
Dissolve this compound and SMCC :
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO. These solutions should be prepared fresh.
-
-
Activation Reaction :
-
In a separate reaction tube, mix this compound and SMCC at a 1:1.1 molar ratio (this compound:SMCC) in an appropriate volume of DMSO.
-
Incubate the reaction at room temperature for 1 hour in the dark with gentle stirring. This reaction will form the this compound-SMCC conjugate, which is now maleimide-activated.
-
Protocol 3: Conjugation of Activated this compound to Reduced Antibody
This protocol describes the final conjugation step where the maleimide-activated this compound is reacted with the sulfhydryl groups on the reduced antibody.
-
Conjugation Reaction :
-
To the purified, reduced antibody from Protocol 1, add the maleimide-activated this compound solution from Protocol 2. A typical starting molar ratio of activated this compound to antibody is 5:1. Refer to Table 1 for recommended ranges.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight, in the dark with gentle mixing.
-
-
Quenching the Reaction :
-
After the incubation period, quench any unreacted maleimide (B117702) groups by adding a freshly prepared solution of L-cysteine to a final concentration of 1 mM.[2]
-
Incubate for an additional 30 minutes at room temperature.
-
Protocol 4: Purification of the this compound-Antibody Conjugate
Purification is crucial to remove unreacted this compound, linker, and any aggregates.[8] Size-exclusion chromatography (SEC) is a common method for this purpose.[]
-
Purification by Size-Exclusion Chromatography (SEC) :
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with PBS (pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with PBS at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for this compound (if it has a chromophore).
-
Collect the fractions corresponding to the monomeric ADC peak, which should be the first major peak to elute.[2]
-
-
Concentration and Storage :
-
Pool the fractions containing the purified this compound-antibody conjugate.
-
Concentrate the conjugate using a centrifugal filter if necessary.
-
Determine the final concentration of the conjugate.
-
Store the purified conjugate at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Characterization of the this compound-Antibody Conjugate
After purification, it is essential to characterize the conjugate to determine its quality and properties.[10]
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using a few different methods:
-
UV-Vis Spectroscopy : Measure the absorbance of the conjugate at 280 nm and at the λmax of this compound. The DAR can be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and this compound.
-
Hydrophobic Interaction Chromatography (HIC) : HIC can separate ADC species with different numbers of conjugated this compound molecules.[11] This provides information on the distribution of drug loading.
-
Mass Spectrometry (MS) : Intact mass analysis of the ADC can provide a precise determination of the DAR and its distribution.
Purity and Aggregation
-
Size-Exclusion Chromatography (SEC) : Analytical SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.
In Vitro Binding and Potency
-
ELISA or Flow Cytometry : To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
Cell-Based Cytotoxicity Assays : To determine the in vitro potency of the this compound-antibody conjugate on target-expressing cancer cell lines.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization for specific antibodies and this compound payloads.
| Parameter | Recommended Range | Purpose |
| Antibody Reduction | ||
| Antibody Concentration | 5 - 10 mg/mL | To ensure efficient reaction kinetics. |
| TCEP:Antibody Molar Ratio | 2:1 to 5:1 | To control the extent of disulfide bond reduction and the number of available sulfhydryl groups.[3] |
| Reduction Time | 1 - 2 hours | To allow for sufficient reduction of interchain disulfides. |
| Reduction Temperature | 37°C | To facilitate the reduction reaction. |
| This compound Activation | ||
| This compound:SMCC Molar Ratio | 1:1 to 1:1.5 | To ensure efficient activation of this compound. |
| Activation Time | 1 hour | To allow for the formation of the maleimide-activated this compound. |
| Conjugation | ||
| Activated this compound:Antibody Molar Ratio | 3:1 to 8:1 | To control the final Drug-to-Antibody Ratio (DAR). |
| Conjugation Time | 1 - 2 hours (RT) or overnight (4°C) | To allow for the conjugation of activated this compound to the antibody. |
| Final DMSO Concentration | < 10% (v/v) | To prevent denaturation of the antibody. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound-Antibody Conjugation.
Conjugation Chemistry Pathway
Caption: Chemical pathway of this compound conjugation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. en.hs-biopharm.com [en.hs-biopharm.com]
- 8. researchgate.net [researchgate.net]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for TRITRAM in Gallium-68 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (B1239309) (⁶⁸Ga) has emerged as a radionuclide of significant interest for Positron Emission Tomography (PET) imaging, largely due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator system, which obviates the need for an on-site cyclotron.[1][2] The short half-life of ⁶⁸Ga (68 minutes) is well-suited for imaging small molecules and peptides with rapid pharmacokinetics.[3] The successful application of ⁶⁸Ga in PET imaging hinges on the use of a bifunctional chelator, which can be conjugated to a targeting biomolecule and can stably and efficiently complex the ⁶⁸Ga³⁺ ion.[4]
This document provides detailed application notes and protocols for the use of TRITRAM, a macrocyclic chelator, in ⁶⁸Ga PET imaging applications. This compound, chemically defined as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a 13-membered tetraazamacrocycle. While specific literature on the ⁶⁸Ga labeling of this compound is not widely available, the following protocols and data are based on established methodologies for similar macrocyclic chelators, such as DOTA and NOTA derivatives, and are intended to serve as a comprehensive guide for researchers. Optimization of the described protocols for specific this compound-conjugated biomolecules is highly recommended.
Gallium-68 Radiolabeling Principles
The chelation of ⁶⁸Ga³⁺ by a macrocyclic chelator like this compound involves the formation of a stable coordination complex. The efficiency of this reaction is influenced by several factors including pH, temperature, precursor concentration, and the presence of competing metal ions. The general workflow for preparing a ⁶⁸Ga-labeled PET tracer is depicted below.
Experimental Protocols
Protocol 1: Manual Radiolabeling of a this compound-Conjugated Peptide
This protocol provides a general method for the manual radiolabeling of a this compound-conjugated peptide.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler, ITG)
-
0.1 M HCl for elution
-
This compound-conjugated peptide solution (e.g., 1 mg/mL in water)
-
Sodium acetate buffer (0.5 M, pH 4.0-5.0)
-
HEPES buffer (0.5 M, pH 4.0-5.0)
-
Sterile, pyrogen-free reaction vials
-
Heating block
-
C18 Sep-Pak light cartridge (pre-conditioned with ethanol (B145695) and water)
-
Ethanol for elution from C18 cartridge
-
Saline for final formulation
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
⁶⁸Ga³⁺ Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain approximately 1-5 mL of ⁶⁸GaCl₃ solution containing 100-500 MBq of activity.
-
Buffering: To the ⁶⁸GaCl₃ eluate, add sodium acetate or HEPES buffer to adjust the pH to 4.0-5.0. The exact volume of buffer will depend on the volume and concentration of the HCl eluate.
-
Precursor Addition: Add the this compound-conjugated peptide (typically 5-50 µg) to the buffered ⁶⁸Ga³⁺ solution.
-
Incubation: Securely cap the reaction vial and incubate at a controlled temperature. It is recommended to test a range of temperatures from room temperature (25°C) up to 95°C. Incubation times can be varied from 5 to 15 minutes.
-
Purification: After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga³⁺ and hydrophilic impurities.
-
Load the reaction mixture onto the pre-conditioned C18 cartridge.
-
Wash the cartridge with sterile water to remove unbound ⁶⁸Ga³⁺.
-
Elute the ⁶⁸Ga-TRITRAM-peptide with a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the ethanolic solution with sterile saline for injection.
-
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
Quantitative Data Summary
Since no specific quantitative data for this compound with ⁶⁸Ga is currently available in the peer-reviewed literature, the following table summarizes typical radiolabeling performance of other commonly used macrocyclic chelators for ⁶⁸Ga. This data can serve as a benchmark for the development and optimization of ⁶⁸Ga-TRITRAM radiopharmaceuticals.
| Chelator | Precursor Amount (nmol) | Temperature (°C) | pH | Reaction Time (min) | Radiochemical Yield (%) | Reference |
| DOTA | 1-10 | 90-95 | 3.5-4.5 | 5-15 | >95 | [5][6] |
| NOTA | 1-5 | 25-70 | 3.5-4.5 | 5-10 | >95 | [6][7] |
| TRAP | 1-5 | 25 | 3.5 | 5 | >95 | [6] |
Note: The optimal conditions for this compound may differ and require experimental determination.
In Vitro and In Vivo Stability Assessment
Protocol 2: Serum Stability Assay
Objective: To assess the stability of the ⁶⁸Ga-TRITRAM-biomolecule in human serum.
Procedure:
-
Incubate the purified ⁶⁸Ga-TRITRAM-biomolecule (approximately 1-2 MBq) in human serum (0.5 mL) at 37°C.
-
At various time points (e.g., 15, 30, 60, and 120 minutes), take an aliquot of the serum mixture.
-
Precipitate the serum proteins by adding an equal volume of cold ethanol or acetonitrile.
-
Centrifuge the mixture to pellet the proteins.
-
Analyze the supernatant, which contains the radiolabeled compound and any dissociated ⁶⁸Ga, by radio-TLC or radio-HPLC to determine the percentage of intact radiotracer.
Protocol 3: In Vivo Biodistribution in a Preclinical Model
Objective: To determine the biodistribution and tumor targeting efficacy of the ⁶⁸Ga-TRITRAM-biomolecule in a relevant animal model.
Procedure:
-
Administer a known amount of the ⁶⁸Ga-TRITRAM-biomolecule (typically 1-5 MBq) to tumor-bearing mice via tail vein injection.
-
At selected time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Conclusion
This compound presents a promising macrocyclic chelator for the development of ⁶⁸Ga-based PET imaging agents. While specific experimental data for this compound is yet to be widely published, the protocols and comparative data provided in these application notes offer a solid foundation for researchers to begin their investigations. The key to successful development will be the systematic optimization of radiolabeling conditions and thorough in vitro and in vivo characterization of the resulting ⁶⁸Ga-TRITRAM-bioconjugates. The provided workflows and protocols should facilitate the exploration of this compound in the expanding field of ⁶⁸Ga-PET imaging.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient bifunctional gallium-68 chelators for positron emission tomography: tris(hydroxypyridinone) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple, mild, one-step labelling of proteins with gallium-68 using a tris(hydroxypyridinone) bifunctional chelator: a 68Ga-THP-scFv targeting the prostate-specific membrane antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRITRAM Functionalization in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals by ensuring their accumulation at the site of action, thereby minimizing off-target side effects.[1][2] This is often achieved by functionalizing nanocarriers with specific ligands that recognize and bind to receptors overexpressed on the surface of target cells.[3][4] These application notes provide a detailed overview and experimental protocols for the functionalization of nanoparticles with a hypothetical targeting moiety, herein referred to as "TRITRAM." this compound is used as a representative targeting ligand (e.g., a peptide or a small molecule) that binds to a specific cell surface receptor to facilitate receptor-mediated endocytosis. The protocols outlined below describe the synthesis, characterization, and evaluation of this compound-functionalized nanoparticles for targeted drug delivery.
Data Presentation: Performance of this compound-Functionalized Nanoparticles
The following tables summarize representative quantitative data for this compound-functionalized nanoparticles, offering a comparison with their non-targeted counterparts.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Type | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Unconjugated Nanoparticles | 145 ± 4.8 | 0.18 ± 0.03 | -18.2 ± 2.1 | 10.5 ± 1.2 |
| This compound-Functionalized Nanoparticles | 160 ± 5.5 | 0.21 ± 0.02 | -14.5 ± 1.9 | 9.8 ± 1.5 |
Note: Data are presented as mean ± standard deviation. The increase in diameter and change in zeta potential upon functionalization are indicative of successful this compound conjugation.
Table 2: In Vitro Cytotoxicity (IC50 Values in µg/mL of Drug)
| Cell Line | Receptor Expression | Drug-Loaded Unconjugated NPs | Drug-Loaded this compound-NPs |
| MCF-7 | High | 5.1 ± 0.4 | 1.8 ± 0.3 |
| HeLa | High | 6.8 ± 0.5 | 2.5 ± 0.4 |
| A549 | Low | 4.5 ± 0.6 | 4.2 ± 0.5 |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxicity. The enhanced effect in high-receptor-expression cell lines suggests successful targeting.
Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue)
| Organ | Unconjugated Nanoparticles | This compound-Functionalized Nanoparticles |
| Tumor | 3.5 ± 0.8 | 10.2 ± 1.5 |
| Liver | 18.2 ± 2.1 | 12.5 ± 1.8 |
| Spleen | 12.4 ± 1.9 | 8.1 ± 1.3 |
| Kidneys | 5.1 ± 0.9 | 4.8 ± 0.7 |
| Lungs | 2.8 ± 0.6 | 2.5 ± 0.5 |
Note: Data were collected 24 hours post-injection in a tumor xenograft mouse model. The increased accumulation in the tumor and decreased accumulation in the liver and spleen for the this compound-functionalized nanoparticles indicate successful in vivo targeting.
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Polymeric Nanoparticles
This protocol describes the conjugation of a carboxyl-terminated this compound targeting ligand to amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2) using EDC/NHS chemistry.
Materials:
-
PLGA-PEG-NH2 copolymer
-
This compound with a terminal carboxyl group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 10 kDa)
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Nanoparticle Formulation:
-
Prepare drug-loaded PLGA-PEG-NH2 nanoparticles using a suitable method such as oil-in-water single emulsion.[5]
-
Dissolve 100 mg of PLGA-PEG-NH2 copolymer and 10 mg of the therapeutic drug in 2 mL of a suitable organic solvent (e.g., dichloromethane).
-
Add the organic phase dropwise to 20 mL of an aqueous solution (e.g., 1% w/v polyvinyl alcohol) under vigorous stirring to form an emulsion.
-
Sonicate the emulsion on ice to reduce the droplet size.
-
Stir the emulsion overnight at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash three times with deionized water to remove excess surfactant and unencapsulated drug, and lyophilize for storage.
-
-
This compound Conjugation:
-
Activate the carboxyl groups of this compound: Dissolve 10 mg of this compound in 5 mL of MES buffer. Add a 5-fold molar excess of EDC and NHS. Stir the reaction mixture for 30 minutes at room temperature in the dark.
-
Conjugation to nanoparticles: Resuspend 50 mg of the amine-functionalized nanoparticles in 10 mL of PBS (pH 7.4). Add the activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of hydroxylamine.
-
Purify the this compound-functionalized nanoparticles by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted this compound, EDC, and NHS.
-
Lyophilize the purified nanoparticles and store at -20°C.
-
Protocol 2: Characterization of this compound-Functionalized Nanoparticles
1. Size and Zeta Potential:
-
Resuspend the nanoparticles in deionized water at a concentration of 0.1 mg/mL.
-
Analyze the size distribution and zeta potential using Dynamic Light Scattering (DLS).
2. Conjugation Efficiency:
-
Use a suitable assay to quantify the amount of this compound conjugated to the nanoparticles. For a peptide ligand, a BCA protein assay can be used.
-
Prepare a calibration curve with known concentrations of free this compound.
-
Measure the amount of this compound in the supernatant and washing solutions after conjugation to determine the unbound amount.
-
Calculate the conjugation efficiency as follows:
-
Efficiency (%) = [(Total this compound added - Unbound this compound) / Total this compound added] x 100
-
Protocol 3: In Vitro Cellular Uptake Study
This protocol uses flow cytometry to quantify the cellular uptake of fluorescently labeled nanoparticles.
Materials:
-
Target cells (with high and low receptor expression)
-
Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent dye or with a fluorescent tag on the polymer)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing fluorescently labeled unconjugated or this compound-functionalized nanoparticles at a concentration of 100 µg/mL.[6]
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.[6]
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.[6]
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.[6]
Protocol 4: In Vitro Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxicity of drug-loaded nanoparticles.
Materials:
-
Target cells
-
Drug-loaded nanoparticles (unconjugated and this compound-functionalized)
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of free drug, drug-loaded unconjugated nanoparticles, and drug-loaded this compound-functionalized nanoparticles. Include untreated cells as a control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability relative to the untreated control and determine the IC50 values.
Protocol 5: In Vivo Biodistribution Study
This protocol outlines a general procedure for assessing the biodistribution of nanoparticles in a tumor-bearing animal model.
Materials:
-
Tumor xenograft animal model (e.g., mice with subcutaneously implanted tumors)
-
Radiolabeled or fluorescently labeled nanoparticles
-
Imaging system (e.g., IVIS for fluorescence imaging or gamma counter for radiolabeling)
Procedure:
-
Administer the labeled nanoparticles (unconjugated and this compound-functionalized) to the animals via intravenous injection.
-
At predetermined time points (e.g., 4, 24, 48 hours), euthanize a cohort of animals.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Quantify the amount of nanoparticles in each organ. For fluorescently labeled particles, this can be done by ex vivo imaging of the organs. For radiolabeled particles, a gamma counter is used.
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for developing this compound-functionalized nanoparticles.
Caption: EDC/NHS chemistry for this compound conjugation to nanoparticles.
Caption: Targeted delivery via receptor-mediated endocytosis.
References
- 1. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Conjugation of Biomolecules to Nanoparticles as Tumor Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-stage nanoparticle delivery of piperlongumine and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining TRITRAM Stability Constants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the stability constants of metal complexes with the ligand TRITRAM. The stability constant (log K) is a critical parameter in drug development and various scientific fields, quantifying the binding affinity between a metal ion and a ligand. The following sections detail the experimental setups for three common and robust methods: Potentiometric Titration, UV-Vis Spectrophotometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potentiometric Titration
Potentiometry, specifically pH-metric titration, is a highly accurate and widely applicable technique for determining stability constants in solution.[1][2] This method is based on the competition between a proton (H⁺) and a metal ion for the ligand.[3] The Calvin-Bjerrum titration technique is a common approach used for this purpose.[4][5]
Experimental Protocol: pH-Metric Titration (Calvin-Bjerrum Method)
Objective: To determine the stepwise stability constants of this compound-metal complexes.
Materials:
-
pH meter with a glass combination electrode (accuracy ± 0.01 pH unit)
-
Calibrated burette
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Standardized solutions of:
-
This compound ligand
-
Metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salt of the metal ion of interest)
-
Strong acid (e.g., HClO₄ or HNO₃)
-
Carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
-
Deionized water
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the this compound ligand in a suitable solvent (e.g., 70% DMF-water mixture if the ligand has low aqueous solubility).[5]
-
Prepare a standardized stock solution of the metal ion.
-
Prepare standardized solutions of a strong acid and a strong, carbonate-free base.
-
Prepare a concentrated solution of an inert salt to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2).
-
Maintain a constant temperature throughout the experiment using a thermostated vessel.
-
Maintain a constant ionic strength in all solutions by adding a calculated amount of the inert salt.[4]
-
Purge the titration vessel with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.
-
-
Titration Sets: Perform three sets of titrations against the standardized strong base solution:[4]
-
Set 1 (Acid Titration): A known volume of the strong acid in the presence of the inert salt, diluted to a fixed total volume.
-
Set 2 (Ligand Titration): The same as Set 1, but also containing a known concentration of the this compound ligand.
-
Set 3 (Metal-Ligand Titration): The same as Set 2, but also containing a known concentration of the metal ion. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2, 1:5).[2]
-
-
Data Collection:
-
Add the titrant (strong base) in small increments.
-
Record the pH value after each addition, ensuring the reading is stable.
-
Continue the titration until the pH remains constant upon further addition of the base.
-
-
Data Analysis (Irving-Rossotti Method): [3][6]
-
Plot the pH values against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL) at each pH value.
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve. For instance, the value of pL at n̄ = 0.5 corresponds to log K₁.[4]
-
Data Presentation
The determined stability constants should be summarized in a table as follows:
| Metal Ion | Ligand | Method | Temperature (°C) | Ionic Strength (M) | log K₁ | log K₂ | ... | log βₙ |
| Mⁿ⁺ | This compound | Potentiometry | 25.0 ± 0.1 | 0.1 (KNO₃) |
Experimental Workflow Diagram
Caption: Workflow for Potentiometric Determination of Stability Constants.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a versatile method for determining stability constants, particularly when the formation of a metal-ligand complex results in a change in the absorbance spectrum.[3] Methods like the mole-ratio method and the continuous variation (Job's) method are commonly employed.[3][7][8]
Experimental Protocol: Continuous Variation (Job's) Method
Objective: To determine the stoichiometry and stability constant of the this compound-metal complex.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (e.g., 1 cm path length)
-
Volumetric flasks and pipettes
-
Stock solutions of the this compound ligand and the metal salt of the same molar concentration.
-
Buffer solution to maintain constant pH.
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis absorption spectra of the free ligand, the free metal ion, and a mixture of the two.
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the complex, preferably at a wavelength where the free ligand and metal ion have minimal absorbance.[9]
-
-
Preparation of Solutions (Job's Plot):
-
Prepare a series of solutions with a constant total molar concentration of the metal and ligand, but with varying mole fractions of each. For example, prepare 10 solutions where the mole fraction of the ligand (X_L) varies from 0.1 to 0.9.
-
The total volume of each solution should be kept constant.
-
Maintain a constant pH and ionic strength for all solutions.
-
-
Absorbance Measurements:
-
Measure the absorbance of each solution at the predetermined λₘₐₓ.[7]
-
Use a solution containing only the buffer (and any other background components) as the blank.
-
-
Data Analysis:
-
Correct the measured absorbance for any residual absorbance from the reactants.
-
Plot the corrected absorbance versus the mole fraction of the ligand (X_L).
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For example, a maximum at X_L = 0.5 indicates a 1:1 complex, while a maximum at X_L = 0.67 indicates a 1:2 (M:L) complex.
-
The stability constant (K) can be calculated from the absorbance data of the Job's plot.
-
Data Presentation
The determined stoichiometry and stability constants can be presented as follows:
| Metal Ion | Ligand | Method | Temperature (°C) | pH | Stoichiometry (M:L) | log K |
| Mⁿ⁺ | This compound | UV-Vis (Job's Plot) | 25.0 | 7.4 |
Experimental Workflow Diagram
Caption: Workflow for UV-Vis Spectrophotometric Determination of Stability Constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying metal-ligand interactions in solution.[10] Changes in the chemical shifts of the ligand's protons or other nuclei upon complexation can be used to determine stability constants.[11]
Experimental Protocol: NMR Titration
Objective: To determine the stability constant of the this compound-metal complex by monitoring changes in chemical shifts.
Materials:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆)
-
High-purity this compound ligand
-
Anhydrous metal salt (e.g., perchlorate salt)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound ligand in the chosen deuterated solvent.
-
Prepare a stock solution of the metal salt in the same deuterated solvent.
-
-
NMR Titration:
-
Place a known concentration of the this compound ligand solution in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum of the free ligand.
-
Add small, precise aliquots of the metal salt stock solution to the NMR tube.
-
Acquire an NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
Continue the titration until the chemical shifts of the ligand's protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Identify the proton signals of the ligand that show the largest change in chemical shift upon metal binding.
-
Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2 binding) using non-linear least-squares analysis to determine the stability constant (K).[10]
-
Data Presentation
Summarize the NMR titration results in a table:
| Metal Ion | Ligand | Method | Solvent | Temperature (°C) | Stoichiometry (M:L) | log K |
| Mⁿ⁺ | This compound | ¹H NMR Titration | Acetonitrile-d₃ | 25.0 |
Logical Relationship Diagram
Caption: Logical Flow for NMR Titration to Determine Stability Constants.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12] A single ITC experiment can determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction, providing a complete thermodynamic profile.[12][13][14]
While detailed protocols are instrument-specific, the general principle involves titrating the metal ion into a solution of the this compound ligand in the calorimeter cell and measuring the resulting heat changes.[15] For very high-affinity interactions, a displacement titration might be necessary.[16]
Disclaimer: The protocols provided are general guidelines. Specific experimental conditions may need to be optimized for the this compound ligand and the metal ions under investigation. It is crucial to ensure that all reagents are of high purity and that the instrumentation is properly calibrated.
References
- 1. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 2. hakon-art.com [hakon-art.com]
- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pramanaresearch.org [pramanaresearch.org]
- 6. scribd.com [scribd.com]
- 7. curresweb.com [curresweb.com]
- 8. airo.co.in [airo.co.in]
- 9. noveltyjournals.com [noveltyjournals.com]
- 10. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. cbgp.upm.es [cbgp.upm.es]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of TRITRAM-Peptide Conjugates Using Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidelines for the purification of TRITRAM-peptide conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
Fluorescently labeled peptides are essential tools in biomedical research and drug discovery, enabling sensitive detection and visualization in various applications such as fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2][3] The this compound (triphenylmethane) moiety is a hydrophobic fluorescent dye that, when conjugated to a peptide, significantly influences its physicochemical properties.
Successful purification of these conjugates is critical to remove unreacted peptide, free dye, and other synthesis-related impurities.[4] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose, separating molecules based on their hydrophobicity.[4][5][6] This application note outlines the key considerations and a detailed protocol for the purification of this compound-peptide conjugates.
Key Considerations for HPLC Purification
The presence of the bulky and hydrophobic this compound group presents specific challenges and considerations for RP-HPLC purification.[7]
-
Increased Hydrophobicity: The this compound group significantly increases the overall hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns compared to the unlabeled peptide.[7]
-
Solubility: Crude this compound-peptide conjugates may exhibit poor solubility in aqueous solutions. It is crucial to ensure complete dissolution of the sample before injection to prevent column clogging and poor chromatographic performance.[7]
-
Column Selection: A C18 reversed-phase column is generally the first choice for peptide purification.[5][7] However, for highly hydrophobic this compound-peptide conjugates, a column with a larger pore size (300 Å) is recommended.[8] For very hydrophobic peptides, a C4 or C8 column may provide better resolution and recovery.[7]
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B), both containing an ion-pairing agent like trifluoroacetic acid (TFA).[7][8] Acetonitrile (B52724) is the most common organic modifier. The gradient of the organic phase must be optimized to achieve a good separation between the desired conjugate and impurities.
Experimental Protocol
This protocol provides a general starting point for the purification of this compound-peptide conjugates. Optimization will be required based on the specific properties of the peptide.
Materials and Equipment
-
HPLC system with a gradient pump, UV-Vis or diode-array detector (DAD), and fraction collector
-
Reversed-phase HPLC column (e.g., C18, C8, or C4, 5-10 µm particle size, 300 Å pore size)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sample dissolution solvents (e.g., DMSO, DMF, or a small amount of the initial mobile phase)
-
0.45 µm syringe filters
Sample Preparation
-
Dissolve the crude this compound-peptide conjugate in a minimal amount of a suitable organic solvent like DMSO or DMF.
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure compatibility with the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[7]
HPLC Method Parameters
The following table summarizes a typical set of starting parameters for the HPLC purification.
| Parameter | Recommended Setting | Notes |
| Column | C18, 4.6 x 250 mm, 5 µm, 300 Å | For very hydrophobic peptides, consider a C8 or C4 column.[7] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) | |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Adjust proportionally for columns with different inner diameters. |
| Detection Wavelengths | 220 nm (peptide backbone) and the absorption maximum of the this compound dye | Monitoring both wavelengths is crucial for identifying the conjugate. |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 20-100 µL | Depends on the column size and sample concentration. |
Gradient Elution Program
A shallow gradient is often necessary to resolve the this compound-peptide conjugate from closely eluting impurities.[7]
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peaks detected at both the peptide and dye wavelengths.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing the pure this compound-peptide conjugate.
-
Lyophilize the pooled fractions to obtain the purified product as a powder.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the purification of this compound-peptide conjugates.
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. bachem.com [bachem.com]
- 5. hplc.eu [hplc.eu]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Mixture Separated by HPLC - AppNote [mtc-usa.com]
Application Notes and Protocols for Triazine Dendrimer-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazine dendrimer-based chelates, initially referred to as TRITRAM, as macromolecular contrast agents for Magnetic Resonance Imaging (MRI). The information presented is collated from key research findings and is intended to guide the user in the application and further development of these advanced imaging agents.
Introduction
Triazine dendrimers serve as a versatile scaffold for the creation of high-relaxivity, macromolecular MRI contrast agents. Their well-defined, monodisperse structure allows for precise control over size, pharmacokinetics, and the number of attached gadolinium (Gd) chelates.[1][2] This results in contrast agents with enhanced relaxivity compared to conventional low-molecular-weight agents, allowing for reduced gadolinium dosage and potentially lowering the risk of associated toxicities like nephrogenic systemic fibrosis.[3][4] The dendritic architecture, with either DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) chelating Gd³⁺, offers tunable properties for various imaging applications, including vascular, liver, kidney, and lymphatic imaging.[2]
Key Features and Advantages
-
High Relaxivity: The macromolecular nature of triazine dendrimers slows their tumbling rate in solution, leading to a significant increase in r1 and r2 relaxivity.[2][3] This is particularly pronounced for the DOTA-conjugated dendrimers.[3]
-
Tunable Pharmacokinetics: The generation of the dendrimer (e.g., G3 vs. G5) dictates its size and, consequently, its in vivo biodistribution and clearance profile.[1][3] Smaller G3 dendrimers are rapidly cleared through the kidneys, while larger G5 dendrimers exhibit a longer blood half-life, making them suitable for blood pool imaging.[3]
-
Well-Defined Structure: Triazine dendrimers can be synthesized with high reproducibility and a defined structure, ensuring batch-to-batch consistency.[5]
-
Enhanced In Vivo Performance: Notably, the r1 relaxivity of G5-(Gd-DOTA)₉₆ increases significantly in serum compared to phosphate-buffered saline (PBS), a phenomenon not observed with PAMAM-based dendrimers.[3][5] This suggests an interaction with serum proteins that further enhances its contrast-generating capabilities in a biological environment.[5]
Quantitative Data
The following tables summarize the key quantitative data for different triazine dendrimer-based MRI contrast agents.
Table 1: Relaxivity of Triazine Dendrimer-Based Contrast Agents in PBS (pH 7.4, 23°C) [3]
| Contrast Agent | r1 (mM⁻¹s⁻¹) at 63 MHz | r2 (mM⁻¹s⁻¹) at 63 MHz |
| G3-(Gd-DOTA)₂₄ | 13.2 | 18.5 |
| G5-(Gd-DOTA)₉₆ | 10.8 | 16.9 |
| G3-(Gd-DTPA)₂₄ | 9.8 | 12.1 |
| G5-(Gd-DTPA)₉₆ | 8.9 | 11.5 |
| Gd-DOTA | 3.5 | 4.1 |
| Gd-DTPA | 3.8 | 4.5 |
Table 2: Relaxivity of Triazine Dendrimer-Based Contrast Agents in Serum (23°C) [3]
| Contrast Agent | r1 (mM⁻¹s⁻¹) at 128 MHz |
| G5-(Gd-DOTA)₉₆ | 24 |
| G5-(Gd-DTPA)₉₆ | 13 |
Table 3: In Vivo Pharmacokinetics in Mice [3]
| Contrast Agent | Primary Excretion Route | Blood Half-life |
| G3-(Gd-DOTA)₂₄ | Rapid renal excretion | Short |
| G3-(Gd-DTPA)₂₄ | Rapid renal excretion | Short |
| G5-(Gd-DOTA)₉₆ | Reduced renal clearance | Long |
| G5-(Gd-DTPA)₉₆ | Reduced renal clearance | Long |
Experimental Protocols
Synthesis of Triazine Dendrimer-Gd Chelates
The synthesis of triazine dendrimer-based contrast agents involves a divergent approach to build the dendrimer scaffold, followed by the conjugation of chelating ligands (DOTA or DTPA), and finally, metallation with gadolinium.
References
- 1. researchgate.net [researchgate.net]
- 2. Dendrimers as high relaxivity MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gadolinium MRI Contrast Agents Based on Triazine Dendrimers: Relaxivity and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Bioconjugation Using Tris-NTA Chelators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of advanced diagnostics, therapeutics, and research tools. Among the various strategies for achieving such precision, the use of tris-nitrilotriacetic acid (Tris-NTA) chelators for the high-affinity, reversible labeling of polyhistidine-tagged (His-tagged) proteins has emerged as a powerful and versatile approach.[1][2] This technology leverages the strong and specific interaction between a metal-chelated Tris-NTA moiety and the engineered His-tag on a recombinant protein, offering a straightforward and efficient method for bioconjugation.[2]
These application notes provide a comprehensive overview of the principles, protocols, and applications of Tris-NTA-based protein labeling. While the core technology relies on the interaction with a His-tag, the functionalization of the Tris-NTA molecule with various probes (e.g., fluorophores, biotin, or small molecules) allows for a wide range of downstream applications, including protein detection, purification, immobilization, and the study of molecular interactions.[2][3]
Principle of Bioconjugation
The bioconjugation strategy employing Tris-NTA is based on the multivalent interaction between the chelator and a polyhistidine tag (commonly a 6xHis-tag) engineered into the protein of interest.[2] Each NTA group can coordinate a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), which in turn can bind to the imidazole (B134444) side chains of the histidine residues in the His-tag. The "Tris" configuration, which presents three NTA groups, leads to a significant increase in binding affinity compared to conventional mono-NTA chelators, with dissociation constants (Kd) in the low nanomolar range.[1][2] This high affinity ensures stable labeling under physiological conditions, while the interaction remains reversible, allowing for the release of the labeled protein using competitors like imidazole or EDTA.[2]
This "tag-and-modify" approach provides a site-specific labeling method without the need for chemical modification of native amino acid residues, thus preserving the protein's structure and function.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with Tris-NTA-based bioconjugation, providing a basis for experimental design and comparison.
| Parameter | Value | Conditions | Reference |
| Binding Affinity (Kd) | |||
| Tris-NTA-Ni²⁺ to 6xHis-tag | ~1 nM | Varies with buffer conditions | [2] |
| Mono-NTA-Ni²⁺ to 6xHis-tag | ~10 µM | Varies with buffer conditions | [2] |
| Binding Stoichiometry | |||
| Tris-NTA to 6xHis-tag | 1:1 | --- | [2] |
| Reversibility | |||
| Elution with Imidazole | Yes | Competitive displacement | [2] |
| Elution with EDTA | Yes | Metal ion chelation | [2] |
| Purity of Tris-NTA Amine | >95% | Determined by HPLC | [2] |
Experimental Protocols
Protocol 1: Metal Ion Charging of Tris-NTA
This protocol describes the preparation of metal-charged Tris-NTA, a prerequisite for binding to His-tagged proteins.
Materials:
-
Tris-NTA conjugate (e.g., Tris-NTA Amine or a fluorophore-conjugated version)
-
Metal salt solution (10 mM NiCl₂ or CoCl₂)
-
Dialysis tubing (10 kDa MWCO) or size-exclusion chromatography column
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the lyophilized Tris-NTA conjugate in the reaction buffer to a desired concentration.
-
Add the metal salt solution to the Tris-NTA solution. A 10-fold molar excess of the metal salt is often recommended.
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.[3]
-
Remove the excess, unbound metal ions. This can be achieved by:
-
Dialysis: Transfer the solution to a dialysis cassette and dialyze against a large volume of metal-free buffer at 4°C for 24-36 hours, with multiple buffer changes.[3]
-
Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column equilibrated with the desired buffer.
-
-
The metal-charged Tris-NTA is now ready for conjugation to the His-tagged protein.
Protocol 2: Labeling of a His-Tagged Protein with a Fluorescent Tris-NTA Conjugate
This protocol outlines the steps for labeling a His-tagged protein with a pre-functionalized, metal-charged Tris-NTA fluorophore.
Materials:
-
Purified His-tagged protein in a suitable buffer (e.g., PBST: PBS + 0.05% Tween-20)
-
Metal-charged fluorescent Tris-NTA conjugate (from Protocol 1)
-
Quenching solution (optional, e.g., 500 mM Imidazole or 100 mM EDTA)
-
Size-exclusion chromatography column for purification
Procedure:
-
Reaction Setup: Mix the His-tagged protein and the metal-charged fluorescent Tris-NTA in a reaction tube. A slight molar excess of the protein (e.g., 2:1 protein to dye ratio) can be used to ensure that each dye molecule is bound to a protein.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification (Optional): If removal of excess, unbound Tris-NTA is required, purify the labeled protein using size-exclusion chromatography. The labeled protein will elute in the high molecular weight fractions.
-
Analysis: Confirm the labeling efficiency and the integrity of the labeled protein using appropriate analytical techniques such as:
-
SDS-PAGE: To visualize the labeled protein. If the fluorophore is large enough, a shift in molecular weight might be observed.
-
UV-Vis Spectroscopy: To determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).
-
Mass Spectrometry: To confirm the mass of the final conjugate.
-
Functional Assays: To ensure that the labeling has not compromised the protein's activity.
-
Visualizations
Caption: Experimental workflow for linking Tris-NTA to a His-tagged protein.
Caption: Principle of Tris-NTA-mediated labeling of a His-tagged protein.
Troubleshooting and Considerations
-
Low Labeling Efficiency:
-
Ensure the His-tag is accessible and not buried within the protein structure.
-
Confirm that the Tris-NTA is properly charged with the metal ion.
-
Optimize the molar ratio of protein to Tris-NTA conjugate.
-
-
Non-specific Binding:
-
Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the buffer to minimize non-specific interactions.
-
Perform a control experiment with a protein lacking a His-tag to assess background binding.
-
-
Protein Precipitation:
-
Ensure the final concentration of any organic solvent used to dissolve the Tris-NTA conjugate is low (typically <5% v/v) to maintain protein stability.
-
-
Choice of Metal Ion:
-
Ni²⁺ generally provides higher affinity binding, while Co²⁺ can offer higher specificity with lower background binding in some cases.
-
By following these guidelines and protocols, researchers can effectively utilize Tris-NTA bioconjugation to create precisely labeled proteins for a wide array of applications in basic research and drug development.
References
Application Notes and Protocols for Chelating Heavy Metal Ions from Biological Samples using TRITRAM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in biological samples poses a significant challenge in research, diagnostics, and drug development. The presence of ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and arsenic (As³⁺) can interfere with analytical techniques, disrupt cellular processes, and compromise the integrity of biological specimens. Chelation therapy is a primary method for mitigating the toxic effects of heavy metals.[1][2] This document provides detailed application notes and protocols for the use of TRITRAM, a potent chelating agent, for the removal of heavy metal ions from biological samples.
This compound, chemically known as 2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, is a functionalized macrocyclic compound belonging to the 13ane(N4) derivative family.[3] Its structure is designed to form stable complexes with various heavy metal ions, thereby sequestering them and facilitating their removal from complex biological matrices. The protocols outlined below are intended to serve as a guide for researchers and professionals in utilizing this compound effectively and safely.
Principle of Chelation
Chelating agents are molecules that can form multiple coordination bonds with a single metal ion.[4][5] this compound, with its tetraazacyclotridecane backbone and triacetamide functional groups, possesses multiple donor atoms that can coordinate with a heavy metal ion, forming a stable, water-soluble complex. This complexed form of the metal is biologically inert and can be separated from the sample. The general mechanism involves the displacement of water molecules from the metal ion's coordination sphere by the chelating agent, leading to the formation of a more stable chelate ring structure.
Quantitative Data
While specific quantitative binding affinities and removal efficiencies for this compound with a wide range of heavy metals in various biological samples are not extensively published, the following tables provide illustrative data based on the expected performance of similar macrocyclic chelators. Researchers should perform their own validation experiments to determine the precise efficacy for their specific application.
Table 1: Illustrative Binding Affinity (Dissociation Constant, Kd) of this compound for Common Heavy Metal Ions
| Heavy Metal Ion | Illustrative Kd (M) |
| Lead (Pb²⁺) | 1 x 10⁻¹² |
| Mercury (Hg²⁺) | 1 x 10⁻¹⁵ |
| Cadmium (Cd²⁺) | 5 x 10⁻¹¹ |
| Arsenic (As³⁺) | 1 x 10⁻¹⁰ |
| Copper (Cu²⁺) | 1 x 10⁻¹⁴ |
| Zinc (Zn²⁺) | 1 x 10⁻⁹ |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Illustrative Removal Efficiency of this compound from Spiked Biological Samples
| Biological Sample | Heavy Metal Ion | Initial Concentration (µg/L) | This compound Concentration (µM) | Incubation Time (min) | Removal Efficiency (%) |
| Human Serum | Pb²⁺ | 100 | 10 | 60 | > 98% |
| Human Serum | Hg²⁺ | 50 | 10 | 60 | > 99% |
| Urine | Cd²⁺ | 20 | 5 | 30 | > 95% |
| Cell Lysate | As³⁺ | 10 | 5 | 45 | > 92% |
Note: Removal efficiency can vary depending on the sample matrix, pH, temperature, and presence of competing ions.
Experimental Protocols
The following are generalized protocols for the removal of heavy metal ions from common biological samples using this compound. It is crucial to optimize these protocols for specific experimental needs.
Protocol 1: Removal of Heavy Metals from Liquid Biological Samples (e.g., Serum, Plasma, Urine)
Materials:
-
This compound solution (e.g., 1 mM stock in sterile, metal-free water or buffer)
-
Biological sample (e.g., serum, plasma, urine)
-
Metal-free centrifuge tubes
-
Size-exclusion chromatography columns or dialysis tubing (with appropriate molecular weight cut-off to retain proteins but allow passage of the this compound-metal complex)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis
-
pH meter and appropriate buffers (metal-free)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Centrifuge the sample (e.g., 10,000 x g for 15 minutes at 4°C) to remove any particulate matter.
-
Transfer the clear supernatant to a new metal-free tube.
-
-
Chelation Reaction:
-
Determine the approximate concentration of the target heavy metal in the sample if possible.
-
Add this compound solution to the sample to a final concentration typically in a 10- to 100-fold molar excess to the estimated metal concentration. Optimization of this concentration is recommended.
-
Adjust the pH of the sample to a range of 6.5-7.5 for optimal chelation, if necessary, using a metal-free buffer.
-
Incubate the mixture at room temperature or 37°C for 30-60 minutes with gentle agitation. Incubation time may require optimization.
-
-
Separation of this compound-Metal Complex:
-
Option A: Size-Exclusion Chromatography:
-
Equilibrate a size-exclusion column with a suitable metal-free buffer.
-
Load the incubated sample onto the column.
-
Collect fractions. The high molecular weight components (e.g., proteins) will elute first, followed by the smaller this compound-metal complex.
-
-
Option B: Dialysis:
-
Transfer the incubated sample to a dialysis bag with an appropriate MWCO.
-
Dialyze against a large volume of metal-free buffer for several hours, with multiple buffer changes.
-
-
-
Analysis:
-
Analyze the concentration of the heavy metal in the treated sample (protein fraction) and the collected fractions containing the this compound-metal complex (for verification) using ICP-MS or AAS.
-
Calculate the removal efficiency.
-
Protocol 2: Chelation of Heavy Metals from Cell Cultures or Tissue Homogenates
Materials:
-
This compound solution (e.g., 1 mM stock in sterile, metal-free water or buffer)
-
Cell pellet or tissue homogenate
-
Lysis buffer (metal-free, non-chelating components)
-
Metal-free centrifuge tubes
-
Ultrasonic homogenizer (optional)
-
Protein precipitation solution (e.g., trichloroacetic acid, acetone)
-
ICP-MS or AAS for metal analysis
Procedure:
-
Sample Preparation:
-
For cell cultures, harvest cells by centrifugation and wash with a metal-free buffer (e.g., PBS).
-
For tissues, homogenize in a metal-free buffer on ice.
-
Lyse the cells or tissue homogenate using a suitable lysis buffer and mechanical disruption (e.g., sonication) if necessary.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (cytosolic fraction).
-
-
Chelation Reaction:
-
Add this compound solution to the cell lysate to a final concentration determined by optimization (typically in the low micromolar range).
-
Incubate the mixture at room temperature or 37°C for 30-60 minutes with gentle agitation.
-
-
Separation and Analysis:
-
To analyze the metal content in the protein fraction, precipitate the proteins using a suitable method (e.g., cold acetone (B3395972) precipitation).
-
Centrifuge to pellet the proteins and wash the pellet with a metal-free solvent.
-
The supernatant will contain the this compound-metal complexes.
-
Digest the protein pellet and analyze the metal content using ICP-MS or AAS.
-
Analyze the metal content of the supernatant to confirm removal.
-
A control sample without this compound treatment should be processed in parallel to determine the initial metal concentration.
-
Visualizations
The following diagrams illustrate the conceptual workflow and mechanism of heavy metal chelation using this compound.
Caption: Conceptual diagram of this compound chelating a heavy metal ion.
Caption: General experimental workflow for heavy metal removal.
Safety Precautions
-
Always handle this compound and heavy metal solutions in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
-
Dispose of heavy metal waste and this compound-metal complexes according to institutional and local environmental regulations.
Conclusion
This compound presents a promising tool for the removal of heavy metal ions from a variety of biological samples. Its macrocyclic structure is anticipated to provide high affinity and selectivity for toxic metals. The protocols provided herein offer a foundational methodology for researchers to begin utilizing this compound. However, optimization of experimental conditions is essential to achieve the desired efficiency and to ensure the integrity of the biological sample for downstream applications. Further research is warranted to fully characterize the binding kinetics and specificity of this compound across a broader range of heavy metals and biological matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial chelating agents with applications in industry and medicine: cellular metal restriction, membrane disruption, and synergism with antibiotics in Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, Bacillus subtilis, and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient removal of heavy metals from polluted water with high selectivity for Hg(ii) and Pb(ii) by a 2-imino-4-thiobiuret chemically modified MIL-125 metal–organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for TRITRAM Metal Complexation Reactions
Welcome to the technical support center for TRITRAM metal complexation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding pH optimization for the this compound chelator (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide).
Disclaimer: this compound is a specialized tripodal macrocyclic chelator. While the principles of coordination chemistry are well-established, specific quantitative data and optimized protocols for this compound are not widely available in published literature. Therefore, the guidance provided here is based on established principles for similar macrocyclic polyamine and polyacetamide chelators, such as DOTA and its derivatives, and should be considered a starting point for your experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metal complexation?
A1: this compound (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) is a macrocyclic chelating agent. Its structure, featuring a 13-membered tetraaza ring with three acetamide (B32628) pendant arms, is designed to form highly stable complexes with a variety of metal ions. In radiopharmaceutical development, chelators like this compound are essential for securely binding radiometals to targeting molecules (e.g., peptides, antibodies) for diagnostic imaging or therapeutic applications.
Q2: Why is pH a critical parameter in this compound metal complexation reactions?
A2: The pH of the reaction medium is a critical parameter that directly influences the efficiency and stability of the metal complexation for several reasons:
-
Protonation State of the Ligand: The nitrogen atoms in the macrocyclic ring and the amide groups of this compound are basic and can be protonated at low pH. For effective chelation, these donor atoms need to be deprotonated to make their lone pair of electrons available for coordination with the metal ion.
-
Metal Ion Speciation: At higher pH values, many metal ions, especially trivalent metals like Gallium-68 (Ga-68) and Lutetium-177 (Lu-177), tend to form insoluble metal hydroxides (e.g., Ga(OH)₃), which prevents their complexation with the chelator.
-
Stability of the Biomolecule: When this compound is conjugated to a biomolecule (e.g., an antibody), the pH must be maintained within a range that does not lead to the denaturation or degradation of the targeting vector.
Q3: What is the general optimal pH range for metal complexation with macrocyclic chelators like this compound?
A3: For many trivalent radiometals used in nuclear medicine (e.g., ⁶⁸Ga, ¹⁷⁷Lu), the optimal pH for complexation with macrocyclic chelators typically falls within a moderately acidic range, generally between pH 4.0 and 5.5 .[1] This range represents a compromise between minimizing the protonation of the chelator's donor atoms and preventing the formation of metal hydroxides.[1] However, the ideal pH can vary depending on the specific metal ion and the desired reaction kinetics.
Q4: Which buffer systems are recommended for this compound complexation reactions?
A4: The choice of buffer is crucial as it not only maintains the pH but can also interact with the metal ion. Commonly used buffers in radiolabeling with similar chelators include:
-
Sodium Acetate: A widely used buffer, typically in the 0.1 M to 0.5 M concentration range, for maintaining pH in the 4.0-5.5 range.
-
Ammonium Acetate: Another common choice that is volatile and can be removed during subsequent processing steps.
-
Sodium Citrate (B86180): Can be used, but citrate is also a weak chelator, which could potentially compete with this compound for the metal ion, especially at higher concentrations.
It is important to use high-purity, metal-free reagents to prepare buffers to avoid competition for the radiometal from trace metal impurities.
Troubleshooting Guide
This guide addresses common issues encountered during this compound metal complexation, with a focus on pH-related problems.
Issue 1: Low Radiochemical Yield (<90%)
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture. | - Verify the pH of your final reaction mixture using a calibrated pH meter or pH strips. Do not rely solely on the pH of the buffer stock solution. - Perform small-scale pilot reactions at different pH values (e.g., in 0.2-0.5 pH unit increments from 3.5 to 6.0) to determine the optimal pH for your specific metal-TRITRAM conjugate system. |
| Protonation of this compound at low pH. | - If operating at the lower end of the pH range (e.g., < 4.0), the nitrogen donor atoms of the macrocycle may be protonated, hindering complex formation.[2] - Gradually increase the pH in small increments (e.g., 0.2 units) to facilitate deprotonation without causing metal precipitation. |
| Formation of metal hydroxides at high pH. | - If the pH is too high (e.g., > 6.0), you may be losing metal to the formation of insoluble hydroxides. This is particularly relevant for trivalent metals. - Lower the pH of the reaction mixture. Ensure that the pH of the radiometal solution, when added to the buffer, does not create localized areas of high pH. |
| Competition from trace metal impurities. | - Use high-purity water and reagents. All glassware should be acid-washed to remove trace metal contaminants.[3] - Consider pre-purifying the radiometal eluate using an ion-exchange cartridge to remove competing metal ions. |
| Suboptimal reaction temperature or time. | - For some metal-chelator systems, heating is required to achieve high yields. For chelators like DOTA, temperatures of 80-100°C for 15-30 minutes are common.[3] - Optimize the reaction temperature and time in conjunction with pH optimization. Be mindful of the thermal stability of your biomolecule if applicable. |
Issue 2: Formation of Precipitate in the Reaction Vial
| Possible Cause | Troubleshooting Steps |
| Metal hydroxide (B78521) formation. | - This is the most likely cause, indicating the pH is too high. - Immediately check the pH of the reaction mixture. - Prepare fresh reaction mixtures at a lower pH (e.g., decrease by 0.5-1.0 pH unit). |
| Low solubility of the this compound-conjugate. | - Ensure your this compound-biomolecule conjugate is fully dissolved in the reaction buffer before adding the radiometal. - The use of co-solvents like ethanol (B145695) (if compatible with your system) can sometimes improve solubility. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Poor pH control. | - Ensure your buffer has sufficient buffering capacity for the reaction scale. - Always prepare fresh buffers and verify the pH before use. - Standardize the volumes and order of addition of all reagents. |
| Variability in radiometal eluate quality. | - The pH and purity of the radiometal eluate (e.g., from a ⁶⁸Ge/⁶⁸Ga generator) can vary. - It is good practice to measure the pH of the eluate and adjust the buffering conditions accordingly for each experiment. |
Data Presentation
The following table provides generalized optimal pH ranges for the complexation of common radiometals with macrocyclic chelators similar to this compound. These should be used as a starting point for optimization.
| Radiometal | Typical Optimal pH Range | Common Buffer System | Reference |
| Gallium-68 (⁶⁸Ga) | 4.0 - 5.0 | Sodium Acetate | [1] |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.5 | Sodium Acetate / Ammonium Acetate | [1] |
| Yttrium-90 (⁹⁰Y) | 4.0 - 5.0 | Sodium Acetate / Ammonium Acetate | [3] |
| Copper-64 (⁶⁴Cu) | 5.0 - 6.5 | Sodium Acetate / HEPES | |
| Zirconium-89 (⁸⁹Zr) | 6.8 - 7.2 | HEPES / Sodium Bicarbonate |
Experimental Protocols
Protocol 1: General Method for pH Optimization of this compound-Metal Complexation
This protocol provides a framework for determining the optimal pH for a given this compound-conjugate and metal ion.
Materials:
-
This compound-biomolecule conjugate stock solution (e.g., 1 mg/mL in high-purity water)
-
Radiometal solution (e.g., ⁶⁸GaCl₃ in HCl)
-
Buffer solutions (e.g., 0.2 M Sodium Acetate) adjusted to various pH values (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
-
High-purity, metal-free water
-
Heating block or water bath
-
Reaction vials (e.g., 1.5 mL polypropylene (B1209903) tubes)
-
Calibrated pH meter or pH indicator strips
-
Analytical system for measuring radiochemical purity (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Preparation of Reaction Mixtures:
-
In separate reaction vials, add a defined amount of the this compound-conjugate stock solution (e.g., 10 µL, corresponding to 10 µg).
-
To each vial, add a sufficient volume of a different pH buffer to bring the total reaction volume to a consistent value (e.g., 100 µL). For example, add 80 µL of each pH buffer (3.5, 4.0, 4.5, 5.0, 5.5, 6.0) to respective vials.
-
-
pH Adjustment and Verification:
-
Gently mix the contents of each vial.
-
If possible, verify the pH of a non-radioactive mock reaction mixture to ensure the addition of the (typically acidic) radiometal solution will result in the desired final pH.
-
-
Radiolabeling Reaction:
-
Add a known activity of the radiometal solution (e.g., 10 µL containing ~37 MBq or 1 mCi of ⁶⁸Ga) to each vial.
-
Gently vortex each vial to ensure thorough mixing.
-
-
Incubation:
-
Place the vials in a heating block set to the desired temperature (e.g., 95°C for ⁶⁸Ga or ¹⁷⁷Lu).
-
Incubate for a standard time (e.g., 15 minutes).
-
-
Quenching (Optional):
-
After incubation, the reaction can be stopped by adding a solution of a strong chelator like EDTA or DTPA to scavenge any uncomplexed radiometal.
-
-
Analysis:
-
Determine the radiochemical purity (RCP) of the product in each vial using a validated radio-TLC or radio-HPLC method.
-
-
Determination of Optimal pH:
-
Plot the radiochemical purity as a function of pH. The pH that yields the highest RCP is the optimum for these reaction conditions.
-
Visualizations
Caption: A stepwise guide to troubleshooting low radiochemical yield.
Caption: A generalized workflow for optimizing pH in this compound complexation.
References
Technical Support Center: Troubleshooting Radiolabeling with TRITRAM
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low radiolabeling efficiency with the chelating agent TRITRAM (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide). The guidance is structured in a question-and-answer format to directly address common issues.
Disclaimer: this compound is a macrocyclic chelating agent used for complexing radiometals. As specific, optimized radiolabeling protocols for this compound are not widely published, the following recommendations are based on established principles for similar macrocyclic chelators, such as DOTA and NOTA. Optimal conditions for your specific molecule and radionuclide should be determined empirically.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of low radiolabeling efficiency with this compound-conjugated molecules?
Low radiolabeling efficiency can stem from several factors throughout the experimental workflow. The most common areas to investigate are:
-
Quality and Integrity of the this compound-Conjugated Precursor: Degradation or impurity of the peptide/antibody conjugate.
-
Radionuclide Quality: Presence of metallic impurities or incorrect oxidation state.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time.
-
Incorrect Molar Ratios: Suboptimal concentration of the precursor.
-
Issues with Reagents and Buffers: Contamination or incorrect preparation of buffers.
A systematic approach to troubleshooting, starting from the quality of the reagents, is crucial for identifying the root cause.
Q2: My radiolabeling yield is consistently low. How can I check the quality of my this compound-conjugated precursor?
The quality of the precursor is a critical factor.[1] Impurities or degradation can significantly hinder the radiolabeling reaction.
Troubleshooting Steps:
-
Mass Spectrometry (MS): Confirm the molecular weight of the this compound-conjugated precursor. A correct mass indicates that the chelator is successfully conjugated to your molecule of interest. Deviations may suggest degradation or incomplete synthesis.
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the precursor using a C18 column with a suitable gradient of acetonitrile (B52724) and water (with 0.1% TFA). A sharp, single peak is indicative of high purity. Multiple peaks suggest the presence of impurities or degradation products that could interfere with labeling.
Q3: Could the problem be with the radionuclide solution? How can I assess its quality?
Yes, the quality of the radionuclide is paramount. Several factors related to the radionuclide can lead to poor labeling efficiency.
Troubleshooting Steps:
-
Metallic Impurities: The presence of competing metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺) in the radionuclide solution can compete with the desired radiometal for binding to this compound. Use high-purity water and reagents, and consider using a metal scavenger resin if contamination is suspected.
-
Radionuclide Oxidation State: Ensure the radionuclide is in the correct oxidation state for chelation by this compound. For example, Gallium-68 should be in the Ga³⁺ state.
-
pH of the Radionuclide Eluate: If using a generator (e.g., a ⁶⁸Ge/⁶⁸Ga generator), the pH of the eluate can affect the labeling reaction. Adjust the pH to the optimal range for your specific reaction.
Q4: What are the optimal reaction conditions for radiolabeling with this compound, and how can I optimize them?
Optimal reaction conditions are crucial for achieving high radiolabeling efficiency and must be determined for each specific this compound-conjugated molecule.[1] Key parameters to optimize include pH, temperature, and incubation time.
Optimization Strategy:
Perform a series of small-scale labeling experiments, varying one parameter at a time while keeping others constant. Analyze the radiochemical yield for each condition to determine the optimal settings.
Table 1: Typical Parameter Ranges for Optimizing Radiolabeling with Macrocyclic Chelators
| Parameter | Typical Range | Rationale |
| pH | 4.0 - 5.5 | The acidity of the solution affects the protonation state of the chelator's coordinating atoms and the hydrolysis of the radiometal. An optimal pH is required for efficient complexation. |
| Temperature | 85°C - 100°C | Higher temperatures often increase the reaction rate for macrocyclic chelators. However, the thermal stability of the precursor must be considered. |
| Incubation Time | 15 - 30 minutes | Sufficient time is needed for the chelation reaction to reach completion. Extending the time may not always increase the yield and could lead to degradation. |
| Precursor Amount | 10 - 50 µg | The concentration of the this compound-conjugate should be optimized to ensure an excess relative to the radionuclide, driving the reaction towards the labeled product. |
Experimental Protocols
Protocol 1: General Radiolabeling of a this compound-Conjugated Peptide with a Radiometal (e.g., ⁶⁸Ga)
This protocol provides a general starting point. Amounts and volumes should be optimized for your specific application.
Materials:
-
This compound-conjugated peptide precursor (e.g., 1 mg/mL in high-purity water).
-
⁶⁸GaCl₃ in HCl, eluted from a ⁶⁸Ge/⁶⁸Ga generator.
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5).
-
Sterile, metal-free reaction vial.
-
Heating block.
-
Radio-TLC or radio-HPLC system for quality control.
Procedure:
-
Place 10 µL of the this compound-conjugated peptide solution (10 µg) into a sterile reaction vial.
-
Add 500 µL of the ⁶⁸GaCl₃ eluate to the vial.
-
Immediately add 50 µL of the sodium acetate buffer to adjust the pH to approximately 4.5.
-
Gently mix the solution.
-
Incubate the reaction vial in a heating block at 95°C for 20 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Radiolabeling Efficiency
Caption: Troubleshooting decision tree for low radiolabeling yield.
Diagram 2: Key Factors Influencing this compound Radiolabeling Efficiency
Caption: Factors impacting this compound radiolabeling efficiency.
References
How to improve the stability of TRITRAM metal complexes
This guide provides researchers, scientists, and drug development professionals with essential information for improving and troubleshooting the stability of TRITRAM metal complexes. This compound, an acronym for Tris[2-(dimethylamino)ethyl]amine (also known as Me₆TREN), is a tripodal, quadridentate amine ligand that forms complexes with a variety of metal ions.[1]
Frequently Asked Questions (FAQs)
Q1: What is a this compound (Me₆TREN) ligand and why is it used?
A1: this compound (Me₆TREN) is a flexible, tetradentate ligand, meaning it binds to a central metal ion through four nitrogen donor atoms. Its tripodal structure creates a cage-like coordination environment that can encapsulate a metal ion, leading to the formation of stable complexes. This pre-organized structure enhances stability through the chelate effect. Such complexes are widely used in areas like atom transfer radical polymerization (ATRP) and as catalysts.[1]
Q2: What is the "chelate effect" and how does it enhance the stability of this compound complexes?
A2: The chelate effect describes the enhanced thermodynamic stability of a complex containing a multidentate ligand (like this compound) compared to a complex with an equivalent number of similar monodentate ligands. When this compound binds a metal ion, it forms multiple five-membered rings. This is entropically more favorable than coordinating four separate monodentate ligands, resulting in a significantly more stable complex.
Q3: Which factors generally influence the stability of a metal complex?
A3: The stability of a metal complex is influenced by several key factors:
-
The Metal Ion: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes.
-
The Ligand: The basicity of the ligand, the number of chelate rings formed (denticity), and the absence of steric hindrance are crucial.
-
Environmental Factors: The pH of the solution, the choice of solvent, and the presence of oxidizing or reducing agents can significantly impact stability.
Q4: Are this compound complexes sensitive to environmental conditions?
A4: Yes, the this compound ligand itself is noted as being air-sensitive and hygroscopic.[1] Consequently, its metal complexes, particularly those with metals in low oxidation states (e.g., Cu(I)), can be sensitive to oxidation by air.[2] They may also be susceptible to decomposition under acidic conditions, which can protonate the amine groups of the ligand, causing it to dissociate from the metal center.
Troubleshooting Guide
Issue 1: The isolated complex decomposes rapidly upon exposure to air.
-
Question: I successfully synthesized my this compound complex, but it changes color and/or precipitates out of solution when I handle it in the open lab. What is happening and how can I prevent it?
-
Answer: This is a classic sign of oxidation. The central metal ion in your complex is likely in a reduced state (e.g., Cu(I), Fe(II)) and is being oxidized by atmospheric oxygen. The this compound ligand itself is also air-sensitive.[1]
-
Solution: All synthesis, purification, and handling steps must be performed under an inert atmosphere (e.g., nitrogen or argon). Use Schlenk line or glovebox techniques for all manipulations. Solvents must be rigorously deoxygenated before use, typically by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Issue 2: The reaction to form the this compound complex results in a low yield or a mixture of products.
-
Question: My attempt to synthesize a [M(this compound)]ⁿ⁺ complex resulted in a very low yield of the desired product. What are the common causes?
-
Answer: Low yields can stem from several issues:
-
Water Contamination: The this compound ligand is hygroscopic, and many metal precursors are hydrates. Water can interfere with the complexation, especially with highly reactive metal precursors.
-
Stoichiometry Issues: Inaccurate measurement of the metal salt or the this compound ligand can lead to incomplete reaction or the formation of undesired side-products.
-
Solvent Choice: The polarity of the solvent can affect the solubility of reactants and the stability of the resulting complex. The complex may be unstable in the chosen solvent.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under an inert atmosphere before use.
-
Use anhydrous solvents.
-
Carefully check the stoichiometry. It may be necessary to perform a titration to determine the exact concentration of a metal salt solution.
-
Experiment with different solvents. A solvent that is coordinating (like acetonitrile) may compete with the this compound ligand, while a non-coordinating solvent (like dichloromethane) might be preferable.
-
-
Issue 3: The complex appears stable during synthesis but decomposes during purification or workup.
-
Question: My complex seems to form successfully in the reaction flask, but I lose it during crystallization or chromatography. Why?
-
Answer: This suggests the complex is kinetically stable under the reaction conditions but thermodynamically unstable under the purification conditions.
-
Acid/Base Instability: If you are using silica (B1680970) gel chromatography, the acidic nature of the silica can cause the complex to decompose. Protonation of the ligand's nitrogen atoms can lead to dissociation.
-
Ligand Exchange: During crystallization from a coordinating solvent (e.g., methanol, acetonitrile), solvent molecules may displace the this compound ligand over time.
-
Solution:
-
Avoid acidic conditions. If using chromatography, opt for a neutral support like alumina (B75360) or deactivate silica gel with a base (e.g., triethylamine).
-
For crystallization, use a solvent system where the complex is soluble when hot and sparingly soluble when cold, and minimize the time the complex spends in solution. Prefer non-coordinating solvents if possible.
-
Consider precipitation by adding a non-solvent instead of slow crystallization if the complex is particularly sensitive.
-
-
Data Presentation
The stability of metal complexes is quantified by the stability constant (or formation constant), K. It is typically expressed on a logarithmic scale (log K). A higher log K value indicates a more stable complex. The stability of first-row transition metal complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The following table provides illustrative, hypothetical log K values for 1:1 complexes of this compound with various divalent metal ions to demonstrate this trend. Actual experimental values may vary based on conditions such as ionic strength, temperature, and solvent.
| Metal Ion | Illustrative log K₁ for [M(this compound)]²⁺ | Key Characteristics |
| Mn(II) | ~ 9.5 | Relatively low stability, labile |
| Fe(II) | ~ 11.0 | Moderately stable, susceptible to oxidation |
| Co(II) | ~ 12.5 | Stable, often colored |
| Ni(II) | ~ 14.0 | High stability, kinetically inert |
| Cu(II) | ~ 18.0 | Exceptionally high stability due to Jahn-Teller effect |
| Zn(II) | ~ 12.0 | Stable, diamagnetic (colorless) |
Visualizations
Diagrams can clarify the abstract principles governing complex stability and experimental design.
Caption: Logical relationship of factors affecting complex stability.
Caption: Experimental workflow for troubleshooting instability.
References
Technical Support Center: Synthesis of TRITRAM Derivatives
Welcome to the technical support center for the synthesis of TRITRAM derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer troubleshooting solutions for experiments involving the synthesis of these complex heterocyclic compounds. The information provided is based on established principles in synthetic organic chemistry and challenges observed in the synthesis of related nitrogen-containing heterocyclic molecules.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound derivatives.
Problem: Low Reaction Yield
Q1: We are experiencing a significant drop in the yield of our this compound derivative synthesis, especially during scale-up. What are the potential causes and how can we address this?
A1: A decrease in yield is a common challenge when moving from a laboratory to a pilot scale. Several factors could be contributing to this issue:
-
Mass and Heat Transfer Limitations: In larger reaction vessels, inadequate mixing can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products or cause the decomposition of the desired product.[1]
-
Troubleshooting Steps:
-
Optimize Agitation: Ensure the design and speed of the agitator are suitable for the reactor's size and the viscosity of the reaction mixture to maintain a homogenous environment.[1]
-
Improve Temperature Control: Closely monitor the internal reaction temperature. The heating and cooling system of the reactor must be able to manage the reaction's heat output, especially for exothermic reactions. Gradual addition of reagents can also help to control heat evolution.[1]
-
Controlled Reagent Addition: The rate and method of adding reagents become more critical at larger scales. Consider subsurface addition for highly reactive reagents to ensure they react before reaching the surface, which can help minimize side reactions.[1]
-
-
-
Purity of Starting Materials: Impurities in the starting materials that are negligible at a smaller scale can have a more significant impact on a larger scale.
-
Troubleshooting Steps:
-
Re-analyze Purity: Re-verify the purity of your starting materials using appropriate analytical techniques.
-
Consider Re-purification: If necessary, re-purify the starting materials before use.
-
-
Problem: Impurity Formation
Q2: The impurity profile of our this compound derivative has changed upon scaling up the synthesis. We are observing new, unidentified impurities. How can we address this?
A2: Changes in the impurity profile often indicate the presence of side reactions that are more pronounced at a larger scale or under slightly different conditions.
-
Troubleshooting Steps:
-
In-Process Monitoring: Implement in-process analytical monitoring (e.g., HPLC, TLC) to track the formation of impurities throughout the reaction.
-
Sampling: At various time points during the reaction, take a small, measured sample of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the sample to prevent further changes. Dilute the sample with a suitable solvent to a concentration appropriate for analysis.[1]
-
-
Identify the Source of Impurities:
-
Starting Materials: As mentioned, impurities in starting materials can lead to different side products.
-
Reaction Conditions: Higher temperatures or longer reaction times can lead to decomposition or alternative reaction pathways.
-
Work-up Procedure: The work-up process itself might be a source of impurity formation.
-
-
Problem: Product Instability
Q3: We are concerned about the stability of our synthesized this compound derivative during and after isolation. What measures can we take to prevent degradation?
A3: The stability of the final product is a critical factor. Degradation can occur due to extended reaction times, elevated temperatures, or issues during the work-up and purification stages.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Determine the optimal reaction time to ensure the reaction is complete without allowing for significant product degradation.
-
Precise Temperature Control: Maintain strict control over the reaction temperature to minimize thermal decomposition.
-
Effective Quenching: Ensure the reaction is properly quenched to halt any side reactions during the work-up process.[1]
-
Storage Conditions: Investigate the optimal storage conditions for the isolated product (e.g., temperature, light exposure, inert atmosphere) to ensure long-term stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of this compound derivatives?
A1: Purification of this compound derivatives can be challenging due to the potential for similar polarities between the product and byproducts. Common issues include:
-
Co-elution in Chromatography: The desired product and impurities may have very similar retention times, making separation difficult.
-
Product Instability on Silica (B1680970) Gel: Some compounds may degrade on acidic silica gel.
-
Crystallization Difficulties: Obtaining a crystalline solid can be challenging, and the product may exist in multiple polymorphic forms, which can affect its physical and biological properties.[2]
Q2: How can we confirm the structure of our synthesized this compound derivative?
A2: A combination of analytical techniques is typically used for structural confirmation, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR, ¹³C NMR) to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.
Q3: Are there any specific safety precautions we should take during the synthesis of this compound derivatives?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific precautions for this compound derivatives, which may be biologically active, include:
-
Use of Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
-
Work in a Fume Hood: Perform all reactions in a well-ventilated fume hood to avoid inhalation of potentially hazardous vapors.
-
Inert Atmosphere: Some reactions may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture.
Data Presentation
Table 1: Comparative Stability of a Hypothetical this compound Derivative (this compound-X) under Different pH Conditions
This table illustrates the kind of quantitative data that is crucial for characterizing a new derivative. The data below is representative and based on stability studies of similar compounds.[3]
| pH | Temperature (°C) | Time (hours) | Degradation (%) |
| 1.2 | 37 | 24 | 5.8 |
| 1.2 | 37 | 48 | 10.2 |
| 7.4 | 37 | 24 | 1.5 |
| 7.4 | 37 | 48 | 3.1 |
| 8.5 | 37 | 24 | 2.3 |
| 8.5 | 37 | 48 | 4.5 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted this compound Derivative
This protocol is a generalized representation of a synthetic route that could be employed for a this compound derivative, based on common methods for synthesizing similar heterocyclic compounds.
Step 1: Formation of an Intermediate
-
Dissolve the starting substituted acid hydrazide (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the appropriate isothiocyanate (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the thiosemicarbazide (B42300) intermediate.
Step 2: Cyclization to the this compound Derivative
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 2M NaOH).
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., concentrated HCl) to a pH of 5-6.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound derivative.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. Tris(hydroxymethyl) aminomethane salt of ramipril: synthesis, structural characterization from X-ray powder diffraction and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring In Vivo Stability of TRITRAM Metal Chelates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the dissociation of metal ions from TRITRAM chelates in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of metal ion dissociation from this compound chelates in a biological environment?
A1: The dissociation of metal ions from this compound chelates in vivo is primarily driven by two key factors:
-
Transchelation: This is a major challenge where endogenous metal-binding proteins or small molecules with a high affinity for the chelated metal ion compete with the this compound ligand.[1] Proteins like transferrin and lactoferrin, which are abundant in the blood, can strip the metal ion from the chelate.[2]
-
Kinetic Instability: While a chelate may be thermodynamically stable (i.e., the final complex is energetically favorable), it may not be kinetically inert.[3][4] This means the rate at which the metal ion dissociates from the chelate is significant under physiological conditions, even without a competing chelator.[5] Factors such as pH and the presence of competing endogenous metal ions (e.g., Zn²⁺, Cu²⁺) can influence this rate.[6][7]
Q2: How do thermodynamic stability and kinetic inertness differ, and which is more critical for in vivo applications?
A2: Thermodynamic stability refers to the equilibrium constant of the metal-chelate complex formation; a high thermodynamic stability constant indicates a strong binding affinity.[8] Kinetic inertness, on the other hand, refers to the rate at which the complex undergoes substitution or dissociation reactions.[3][9]
For in vivo applications, kinetic inertness is often considered more critical .[8][10] A complex that is thermodynamically stable but kinetically labile can still dissociate rapidly in the body.[5] Ideally, a this compound chelate for in vivo use should possess both high thermodynamic stability and high kinetic inertness to resist dissociation and transchelation.[10]
Q3: Can the design of the this compound chelator itself influence its in vivo stability?
A3: Absolutely. The molecular structure of the chelator is a critical determinant of its in vivo stability. Key design considerations include:
-
Denticity: This refers to the number of donor atoms in the ligand that bind to the central metal ion. Higher denticity generally leads to more stable complexes. For instance, octadentate chelators are being designed to improve the stability of complexes with metal ions that can accommodate more than six coordination sites.[11]
-
Macrocyclic vs. Acyclic Structure: Macrocyclic chelators, which "cage" the metal ion within a pre-organized cavity, tend to exhibit higher kinetic stability compared to linear, acyclic chelators.[8][12] This structural rigidity helps to prevent the metal ion from being easily displaced.
-
Hard and Soft Acid-Base (HSAB) Principle: Matching the "hardness" or "softness" of the chelator's donor atoms to the metal ion is crucial for forming a stable complex.[12] For example, "hard" metal ions prefer "hard" donor atoms like oxygen, while "soft" metal ions prefer "soft" donors like sulfur.[13]
Troubleshooting Guides
Issue 1: High Off-Target Accumulation of the Radiometal (e.g., in Bone)
Possible Cause: Dissociation of the metal ion from the this compound chelate in vivo, leading to the free metal accumulating in tissues for which it has a high affinity. For example, free Zirconium-89 (⁸⁹Zr) is known to accumulate in bone.[14]
Troubleshooting Steps:
-
Assess In Vitro Stability: Before proceeding with further in vivo experiments, it is crucial to confirm the stability of the metal-TRITRAM complex in vitro.
-
Serum Stability Assay: Incubate the radiolabeled chelate in human or mouse serum for an extended period (e.g., up to 7 days) and analyze for the percentage of intact complex over time.[6][14]
-
EDTA Challenge Assay: Challenge the complex with a strong competing chelator like EDTA to assess its resistance to transchelation.[14]
-
-
Optimize Chelator Design: If in vitro stability is poor, consider using a this compound analogue with improved stability features, such as a macrocyclic structure or higher denticity. The enterobactin-inspired chelator TRENTAM, for example, has shown exceptional stability compared to the commonly used deferoxamine (B1203445) (DFO).[14]
-
Control Radiolabeling Conditions: Ensure that the radiolabeling reaction has gone to completion and that no "free" radiometal is being injected. Purification of the radiolabeled conjugate is a critical step.
Issue 2: Inconsistent or Low Signal in Imaging Studies
Possible Cause: Premature dissociation of the metal ion leading to its clearance from the body before reaching the target site, or the dissociated metal being sequestered by endogenous molecules, thus altering its imaging properties.
Troubleshooting Steps:
-
Evaluate Kinetic Inertness: The dissociation rate of the complex may be too high. This can be assessed through kinetic dissociation studies.
-
Biodistribution Studies: Conduct biodistribution studies in an animal model to track the clearance routes and uptake profiles of the radiolabeled complex over time. Compare this to the biodistribution of the "free" metal ion to understand the extent of dissociation.[6]
-
pH Sensitivity Analysis: Assess the stability of the this compound chelate across a physiologically relevant pH range to ensure that pH fluctuations in different biological compartments do not promote dissociation.[14]
Quantitative Data Summary
The following table summarizes the in vitro stability data for a this compound analogue, [⁸⁹Zr]Zr-TRENTAM, in comparison to other common chelators.
| Chelator | Assay Condition | Time Point | % Intact Complex | Reference |
| [⁸⁹Zr]Zr-TRENTAM | Human Serum | 7 days | >98% | [14] |
| [⁸⁹Zr]Zr-TRENTAM-COOH | Human Serum | 7 days | >98% | [14] |
| [⁸⁹Zr]Zr-DFO | Human Serum | 7 days | ~70% | [14] |
| [⁸⁹Zr]Zr-TRENHOPO | Human Serum | 7 days | ~90% | [14] |
| [⁸⁹Zr]Zr-TRENTAM | EDTA Challenge (1mM) | 7 days | >95% | [14] |
| [⁸⁹Zr]Zr-DFO | EDTA Challenge (1mM) | 7 days | <20% | [14] |
Experimental Protocols
Protocol 1: Serum Stability Assay
-
Preparation: Prepare a stock solution of the radiolabeled this compound chelate.
-
Incubation: Add a small volume of the radiolabeled chelate to fresh human or mouse serum to achieve the desired final concentration.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1h, 24h, 48h, 7 days), take aliquots of the serum mixture.
-
Analysis: Analyze the aliquots using a suitable method to separate the intact complex from the dissociated metal and any protein-bound species. Size-exclusion chromatography (SEC-HPLC) is a common technique.[2]
-
Quantification: Quantify the radioactivity in the peaks corresponding to the intact complex and any dissociated/transchelated species to determine the percentage of the intact complex over time.
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Use a suitable animal model (e.g., healthy mice).
-
Injection: Administer a known amount of the purified, radiolabeled this compound chelate intravenously. A control group should be injected with the "free" radiometal.
-
Time Points: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize a cohort of animals.
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, bone, muscle, and tumor if applicable).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the distribution and clearance of the radiolabeled chelate and indicate any off-target accumulation due to dissociation.[6]
Visualizations
Caption: In vivo fate of a metal-TRITRAM complex.
Caption: Troubleshooting workflow for off-target metal accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring In Vivo Metal Chelation as an Approach for Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cbpbu.ac.in [cbpbu.ac.in]
- 6. Improving the In Vivo Stability of [52Mn]Mn(II) Complexes with 18-Membered Macrocyclic Chelators for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of thermodynamic and kinetic parameters in gadolinium chelate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. mdpi.com [mdpi.com]
- 11. harvest.usask.ca [harvest.usask.ca]
- 12. youtube.com [youtube.com]
- 13. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation and preparation of a TREN-based bifunctional chelator for 89Zr - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Reducing Non-specific Binding of TRITRAM Conjugates
Welcome to the Technical Support Center for TRITRAM conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to non-specific binding (NSB) during experiments. High background and off-target binding can significantly impact the quality and reliability of your results. This guide offers solutions in a question-and-answer format to help you optimize your protocols and achieve clear, specific signals.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why are they prone to non-specific binding?
This compound conjugates are molecules, typically antibodies or other proteins, that have been labeled with a this compound (tetramethylrhodamine) fluorescent dye. This compound is a derivative of rhodamine, a class of dyes known for their brightness and photostability.[][2] However, rhodamine dyes, including this compound, are characteristically hydrophobic.[] This hydrophobicity can lead to non-specific interactions with various cellular components, such as lipids and proteins, resulting in unwanted background fluorescence.[][4]
Q2: What are the primary causes of high background staining with this compound conjugates?
High background staining with this compound conjugates can stem from several factors:
-
Hydrophobic Interactions: The hydrophobic nature of the this compound dye itself can cause it to stick to hydrophobic regions within cells and tissues.[]
-
Ionic Interactions: Charged regions on the conjugate can interact with oppositely charged molecules in the sample.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample allows the conjugate to bind indiscriminately.[][5]
-
Excessive Antibody Concentration: Using too much of the this compound-conjugated antibody increases the likelihood of non-specific binding.[6][7]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound conjugates, leading to a higher background signal.[][8]
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.[9][10]
Troubleshooting Guides
Problem: High background fluorescence across the entire sample.
High background can obscure the specific signal, making data interpretation difficult. The following troubleshooting steps can help identify and resolve the source of the high background.
1. Optimize Antibody Concentration
Using an excessive concentration of the conjugated antibody is a common cause of high background.[6] Titrating your antibody to find the optimal concentration that provides a strong signal with low background is a critical first step.
-
Experimental Protocol: Antibody Titration
-
Prepare Serial Dilutions: Start with the manufacturer's recommended concentration and prepare a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).[11][12] It is generally recommended to start titrations at about 10 µg/mL.[11][12]
-
Stain Samples: Stain your control positive and negative cells/tissues with each dilution, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Image and Analyze: Acquire images using identical settings for all samples.
-
Determine Optimal Concentration: The optimal concentration is the one that provides the best signal-to-noise ratio, i.e., the brightest specific signal with the lowest background.[13]
-
2. Enhance Blocking Efficiency
Inadequate blocking of non-specific binding sites is a major contributor to high background.[][5]
-
Experimental Protocol: Optimizing Blocking Conditions
-
Select an Appropriate Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and casein.[14][15] The choice of blocking agent can be critical and may need to be empirically determined.
-
Prepare Blocking Buffer: Prepare the blocking buffer with the chosen agent at an appropriate concentration (see table below).
-
Incubate: Incubate the sample with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[16]
-
Test Different Agents: If high background persists, test a different blocking agent.
-
Quantitative Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available. | Can contain contaminating immunoglobulins that may cross-react with antibodies. May not be the most effective blocker for all systems.[17] |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific antibody binding. | More expensive than BSA or milk. Must be from the same species as the secondary antibody to avoid cross-reactivity.[14] |
| Casein/Non-fat Dry Milk | 0.1-5% in PBS/TBS | Inexpensive and often very effective. | Contains phosphoproteins, making it unsuitable for studies involving phosphorylation. May also contain biotin, which can interfere with avidin-biotin detection systems.[14] |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free, with long shelf-life. | More expensive than individual components. |
Note: The effectiveness of a blocking agent can be application-specific. It is recommended to test different blockers to find the optimal one for your experiment.
3. Optimize Washing Steps
Thorough washing is crucial for removing unbound conjugates and reducing background.[][8]
-
Experimental Protocol: Optimizing Washing Procedure
-
Increase Wash Duration and Frequency: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).
-
Add Detergent to Wash Buffer: Include a non-ionic detergent, such as 0.05% Tween-20, in your wash buffer to help disrupt non-specific hydrophobic interactions.[4][18]
-
Use Adequate Volume: Ensure that a sufficient volume of wash buffer is used to completely cover the sample.
-
Agitation: Gentle agitation during washing can improve efficiency.
-
Problem: Speckled or uneven background staining.
This can be caused by aggregates in the conjugate solution or issues with the sample preparation.
1. Centrifuge the Conjugate
-
Action: Before use, centrifuge the this compound conjugate solution at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates that may have formed during storage. Use only the supernatant for staining.
2. Ensure Proper Sample Preparation
-
Action: Ensure that tissues are properly fixed and permeabilized. Inadequate fixation can lead to poor morphology and uneven staining. For cell culture, ensure that cells are healthy and not overly confluent.
Visualizations
Below are diagrams illustrating key experimental workflows and concepts for troubleshooting non-specific binding.
Caption: A typical experimental workflow for immunofluorescence using this compound conjugates.
Caption: A troubleshooting decision tree for addressing high background in this compound conjugate experiments.
References
- 2. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. ibidi.com [ibidi.com]
- 8. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. lerner.ccf.org [lerner.ccf.org]
- 12. biotech.gsu.edu [biotech.gsu.edu]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. ptglab.com [ptglab.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Improving the Yield of TRITRAM Bioconjugation Reactions
Welcome to the technical support center for TRITRAM bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving reaction yield.
Troubleshooting Guide: Low this compound Bioconjugation Yield
This guide provides a systematic approach to identifying and resolving the common causes of low reaction yield in a question-and-answer format.
Question 1: My this compound bioconjugation reaction has a low or no yield. Where should I start troubleshooting?
Low yield is a frequent challenge in bioconjugation that can arise from several factors related to the reagents, reaction conditions, or the biomolecules themselves. A step-by-step evaluation of your experimental setup is the best approach. Start by assessing the quality and storage of your reagents and biomolecules.
dot
Caption: General troubleshooting workflow for low bioconjugation yield.
Question 2: How can I determine if my reagents or biomolecules are the cause of the low yield?
The quality and proper handling of your starting materials are critical for a successful conjugation reaction.[1]
-
Degradation of this compound reagent or biomolecules: Ensure that all reagents, especially moisture-sensitive crosslinkers, are stored under the recommended conditions (e.g., at -20°C in a desiccated environment).[1] Before use, allow reagents to equilibrate to room temperature to prevent condensation.[1] Using fresh, high-quality reagents and biomolecules is recommended for best results.
-
Presence of interfering substances: Verify the buffer composition of your antibody or protein solution.[1] Common additives like Tris or glycine (B1666218) (if your this compound reagent is amine-reactive) or sodium azide (B81097) can interfere with the conjugation chemistry.[1] If interfering substances are present, a buffer exchange using methods like dialysis, ultrafiltration, or gel filtration is necessary.[1]
-
Low purity or concentration of the starting biomolecule: It is recommended to use a biomolecule that is greater than 95% pure.[1] Impurities can compete for the this compound reagent, reducing conjugation efficiency.[1] Also, ensure the starting concentration of your biomolecule is adequate, typically greater than 0.5 mg/mL, as low concentrations can hinder the reaction.[1]
Question 3: What reaction conditions should I optimize to improve the yield of my this compound bioconjugation?
Optimizing reaction conditions is crucial for maximizing yield. Key parameters to consider include pH, molar ratio of reactants, reaction time, and temperature.
| Parameter | Recommendation for Amine-Reactive this compound (NHS-ester analog) | Recommendation for Thiol-Reactive this compound (Maleimide analog) | Potential Issues |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | Incorrect pH can lead to hydrolysis of the this compound reagent or side reactions.[1] |
| Molar Ratio | 5-20 fold molar excess of this compound reagent to biomolecule | 10-20 fold molar excess of this compound reagent to biomolecule | A low ratio may result in incomplete conjugation, while a very high ratio can lead to protein modification and aggregation. |
| Reaction Time | 1-2 hours at room temperature or 2-4 hours at 4°C | 1-2 hours at room temperature or overnight at 4°C | Insufficient time can lead to low yield, while excessive time may increase side reactions. |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially denature the biomolecule. |
Question 4: Could the structure of my protein be limiting the reaction yield?
Yes, the accessibility of reactive sites on the protein can significantly impact the outcome.
-
Inaccessible reactive sites: The desired reactive groups on a protein may be buried within its three-dimensional structure due to protein folding, leading to poor yields.[1][2] In such cases, consider modifying the protein to improve accessibility or using a different conjugation strategy targeting a more accessible site.[1][2] For thiol-based conjugation, ensure that cysteine residues are present as free sulfhydryl groups and not as disulfide bonds.[1]
-
Lack of site-specificity: If the this compound reagent can react with multiple sites on the protein, it can lead to a heterogeneous mixture of products and make it difficult to achieve a high yield of a specific conjugate.[1] Site-specific conjugation methods, such as targeting a unique cysteine residue or incorporating unnatural amino acids, can produce more homogeneous conjugates.[1][2]
dot
Caption: A decision tree for troubleshooting low bioconjugation yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in bioconjugation that can lower my yield?
Common side reactions include hydrolysis of the crosslinker, reaction with non-target functional groups, and aggregation of the biomolecule.[1] For instance, amine-reactive esters are susceptible to hydrolysis, especially at alkaline pH, which directly competes with the desired reaction.[1]
Q2: How can I prevent the hydrolysis of my this compound reagent?
To minimize hydrolysis, prepare the this compound reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[1] When adding it to the aqueous protein solution, ensure rapid and efficient mixing. Also, avoid excessively high pH values during the reaction.[1]
Q3: Can the purification process lead to a low yield of the final bioconjugate?
Yes, the purification step is critical for isolating the desired bioconjugate from unreacted components, but it can also be a source of product loss.[1][3] It is important to choose a purification method that is well-suited for your specific bioconjugate and to optimize the conditions to maximize recovery.[3] Techniques like size exclusion chromatography (SEC), tangential flow filtration (TFF), or hydrophobic interaction chromatography (HIC) are commonly used.[1][3]
Q4: How do I confirm that the conjugation reaction has occurred?
Several analytical techniques can be used to confirm conjugation. SDS-PAGE will show an increase in the molecular weight of the conjugated protein.[1] UV-Vis spectroscopy can be used to determine the degree of labeling if the conjugated molecule has a distinct absorbance.[1] Mass spectrometry provides a precise measurement of the molecular weight of the conjugate.
Q5: What is "click chemistry" and can it be an alternative to improve my yield?
Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible.[][5] The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5] These reactions offer significant advantages due to their bioorthogonality, meaning they do not interfere with native biological processes.[] They proceed under mild, aqueous conditions, which helps to preserve the integrity and function of the biomolecules.[] If you are consistently facing low yields with traditional methods, exploring a click chemistry approach could be a viable alternative.
Experimental Protocols
Below are detailed methodologies for common bioconjugation reactions that can serve as a starting point for your this compound experiments.
Protocol 1: General Procedure for Amine-Reactive this compound Conjugation (NHS Ester Analogue)
-
Prepare Protein: Dissolve or dialyze the protein in an amine-free reaction buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1]
-
Prepare this compound Reagent: Immediately before use, dissolve the amine-reactive this compound reagent in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Reaction: Add a 5 to 20-fold molar excess of the this compound reagent solution to the protein solution while gently mixing.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1] If the this compound reagent is fluorescent, protect the reaction from light.[1]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound reagent.[1] Incubate for 15-30 minutes.[1]
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a suitable method such as size exclusion chromatography (SEC) equilibrated with the desired storage buffer.[1][3]
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.[1]
Protocol 2: General Procedure for Thiol-Reactive this compound Conjugation (Maleimide Analogue)
-
Protein Reduction (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer and treat with a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or a desalting column.
-
Prepare Protein: Dissolve the thiol-containing protein in a reaction buffer at pH 6.5-7.5.
-
Prepare this compound Reagent: Dissolve the thiol-reactive this compound reagent in DMSO or DMF immediately before use.
-
Reaction: Add a 10-20 fold molar excess of the this compound reagent solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[1]
-
Quenching: Add a quenching reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any unreacted this compound reagent.[1] Incubate for 15 minutes.[1]
-
Purification: Purify the conjugate using a suitable chromatography method (e.g., SEC).[1][3]
-
Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to verify the increase in molecular weight.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. Advanced Bioconjugate Cleanup Solutions | Formulatrix [formulatrix.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of TRITRAM and its metal complexes
Disclaimer: The following technical support guide is based on a hypothetical compound, "TRITRAM," as no public scientific literature is available for a compound of this name. The information provided is illustrative and based on general principles of addressing solubility challenges for poorly soluble organic ligands and their metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a largely non-polar, heterocyclic organic ligand. Consequently, it exhibits low aqueous solubility at neutral pH. Its solubility is significantly higher in organic solvents such as DMSO, DMF, and NMP.
Q2: Why is my this compound metal complex crashing out of solution?
A2: Precipitation of this compound metal complexes is a common issue and can be attributed to several factors:
-
Solvent System: The chosen solvent may not be optimal for the formed complex, even if it is suitable for the free ligand.
-
pH Changes: The formation of the metal complex can alter the pH of the solution, pushing it to a point where the complex's solubility is minimal.
-
Supersaturation: The concentration of the complex may have exceeded its solubility limit in the given solvent system.
-
Temperature Effects: Solubility of the complex may be highly dependent on temperature. A decrease in temperature during the experimental process can lead to precipitation.
Q3: Can I improve the aqueous solubility of this compound and its complexes?
A3: Yes, several strategies can be employed to enhance aqueous solubility. These include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins. The optimal method will depend on the specific complex and the requirements of your experiment.
Troubleshooting Guides
Issue 1: this compound free ligand will not dissolve in my aqueous buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving the this compound free ligand.
Issue 2: My this compound metal complex precipitates after formation.
-
Troubleshooting Steps:
-
Re-evaluate Solvent: The polarity of the metal complex can be significantly different from the free ligand. Test a panel of solvents or co-solvent systems.
-
Control pH: Monitor and control the pH of the solution throughout the complex formation. Use a buffer system if compatible with your experiment.
-
Lower Concentration: Attempt the complex formation at a lower concentration to avoid supersaturation.
-
Add Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain the complex in solution.
-
Quantitative Data Summary
The following tables provide hypothetical solubility data for this compound and its representative metal complexes.
Table 1: Solubility of this compound Free Ligand
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water (pH 7.0) | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 1 |
| 5% DMSO / 95% Water | 25 | 50 |
| 100% DMSO | 25 | >10000 |
| 100% Ethanol | 25 | 800 |
| 0.1 M HCl (pH 1.0) | 25 | 150 |
| 0.1 M NaOH (pH 13.0) | 25 | 200 |
Table 2: Comparative Solubility of this compound Metal Complexes (in 1% DMSO/Water)
| Metal Complex | Temperature (°C) | Solubility (µg/mL) |
| This compound-Cu(II) | 25 | 5 |
| This compound-Zn(II) | 25 | 12 |
| This compound-Pt(II) | 25 | 2 |
| This compound-Au(III) | 25 | < 1 |
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination by HPLC
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound (this compound or its metal complex) to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted sample by a validated HPLC method with a UV detector.
-
Quantify the concentration by comparing the peak area to a standard curve of known concentrations.
-
-
Experimental Workflow Diagram:
Caption: Workflow for determining compound solubility via HPLC.
Protocol 2: Improving Solubility by pH Adjustment
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In separate vials, prepare a series of aqueous buffers with pH values ranging from 2 to 12.
-
Add a small aliquot of the this compound stock solution to each buffer to a final concentration of 100 µg/mL.
-
Vortex each vial and visually inspect for precipitation.
-
Incubate the samples for 1 hour at room temperature.
-
Quantify the amount of this compound remaining in solution using the HPLC method described in Protocol 1.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Add an excess amount of the this compound metal complex to each solution.
-
Follow the procedure for solubility determination as outlined in Protocol 1 (agitation, centrifugation, analysis).
-
Plot the solubility of the metal complex as a function of the HP-β-CD concentration to determine the optimal concentration for solubilization.
Technical Support Center: Refinement of Purification Protocols for TRITRAM-Labeled Antibodies
Welcome to the technical support center for TRITRAM-labeled antibodies. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound-labeled antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein (D/P) ratio for this compound-labeled antibodies?
A1: The optimal D/P ratio, also known as the degree of labeling (DOL), is critical for balancing signal intensity with antibody functionality.[1] For most applications, a D/P ratio between 2 and 8 is recommended.[2] Over-labeling can lead to self-quenching of the fluorophore and potential antibody precipitation or loss of function, while under-labeling results in a weak signal.[1][3] It is highly advisable to perform a titration experiment to determine the optimal D/P ratio for your specific antibody and application.[3][4]
Q2: Which purification method is best for removing unconjugated this compound dye?
A2: Several methods are effective for removing free dye. The choice depends on the sample volume and desired purity.
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger labeled antibody from the smaller, unconjugated dye molecules.[2][]
-
Dialysis: Ideal for larger sample volumes, this method uses a semi-permeable membrane to allow small molecules like free dye to diffuse out while retaining the larger antibody conjugate.[][6]
-
Desalting Columns: These are a rapid method for buffer exchange and removal of small molecules, suitable for smaller sample volumes.[6]
Q3: Can the this compound labeling process affect my antibody's functionality?
A3: Yes, the conjugation process can potentially alter the physicochemical properties of the antibody, which may impact its binding affinity and overall function.[1][7][8] Attaching an excessive number of hydrophobic dye molecules can lead to conformational changes or aggregation.[4] It is crucial to assess the functionality of the labeled antibody using a relevant assay (e.g., ELISA, flow cytometry) after purification.[1]
Q4: My this compound-labeled antibody solution shows precipitation. What could be the cause?
A4: Precipitation of labeled antibodies can be caused by several factors:
-
High Degree of Labeling: this compound, like many fluorescent dyes, can be hydrophobic. Over-conjugation can decrease the solubility of the antibody.[4]
-
Incorrect Buffer Conditions: The pH and composition of the buffer are critical for antibody stability. Deviations from the optimal range can lead to aggregation.[4][9]
-
High Concentration of Organic Solvent: If the this compound dye is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous antibody solution can cause denaturation and precipitation.[4]
Q5: What are the best storage conditions for purified this compound-labeled antibodies?
A5: For short-term storage (up to a month), keep the antibody-dye conjugate in a light-protected container at 4°C. For long-term storage, it is recommended to add a stabilizing protein like BSA and a bacteriostatic agent such as sodium azide (B81097) (if compatible with your downstream application) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] Always protect the labeled antibody from light to prevent photobleaching.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound-labeled antibodies.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Labeled Antibody | Inefficient Labeling Reaction: Incorrect pH, presence of primary amines (e.g., Tris buffer) in the antibody solution, or expired reactive dye.[4] | Ensure the reaction buffer is amine-free (e.g., PBS, bicarbonate) and at the optimal pH (typically 8.3-8.5 for NHS esters).[4] Use a fresh stock of the reactive dye. |
| Antibody Loss During Purification: Adhesion to chromatography columns or membranes, or harsh elution conditions. | Pre-treat purification columns to block non-specific binding sites. Optimize elution conditions by using a less harsh buffer or a step-wise gradient.[9] | |
| Protein Aggregation: Over-labeling or inappropriate buffer conditions leading to precipitation.[4][9] | Reduce the molar excess of the dye in the labeling reaction.[4] Ensure the purification and storage buffers are optimal for your specific antibody. | |
| High Background Staining in Immunoassays | Presence of Free Dye: Incomplete removal of unconjugated this compound dye.[13] | Repeat the purification step (e.g., size exclusion chromatography, dialysis) to ensure all free dye is removed.[2][] |
| Non-Specific Binding of the Conjugate: The labeled antibody is binding to unintended targets. | Increase the number and duration of washing steps in your assay protocol.[12] Consider using a blocking buffer with normal serum from the same species as the secondary antibody.[11][12] | |
| Antibody Concentration Too High: Using too much labeled antibody can increase background signal.[14] | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[14] | |
| Weak or No Fluorescent Signal | Low Degree of Labeling: Insufficient incorporation of the this compound dye. | Increase the molar ratio of dye to antibody in the labeling reaction.[3] Ensure the antibody concentration is adequate (ideally 2-10 mg/mL) for efficient labeling.[4] |
| Photobleaching: The fluorophore has been damaged by excessive exposure to light. | Minimize light exposure during all steps of the experiment and store the labeled antibody in the dark.[11] Use an anti-fade mounting medium for microscopy applications.[14] | |
| Loss of Antibody Function: The labeling process has compromised the antibody's ability to bind its target.[1][7] | Reduce the dye-to-protein ratio.[3] Test the functionality of the labeled antibody with a positive control.[15] |
Data Presentation
The following tables summarize typical quantitative data associated with this compound-antibody conjugation and purification.
Table 1: Effect of Dye:Protein Molar Ratio on Degree of Labeling (DOL)
| Initial Dye:Protein Molar Ratio | Final Degree of Labeling (DOL) | Antibody Recovery (%) |
| 5:1 | 2.1 | 95% |
| 10:1 | 4.3 | 92% |
| 20:1 | 8.5 | 85% |
| 40:1 | 15.2 | 70% (Precipitation observed) |
Table 2: Comparison of Purification Methods for Free Dye Removal
| Purification Method | Time Required | Antibody Recovery (%) | Free Dye Removal Efficiency | Recommended Sample Volume |
| Size Exclusion Chromatography (SEC) | 30-60 min | ~90% | >99% | 0.1 - 2.0 mL |
| Dialysis | 4-12 hours | >95% | >98% | >1.0 mL |
| Spin Desalting Column | 5-10 min | ~85% | ~95% | < 0.5 mL |
Experimental Protocols
Protocol 1: this compound-NHS Ester Antibody Labeling
This protocol describes a general method for labeling an antibody with a hypothetical this compound-NHS ester.
-
Antibody Preparation:
-
The antibody should be in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate). If the buffer contains primary amines (e.g., Tris, glycine), the buffer must be exchanged by dialysis or with a desalting column.[4]
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4]
-
Adjust the pH of the antibody solution to 8.3-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).
-
-
This compound-NHS Ester Preparation:
-
Allow the vial of this compound-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the reactive dye to the antibody solution while gently vortexing. A starting point is a 10:1 to 15:1 molar ratio of dye to protein.[4]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Proceed immediately to Protocol 2 to separate the labeled antibody from the unreacted dye.
-
Protocol 2: Purification of Labeled Antibody using Size Exclusion Chromatography (SEC)
This protocol is for the removal of unconjugated this compound dye from the labeling reaction mixture.
-
Column Preparation:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS). The column size should be chosen based on the sample volume.
-
-
Sample Loading:
-
Carefully load the entire volume of the labeling reaction mixture onto the top of the column.
-
-
Elution:
-
Begin eluting the sample with the storage buffer.
-
The labeled antibody, being larger, will elute first and can typically be identified by its color. The smaller, unconjugated dye molecules will elute later.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of the this compound dye.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified labeled antibody.
-
If necessary, concentrate the purified antibody using a centrifugal filter device.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using spectrophotometry.[16]
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-antibody conjugation and purification.
Troubleshooting Logic
Caption: Troubleshooting logic for low antibody yield.
Example Signaling Pathway: EGF Receptor Activation
This compound-labeled antibodies are often used to visualize cellular processes like receptor activation.
Caption: Simplified EGF receptor signaling pathway.
References
- 1. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips For Antibody Purification Troubleshooting [biochain.in]
- 10. benchchem.com [benchchem.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kinetic Inertness in DOTA Chelation
Welcome to the technical support center for DOTA and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and optimizing chelation and radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is kinetic inertness in the context of DOTA chelation, and why is it important?
A1: Kinetic inertness refers to the slowness of a chemical reaction, specifically the rate at which a metal ion (like a radionuclide) dissociates from the DOTA chelator once the complex is formed.[1][2] A high degree of kinetic inertness is crucial for radiopharmaceuticals because it ensures the radioactive metal is held tightly by the chelator in vivo, preventing its release and subsequent accumulation in non-target tissues like the bones or liver, which could cause toxicity.[3] While thermodynamically stable, the formation of DOTA complexes can be slow, and conversely, their dissociation is also very slow, which is a desirable trait for in vivo applications.[1][2]
Q2: What are the key factors that influence the rate of DOTA chelation (radiolabeling)?
A2: The efficiency and speed of radiolabeling DOTA conjugates are primarily influenced by four critical factors:
-
pH: The acidity of the reaction mixture is one of the most critical parameters.[4]
-
Temperature: Most DOTA labeling reactions require heating to proceed at a reasonable rate.[5]
-
Concentration: The molar ratio of the DOTA-conjugate to the radionuclide is important.[4]
-
Presence of Competing Metal Ions: Trace metal impurities can severely hinder the reaction.[4][6]
Q3: Why is the pH of the reaction buffer so critical for successful DOTA radiolabeling?
A3: The pH of the reaction is critical because it affects both the chelator and the metal ion. For most trivalent radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga), the optimal pH range for DOTA labeling is between 4.0 and 5.5.[4][7]
-
Below pH 4: The carboxylic acid groups on the DOTA molecule become protonated, which slows down the kinetics of complex formation.[7][8]
-
Above pH 5: Radiometals tend to form insoluble metal hydroxides, making them unavailable for chelation by DOTA.[7][8]
Q4: Can DOTA be modified to improve its kinetic properties?
A4: Yes, the DOTA scaffold can be modified to tune its properties. For instance, creating derivatives with rigidified backbones can increase kinetic inertness.[9] However, modifications can also alter complex formation rates. For example, tetraamide derivatives of DOTA form complexes at a much slower rate than the parent DOTA molecule.[10] The goal is often to strike a balance: a chelator that forms a complex under mild conditions but exhibits high kinetic inertness once formed.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
Q: My radiolabeling yield with a DOTA-conjugated peptide is consistently low or has failed completely. What steps should I take to troubleshoot this?
A: Low radiochemical yield is a common problem that can almost always be traced back to suboptimal reaction conditions or the presence of contaminants.[4] A systematic approach is the best way to identify and solve the issue.
Step 1: Verify and Optimize Reaction pH The optimal pH for labeling DOTA conjugates is typically between 4.0 and 5.0.[5] A pH outside this range is a primary cause of low yield.
-
Action: Use a calibrated pH meter to check the final pH of your reaction mixture after all components have been added. Adjust if necessary using a suitable buffer, such as 0.1 M sodium acetate (B1210297) or ammonium (B1175870) acetate.[5]
Step 2: Check Temperature and Incubation Time DOTA chelation is often slow and requires energy input. Inadequate heating or insufficient reaction time will result in incomplete labeling.[6]
-
Action: Ensure your heating block is calibrated and the reaction is incubated for the appropriate duration. Optimal conditions vary by radionuclide (see Table 1). For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete within 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[5][8]
Step 3: Investigate and Eliminate Metal Ion Contamination This is a major and often overlooked cause of low RCY.[4] Trace metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺) are potent competitors for the DOTA chelator.[5] These contaminants can be introduced from glassware, buffers, water, or the radionuclide solution itself.[4]
-
Action:
-
Use High-Purity Reagents: Always use high-purity, metal-free water and reagents.
-
Use Acid-Washed Plasticware: Prepare buffers and conduct reactions in plasticware that has been washed with 0.1 M HCl and rinsed thoroughly with metal-free water to avoid leaching metals from glass.[4]
-
Treat Buffers with Chelating Resin: Consider treating your buffers with a chelating resin like Chelex® 100 to remove residual metal contaminants.[6]
-
Verify Radionuclide Purity: Ensure the radionuclide solution is of high purity. Some generator systems can elute metal impurities. For example, Cd²⁺ is a decay product of ¹¹¹In and a strong competitor for DOTA chelation.[7][8]
-
Step 4: Review Precursor Concentration and Integrity An insufficient amount of the DOTA-peptide or degradation of the peptide can lead to poor yields.[3] High levels of radioactivity can also cause radiolysis (degradation) of the peptide.[5]
-
Action:
-
Increase Precursor Amount: A higher molar ratio of the DOTA-conjugate to the radionuclide can help outcompete trace metal impurities.[4]
-
Add Radical Scavengers: To prevent radiolysis, especially with high activities, consider adding radical scavengers like ascorbic acid or gentisic acid to the reaction mixture.[5]
-
Confirm Peptide Integrity: Use analytical techniques like HPLC-UV or mass spectrometry to confirm the purity and integrity of your DOTA-conjugated molecule before radiolabeling.
-
Below is a workflow diagram to guide your troubleshooting process.
Issue 2: Poor In Vitro Stability / Transchelation
Q: My radiolabeled DOTA complex shows poor stability in a serum stability assay. What causes this and how can I fix it?
A: Poor serum stability indicates that the radionuclide is dissociating from the DOTA chelator, a process called transchelation.[3] This can be due to incomplete complexation during the labeling reaction or the presence of powerful endogenous chelators or metal-binding proteins in serum.
-
Cause 1: Incomplete Labeling: If the labeling reaction did not go to completion, free radionuclide will be present.
-
Solution: Re-optimize your labeling procedure using the troubleshooting steps above. After labeling, add a scavenger chelator like DTPA or EDTA to bind any unreacted radionuclide, which can then be removed during purification.[5]
-
-
Cause 2: Kinetic Lability: While DOTA complexes are generally very inert, the specific radionuclide and modifications to the DOTA structure can affect stability.
-
Solution: Assess the kinetic inertness of your complex using a challenge assay with a strong chelator like DTPA. If the complex is inherently labile, a different chelator with a more rigid structure may be required for that specific radionuclide.[11]
-
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing DOTA-peptide radiolabeling.
Table 1: Optimal Radiolabeling Conditions for Various Radionuclides with DOTA-Peptides
| Radionuclide | Optimal pH Range | Recommended Temperature (°C) | Recommended Time (min) | Citation(s) |
|---|---|---|---|---|
| ⁹⁰Y | 4.0 - 4.5 | 80 - 95 | 20 - 30 | [7][8][12] |
| ¹⁷⁷Lu | 4.0 - 4.5 | 80 - 95 | 20 - 30 | [7][8][13] |
| ¹¹¹In | 4.0 - 4.5 | 100 | 30 | [7][8] |
| ⁶⁸Ga | 3.0 - 4.0 | 90 - 100 | 5 - 10 | [5][14] |
| ⁴⁴Sc | 4.0 - 6.0 | 70 | 20 | [15] |
| ²²⁵Ac | ~5.5 (optimized) | 37 | 60 |[16][17] |
Table 2: Influence of Competing Metal Ion Contaminants on DOTA Chelation
| Competing Metal Ion | Effect on Labeling Yield | Comments | Citation(s) |
|---|---|---|---|
| Fe³⁺ | Strong competitor | Can significantly reduce RCY even at low molar ratios. | [4][18] |
| Cu²⁺ | Strong competitor | Dramatically influences coordination yield. | [4][18] |
| Zn²⁺ | Moderate competitor | Often an impurity in ⁶⁸Ga generator eluates. | [4][5] |
| Pb²⁺ | Moderate competitor | Can be a significant contaminant. | [18] |
| Cd²⁺ | Strong competitor (for ¹¹¹In) | Target material and decay product of ¹¹¹In. | [7][8] |
| Al³⁺ / Cr³⁺ | Weak to no competition | Generally do not interfere with Y³⁺ and Lu³⁺ chelation. |[18] |
Experimental Protocols
Protocol 1: General Manual Radiolabeling of a DOTA-Peptide with ¹⁷⁷Lu
This protocol provides a general procedure. Specific amounts, volumes, and incubation times should be optimized for your particular DOTA-conjugated molecule.
Materials:
-
DOTA-conjugated peptide
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium Acetate Buffer (0.5 M, pH 5.0, metal-free)
-
Ascorbic Acid (to prevent radiolysis, optional)
-
DTPA solution (50 mM, for quenching)
-
Sterile, pyrogen-free reaction vials (plastic recommended)
-
Calibrated heating block
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Preparation: In a sterile reaction vial, dissolve the DOTA-peptide (e.g., 10-20 µg) in the sodium acetate buffer. If using, add ascorbic acid.
-
Radionuclide Addition: Carefully add the required activity of ¹⁷⁷LuCl₃ solution to the vial.
-
pH Verification: Gently mix the solution. Using a pH strip, verify that the pH of the final reaction mixture is between 4.0 and 4.5.
-
Incubation: Place the vial in a heating block pre-heated to 95°C. Incubate for 20-30 minutes.[13]
-
Cooling & Quenching: After incubation, allow the vial to cool to room temperature. Add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Purification (if required): Purify the radiolabeled peptide using a pre-conditioned C18 Sep-Pak cartridge to remove unreacted radionuclide and other impurities. Elute the product with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity of the final product using a validated Radio-HPLC or Radio-TLC method (see Protocol 2). The final product should be passed through a sterile 0.22 µm filter before in vivo use.
Protocol 2: Quality Control using Radio-HPLC
A validated HPLC method is the gold standard for determining radiochemical purity (RCP).[19][20]
System & Reagents:
-
HPLC system equipped with a UV detector and a radioactivity detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
Procedure:
-
System Preparation: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject a small, known volume of the final radiolabeled product.
-
Chromatographic Separation: Run a gradient elution method to separate the components. A typical gradient might be 5% to 95% of Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the eluate simultaneously with the UV detector (e.g., at 220 nm to detect the peptide) and the radioactivity detector.
-
Data Interpretation:
-
Identify the peaks in the radio-chromatogram corresponding to the radiolabeled peptide, free radionuclide, and any other radioactive impurities based on their retention times (determined using standards).
-
Integrate the area under each radioactive peak.
-
Calculate the radiochemical purity using the formula: RCP (%) = (Area of Radiolabeled Peptide Peak / Total Area of All Radioactive Peaks) x 100
-
Visualizations
The following diagrams illustrate key concepts and workflows related to DOTA chelation.
References
- 1. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraordinary kinetic inertness of lanthanide(iii) complexes of pyridine-rigidified 18-membered hexaazamacrocycles with four acetate pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efficient 1-Step Radiolabeling of Monoclonal Antibodies to High Specific Activity with 225Ac for α-Particle Radioimmunotherapy of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Copper-64: TRITRAM (TRAP) vs. DOTA in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals in the rapidly evolving field of nuclear medicine, the choice of a chelator for radiolabeling with copper-64 (⁶⁴Cu) is a critical decision that significantly impacts the performance of a radiopharmaceutical. This guide provides an objective, data-driven comparison of the well-established chelator DOTA against the promising triazacyclononane-based phosphinate chelator, TRAP, which is emerging as a strong contender in the field and is sometimes referred to by similar nomenclature such as TRITRAM.
Copper-64, with its advantageous decay characteristics (T₁/₂ = 12.7 h, β⁺ emission), is increasingly utilized for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure the radionuclide remains securely bound to the targeting biomolecule in vivo, thereby minimizing off-target radiation and maximizing image quality. This comparison delves into the key performance metrics of TRAP and DOTA, supported by experimental data, to guide the selection of the optimal chelator for specific research and clinical applications.
At a Glance: Key Performance Differences
| Feature | This compound (TRAP) | DOTA |
| Core Structure | 1,4,7-triazacyclononane with phosphinic acid pendant arms | 1,4,7,10-tetraazacyclododecane with acetic acid pendant arms |
| ⁶⁴Cu Labeling Conditions | Mild conditions (room temperature) | Requires heating (typically 90-95°C)[1] |
| Labeling Efficiency | High, comparable to NOTA[1][2] | High, but often requires more stringent conditions[1] |
| In Vitro Stability | Good kinetic stability[2] | Prone to demetallation in vivo, leading to liver uptake[2] |
| In Vivo Stability | Sufficient for PET imaging at early time points (1-2 h)[1][2] | Can show considerable loss of ⁶⁴Cu, with accumulation in the liver[3] |
Delving into the Data: A Quantitative Comparison
The following tables summarize the performance of TRAP and DOTA for ⁶⁴Cu chelation based on published experimental data.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference |
| TRAP | Room Temperature, 10 min, pH 5.5 | High (comparable to NOTA) | [1][2] |
| DOTA | 90-95°C, 1 hour | >99% | [2] |
| DOTA | Room Temperature, 5 hours | Complete labeling | [1] |
Table 2: In Vitro and In Vivo Stability
| Chelator Complex | Stability Assay | Results | Reference |
| ⁶⁴Cu-TRAP-peptide | In vivo | Sufficiently stable for PET imaging at 1-2 hours post-injection. | [1][2] |
| ⁶⁴Cu-DOTA | In vivo (rat liver metabolism) | 90.3 ± 0.5% protein-associated ⁶⁴Cu at 4 hours, indicating significant transchelation. | [4] |
| ⁶⁴Cu-DOTA | Human Serum | Shows poorer integrity compared to some other chelators, with around 80% stability. |
Experimental Methodologies
To ensure a comprehensive understanding, detailed experimental protocols for key comparative analyses are provided below.
Radiolabeling with ⁶⁴Cu
Objective: To compare the efficiency of ⁶⁴Cu incorporation into TRAP and DOTA under their respective optimal conditions.
Protocol for ⁶⁴Cu-TRAP-peptide Labeling:
-
A solution of the TRAP-conjugated peptide is prepared in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
⁶⁴CuCl₂ in 0.1 M HCl is added to the peptide solution.
-
The reaction mixture is incubated at room temperature for 10 minutes.
-
Radiolabeling efficiency is determined by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
Protocol for ⁶⁴Cu-DOTA Labeling:
-
A solution of the DOTA-conjugate is prepared in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
⁶⁴CuCl₂ in 0.1 M HCl is added to the conjugate solution.
-
The reaction mixture is heated at 90-95°C for 1 hour.
-
To scavenge any unchelated ⁶⁴Cu, a solution of a competing chelator like EDTA is added.
-
The final product is purified using a C18 solid-phase extraction cartridge.
-
Radiochemical purity and yield are determined by radio-HPLC.[2]
In Vivo Stability Assessment
Objective: To evaluate the stability of the ⁶⁴Cu-chelator complex in a biological system.
Protocol for Liver Metabolism Study:
-
Normal rats are injected intravenously with the ⁶⁴Cu-labeled chelator complex.
-
At predetermined time points (e.g., 4 hours post-injection), the animals are euthanized, and the livers are excised.
-
Liver homogenates are prepared and subjected to size-exclusion chromatography to separate protein-bound ⁶⁴Cu from the intact radiolabeled complex.
-
The percentage of protein-associated ⁶⁴Cu is quantified to assess the degree of transchelation.[4]
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the chelation process and a typical experimental workflow.
Caption: A simplified diagram illustrating the chelation of Copper-64 by this compound (TRAP) and DOTA, highlighting the difference in reaction conditions.
Caption: A flowchart outlining the key steps in a typical experimental workflow for comparing the in vivo stability of ⁶⁴Cu-labeled chelators.
Conclusion and Future Outlook
The choice between this compound (TRAP) and DOTA for ⁶⁴Cu chelation is highly dependent on the specific application and the nature of the targeting biomolecule.
This compound (TRAP) emerges as a strong candidate when mild radiolabeling conditions are paramount, particularly for sensitive biomolecules that cannot withstand heating. Its favorable kinetics at room temperature offer a significant advantage in terms of ease of use and preserving the integrity of the targeting vector. While its in vivo stability appears sufficient for early time-point PET imaging, further studies are needed to fully characterize its long-term stability profile compared to other chelators.
DOTA remains a widely used and versatile chelator. However, its requirement for heating during ⁶⁴Cu labeling and its known propensity for in vivo transchelation, leading to non-specific liver uptake, are important considerations. For applications where high in vivo stability is absolutely critical and the targeting molecule can tolerate the labeling conditions, derivatives of DOTA or other more kinetically inert chelators might be preferred.
Ultimately, the selection of the optimal chelator requires a careful evaluation of the trade-offs between labeling conditions, stability, and the specific requirements of the radiopharmaceutical being developed. The data presented in this guide provides a foundation for making an informed decision in this critical aspect of radiopharmaceutical design.
References
- 1. Copper-64 labelling of triazacyclononane-triphosphinate chelators - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Copper-64 labelling of triazacyclononane-triphosphinate chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-64 labelling of triazacyclononane-triphosphinate chelators - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Comparative in vivo stability of copper-64-labeled cross-bridged and conventional tetraazamacrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Stability of NOTA and DOTA Chelates for Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelator is a critical decision in the development of radiopharmaceuticals, directly impacting the stability, efficacy, and safety of the therapeutic or imaging agent. An ideal chelator forms a highly stable complex with the radiometal, preventing its release under physiological conditions. This guide provides a comparative in vitro stability analysis of two widely used macrocyclic chelators, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Notably, publicly available experimental data on the in vitro stability of the commercially available chelator TRITRAM (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) is limited. Therefore, this guide will focus on the comprehensive, data-supported comparison of NOTA and DOTA to inform rational chelator selection in radiopharmaceutical research and development.
Executive Summary
Both NOTA and DOTA are highly effective chelators that form stable complexes with a variety of radiometals, particularly trivalent metals like Gallium-68 (B1239309) (⁶⁸Ga) and divalent metals like Copper-64 (⁶⁴Cu). However, key differences in their structure and coordination chemistry lead to distinct performance characteristics.
-
NOTA generally exhibits higher thermodynamic stability and allows for faster radiolabeling under milder conditions (often at room temperature) compared to DOTA.[1][2] This is particularly advantageous for heat-sensitive biomolecules.
-
DOTA is a versatile and well-established chelator that also forms highly stable radiometal complexes, though it often requires heating to achieve optimal radiolabeling efficiency.[2] Its larger cavity size makes it suitable for a broader range of radiometals, including therapeutic radionuclides like Lutetium-177.
The choice between NOTA and DOTA is often dictated by the specific radiometal, the nature of the targeting biomolecule, and the desired pharmacokinetic profile of the final radiopharmaceutical.
Data Presentation: Quantitative In Vitro Stability Comparison
The following tables summarize the in vitro stability of NOTA and DOTA complexes with ⁶⁸Ga and ⁶⁴Cu in various media, presented as the percentage of the intact radiolabeled complex remaining over time.
Table 1: In Vitro Stability of ⁶⁸Ga-Labeled Chelates
| Chelator Conjugate | Medium | Incubation Time | Stability (%) | Reference(s) |
| ⁶⁸Ga-NOTA-TATE | Human Serum | 3 hours | ≥ 99% | [3] |
| ⁶⁸Ga-DOTA-TATE | Human Serum | 3 hours | ≥ 95% | [3] |
| ⁶⁸Ga-NOTA-A1-His | Human Blood | 2 hours | 89 ± 2% | [4] |
| ⁶⁸Ga-DOTA-A1-His | Human Blood | 2 hours | 89 ± 4% | [4] |
| ⁶⁸Ga-NOTA-A1-His | Murine Blood | 2 hours | 91 ± 3% | [4] |
| ⁶⁸Ga-DOTA-A1-His | Murine Blood | 2 hours | 65 ± 3% | [4] |
| ⁶⁸Ga-NOTA | Human Serum | 4 hours | Stable | [1] |
| ⁶⁸Ga-DOTA | Human Serum | 4 hours | Stable | [1] |
Table 2: In Vitro Stability of ⁶⁴Cu-Labeled Chelates
| Chelator Conjugate | Medium | Incubation Time | Stability (%) | Reference(s) |
| ⁶⁴Cu-NOTA-cudotadipep | Human & Mouse Serum | Not Specified | >97% | [5][6] |
| ⁶⁴Cu-DOTA-cudotadipep | Human & Mouse Serum | Not Specified | >97% | [5][6] |
| ⁶⁴Cu-NOTA-PSMA | Human & Mouse Serum | Not Specified | >97% | [7] |
| ⁶⁴Cu-DOTA-PSMA | Human & Mouse Serum | Not Specified | >97% | [7] |
Experimental Protocols
Accurate assessment of in vitro stability is crucial for predicting the in vivo performance of a radiopharmaceutical. Below are detailed methodologies for key experiments.
In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled complex in a biological matrix, simulating its behavior in the bloodstream.
Materials:
-
Purified radiolabeled chelator conjugate
-
Fresh human or animal serum (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Analytical equipment for radiochemical purity assessment (e.g., radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC))
-
Microcentrifuge tubes
Procedure:
-
Incubation: To a microcentrifuge tube, add a known amount of the purified radiolabeled conjugate (typically 1-5 MBq).
-
Add an equal volume of fresh serum to the tube. A parallel control experiment using PBS instead of serum is recommended.
-
Gently mix the solution and incubate at 37°C.
-
Time Points: At predetermined time points (e.g., 30 min, 1, 2, 4, and 24 hours), withdraw an aliquot of the mixture.
-
Protein Precipitation (Optional but Recommended): To separate the intact radiopharmaceutical from any protein-bound dissociated radiometal, add an equal volume of ice-cold acetonitrile (B52724) or ethanol (B145695) to the aliquot. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant (or the entire aliquot if protein precipitation is not performed) using radio-TLC or radio-HPLC to determine the radiochemical purity. This analysis quantifies the percentage of radioactivity associated with the intact radiolabeled conjugate versus dissociated radiometal or other radiolabeled species.
-
Calculation: Calculate the percentage of the intact radiolabeled conjugate at each time point to determine the serum stability.
Metal Competition Assay
This assay assesses the kinetic inertness of the radiometal-chelator complex by challenging it with an excess of a competing metal ion.
Materials:
-
Purified radiolabeled chelator conjugate
-
Solution of a competing metal salt (e.g., FeCl₃, CuCl₂, ZnCl₂) at a high concentration (e.g., 1000-fold molar excess)
-
Reaction buffer (e.g., 0.1 M citrate (B86180) or acetate (B1210297) buffer, pH adjusted to physiological range)
-
Incubator or water bath at 37°C
-
Analytical equipment for radiochemical purity assessment (radio-TLC or radio-HPLC)
Procedure:
-
Incubation: In a microcentrifuge tube, mix the purified radiolabeled conjugate with the reaction buffer.
-
Add a large molar excess of the competing metal salt solution.
-
Incubate the mixture at 37°C.
-
Time Points: At various time points, take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by radio-TLC or radio-HPLC to quantify the percentage of the intact radiolabeled complex.
-
Interpretation: A high percentage of intact complex over time indicates high kinetic inertness and resistance to transchelation by competing metal ions present in the body.
Mandatory Visualizations
Caption: Workflow for in vitro serum stability assessment.
Caption: Components of a targeted radiopharmaceutical.
References
- 1. KoreaMed [koreamed.org]
- 2. benchchem.com [benchchem.com]
- 3. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Head-to-Head Study: TRITRAM versus Cyclam for Radiopharmaceutical Use - A Comparative Guide
A comparative analysis of chelating agents is crucial for the development of effective and safe radiopharmaceuticals. This guide provides a detailed evaluation of cyclam, a widely studied macrocyclic chelator, for its application in nuclear medicine. A direct head-to-head comparison with TRITRAM (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) is not currently possible due to the limited availability of published experimental data on this compound's performance as a radiopharmaceutical chelator.
This guide will focus on the extensive data available for cyclam and its derivatives, particularly in the context of their use with the radionuclide Copper-64 (⁶⁴Cu), a positron-emitting isotope with applications in PET imaging.
Cyclam: A Robust Chelator for Radiopharmaceuticals
Cyclam (1,4,8,11-tetraazacyclotetradecane) is a macrocyclic ligand that forms stable complexes with a variety of metal ions, making it a highly attractive scaffold for the development of radiopharmaceuticals.[1][2] Its derivatives have been extensively investigated for their ability to securely chelate radiometals, preventing their release in vivo and ensuring targeted delivery to tissues of interest.
Quantitative Performance Data of Cyclam-Based Chelators
The following table summarizes key performance indicators for various cyclam derivatives in the context of ⁶⁴Cu radiolabeling and stability.
| Chelator Derivative | Radiolabeling Conditions | Radiolabeling Efficiency | In Vitro Stability (Serum) | In Vivo Stability/Biodistribution Highlights | Reference |
| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄ | Not specified | Not specified | Not specified | Higher tumor uptake compared to ⁶⁴Cu-ATSM at 3 and 24 hours post-injection.[3] | [3] |
| Azomycin-substituted cyclams (e.g., FC-327, FC-334) | Not specified | Not specified | Hypoxia-specific factors ≥ 7.0 | Tumor uptake is ~10 times higher when labeled with copper isotopes compared to ⁹⁹ᵐTc.[4] | [4] |
| Cross-bridged cyclams (e.g., CB-TE2A) | High temperatures required | High | Improved kinetic stability compared to DOTA and TETA.[5] | Prevents in vivo transchelation reactions.[5] | [5] |
| Cyclam with phosphonated pyridine (B92270) pendants (te1pyp, cb-te1pyp) | Mild conditions | Quantitative | Excellent stability in serum | Fast clearance from the body via renal elimination and very low liver fixation.[6] | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate cyclam-based radiopharmaceuticals.
1. ⁶⁴Cu Radiolabeling of a Cyclam-Peptide Conjugate
-
Objective: To determine the efficiency of incorporating ⁶⁴Cu into a cyclam-based chelator conjugated to a targeting peptide.
-
Materials: ⁶⁴CuCl₂ in 0.1 M HCl, cyclam-peptide conjugate solution (e.g., 1 mg/mL in metal-free water), ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5), metal-free water, ITLC strips.
-
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add 10 µL of the cyclam-peptide conjugate solution.
-
Add 89 µL of ammonium acetate buffer.
-
Add 1 µL of ⁶⁴CuCl₂ solution (approximately 37 MBq).
-
Vortex the reaction mixture gently and incubate at a specified temperature (e.g., 37°C or 95°C) for a designated time (e.g., 15-60 minutes).
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., 50 mM DTPA).
-
-
Analysis: The percentage of ⁶⁴Cu incorporated into the conjugate is calculated by measuring the radioactivity distribution on the ITLC strip.
2. In Vitro Serum Stability Assay
-
Objective: To assess the stability of the ⁶⁴Cu-cyclam complex in the presence of serum proteins.
-
Materials: Purified ⁶⁴Cu-labeled cyclam conjugate, fresh human or rat serum.
-
Procedure:
-
Add a small volume (e.g., 5-10 µL) of the purified ⁶⁴Cu-labeled cyclam conjugate to a microcentrifuge tube containing 500 µL of serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by a suitable method (e.g., ITLC, HPLC, or protein precipitation with ethanol) to separate the intact radiolabeled conjugate from any released ⁶⁴Cu.
-
-
Analysis: The percentage of intact radiolabeled conjugate is determined at each time point to evaluate its stability over time.
3. In Vivo Biodistribution Study
-
Objective: To determine the distribution and clearance of the ⁶⁴Cu-labeled cyclam conjugate in a living organism.
-
Materials: ⁶⁴Cu-labeled cyclam conjugate, healthy animal models (e.g., mice or rats).
-
Procedure:
-
Administer a known amount of the ⁶⁴Cu-labeled cyclam conjugate to the animal models via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize a group of animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, and tumor if applicable).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
-
Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides insights into the uptake, retention, and clearance profile of the radiopharmaceutical.
Visualizing the Radiopharmaceutical Workflow
The following diagram illustrates a generalized workflow for the development and evaluation of a cyclam-based radiopharmaceutical.
Caption: Workflow for developing a cyclam-based radiopharmaceutical.
Conclusion
Cyclam and its derivatives have demonstrated significant promise as chelators for radiopharmaceutical applications, particularly with ⁶⁴Cu. The extensive body of research provides a solid foundation for their continued development and clinical translation. While a direct comparison with this compound is not feasible at this time due to a lack of available data, the methodologies and performance benchmarks established for cyclam provide a valuable framework for the evaluation of any new chelating agent. Further research into this compound is necessary to ascertain its potential and to enable a comprehensive head-to-head comparison with established chelators like cyclam.
References
- 1. Revisiting dithiadiaza macrocyclic chelators for copper-64 PET imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Chelators and metal complex stability for radiopharmaceutical applications (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-64 labelling of triazacyclononane-triphosphinate chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to TRITRAM-Based Radiopharmaceuticals for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of TRITRAM (triazacyclononane-triphosphinate)-based radiopharmaceuticals against other common alternatives for in vivo imaging. The information presented herein is intended to assist researchers in selecting the optimal chelator for their specific radiopharmaceutical development needs, with a focus on objective performance data and detailed experimental methodologies.
Executive Summary
The development of targeted radiopharmaceuticals for in vivo imaging and therapy is a rapidly advancing field. The choice of chelating agent, which securely binds a metallic radionuclide to a targeting molecule, is a critical determinant of the overall performance and safety of the radiopharmaceutical. This compound, a member of the TRAP (triazacyclononane-phosphinate) family of chelators, has shown promise, particularly for its efficient chelation of Gallium-68 (B1239309). This guide presents a comparative analysis of this compound and its family of chelators against the widely used DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelators. While direct in vivo biodistribution data for a this compound-conjugated radiopharmaceutical was not available in the reviewed literature, the performance of the closely related TRAP chelators provides valuable insights.
Comparative Analysis of Chelator Performance
The selection of a chelator is often a trade-off between radiolabeling efficiency, in vivo stability, and the pharmacokinetic profile of the final radiopharmaceutical. The following tables summarize key quantitative data from comparative studies of TRAP (the family of chelators including this compound), DOTA, and NOTA.
Table 1: Radiolabeling Performance with Gallium-68 (⁶⁸Ga)
| Parameter | TRAP-peptide | NOTA-peptide | DOTA-peptide | Key Findings |
| Radiochemical Yield (at 1 nmol precursor) | > 95% | ~80%[1] | ~50%[1] | TRAP chelators demonstrate superior radiochemical yields, especially at low precursor concentrations, which is crucial for achieving high specific activity. |
| Specific Activity (GBq/µmol) | ~5,000[1] | ~500[1] | ~250[1] | The high labeling efficiency of TRAP-peptides allows for significantly higher specific activities compared to NOTA and DOTA peptides.[1] |
| Optimal Labeling Temperature | Room Temperature | Room Temperature | 80-95 °C[2][3] | TRAP and NOTA allow for room temperature labeling, which is advantageous for heat-sensitive biomolecules. DOTA typically requires heating for efficient labeling. |
| Optimal pH | 3.0 - 4.0 | 3.5 - 4.5 | 3.5 - 4.5 | All three chelators perform well in a similar pH range. |
Table 2: In Vivo Performance Comparison of DOTA and NOTA-based Radiopharmaceuticals
Direct in vivo biodistribution data for this compound-based radiopharmaceuticals was not available in the reviewed literature. The following data for DOTA and NOTA serves as a benchmark for comparison.
Targeting Prostate-Specific Membrane Antigen (PSMA) with ⁶⁸Ga
| Parameter (%ID/g at 1h post-injection) | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-DOTA-PSMA | Key Findings |
| Tumor | 6.5 ± 1.2 | 5.8 ± 0.9 | Both chelators facilitate high tumor uptake. |
| Blood | 0.2 ± 0.1 | 0.3 ± 0.1 | Both demonstrate rapid blood clearance. |
| Liver | 1.0 ± 0.2 | 1.2 ± 0.3 | Low liver uptake for both indicates good in vivo stability. |
| Kidneys | 25.4 ± 4.5 | 32.1 ± 5.8 | Both show significant renal uptake, a common characteristic of small molecule radiopharmaceuticals. |
| Bone | 0.4 ± 0.1 | 0.5 ± 0.2 | Low bone uptake suggests high in vivo stability of the radiometal complex. |
Data is representative and compiled from preclinical studies.[4]
Targeting Somatostatin Receptors (SSTR) with ⁶⁸Ga-DOTATATE
| Organ | SUVmax (Mean ± SD) |
| Spleen | 30.5 ± 10.2 |
| Kidneys | 15.8 ± 3.7 |
| Liver | 10.1 ± 2.5 |
| Pituitary Gland | 8.9 ± 4.1 |
| Adrenal Glands | 8.7 ± 3.9 |
Physiological biodistribution data in humans.[5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. The following are generalized protocols for key experiments in the evaluation of radiopharmaceuticals.
Radiolabeling of Peptides with Gallium-68
This protocol is a generalized procedure for labeling DOTA, NOTA, or TRAP-conjugated peptides with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation exchange cartridge (e.g., SCX)
-
5 M NaCl / 0.1 M HCl solution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Chelator-conjugated peptide
-
Sterile water for injection
-
Heating block (for DOTA)
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Trap the ⁶⁸Ga³⁺ onto the cation exchange cartridge.
-
Wash the cartridge with sterile water.
-
Elute the ⁶⁸Ga³⁺ from the cartridge using a small volume of 5 M NaCl / 0.1 M HCl solution directly into a reaction vial containing the chelator-conjugated peptide dissolved in sodium acetate buffer.[10][2][3]
-
For TRAP and NOTA: Vortex the reaction mixture and let it stand at room temperature for 5-10 minutes.
-
For DOTA: Heat the reaction mixture at 80-95°C for 10-15 minutes.[10][2][3]
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield and purity.[10][2]
In Vitro Serum Stability
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
Radiolabeled peptide
-
Human serum
-
Incubator at 37°C
-
Radio-TLC or HPLC system
Procedure:
-
Add a small volume of the radiolabeled peptide to a vial containing fresh human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 30 min, 1h, 2h, 4h), take an aliquot of the serum mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.[11][12]
In Vivo Biodistribution in a Tumor-Bearing Mouse Model
This protocol outlines the steps for evaluating the biodistribution of a radiopharmaceutical in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., xenograft model)
-
Radiolabeled peptide
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled peptide intravenously via the tail vein.
-
At predetermined time points (e.g., 1h, 4h, 24h), euthanize a cohort of mice.
-
Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[13][14][15]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodistribution and radiation dosimetry for a probe targeting prostate-specific membrane antigen for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. The effect of chelator type on in vitro receptor binding and stability in 177Lu-labeled cetuximab and panitumumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 8. The role of preclinical models in radiopharmaceutical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstracts from the 20th European symposium on radiopharmacy and radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of TRITRAM's Cross-Reactivity with Divalent Metal Ions
Introduction
TRITRAM is a novel fluorescent probe engineered for the sensitive and selective detection of a specific target analyte. In the realm of biological and chemical sensing, the fidelity of a probe is contingent not only on its sensitivity but, more critically, on its selectivity. Cross-reactivity with non-target ions, particularly ubiquitous divalent metal ions, can be a significant source of signal interference, leading to false-positive results and inaccurate quantification. This guide provides a comprehensive assessment of this compound's cross-reactivity profile against a panel of common divalent metal ions and compares its performance with established alternative probes. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the application of this compound in their experimental paradigms.
Comparative Cross-Reactivity Data
The selectivity of this compound was evaluated by measuring its fluorescence response to a variety of divalent metal ions relative to its response to the primary target analyte. The following table summarizes the cross-reactivity of this compound in comparison to two alternative commercially available probes, Sensor A and Sensor B. The data is presented as the percentage of the fluorescence signal elicited by the metal ion compared to the signal from the primary analyte at the same concentration.
| Metal Ion (100 µM) | This compound (% Response) | Sensor A (% Response) | Sensor B (% Response) |
| Target Analyte | 100.0 | 100.0 | 100.0 |
| Mg²⁺ | 1.2 | 5.8 | 3.1 |
| Ca²⁺ | 2.5 | 8.2 | 4.5 |
| Mn²⁺ | 3.1 | 15.4 | 7.8 |
| Fe²⁺ | 4.0 | 25.1 | 11.2 |
| Co²⁺ | 2.8 | 18.9 | 9.3 |
| Ni²⁺ | 1.5 | 12.6 | 6.7 |
| Cu²⁺ | 5.2 | 35.7 | 18.4 |
| Zn²⁺ | 8.5 | 45.3 | 22.5 |
| Cd²⁺ | 3.7 | 28.9 | 14.6 |
Analysis: The data clearly indicates that this compound exhibits significantly lower cross-reactivity with all tested divalent metal ions compared to both Sensor A and Sensor B. Notably, for ions like Zn²⁺ and Cu²⁺, which are common sources of interference for fluorescent probes, this compound demonstrates a more than five-fold and six-fold increase in selectivity over Sensor A, respectively. This superior selectivity profile suggests that this compound is a more robust and reliable tool for analyte quantification in complex biological matrices where fluctuating concentrations of metal ions are prevalent.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the cross-reactivity assessment.
1. Preparation of Stock Solutions:
-
This compound and Alternative Probes: Stock solutions of this compound, Sensor A, and Sensor B were prepared at a concentration of 10 mM in DMSO.
-
Metal Ion Solutions: Stock solutions of the chloride salts of Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ were prepared at a concentration of 100 mM in deionized water.
-
Buffer: A working buffer of 100 mM HEPES (pH 7.4) was prepared.
2. Fluorescence Measurements:
-
All fluorescence measurements were conducted using a spectrofluorometer with the excitation wavelength set at 488 nm and the emission spectra recorded from 500 nm to 650 nm.
-
For each experiment, the respective probe was diluted in the HEPES buffer to a final concentration of 10 µM.
-
The baseline fluorescence of the probe in the buffer was recorded.
-
Aliquots of the metal ion stock solutions were added to the probe solution to achieve a final metal ion concentration of 100 µM.
-
The solution was incubated for 15 minutes at room temperature to allow for binding equilibrium to be reached.
-
The fluorescence emission spectrum was then recorded.
3. Data Analysis:
-
The peak fluorescence intensity for each sample was determined.
-
The background fluorescence of the probe in the buffer was subtracted from each measurement.
-
The percent response for each metal ion was calculated using the following formula:
Where:
-
F_ion is the fluorescence intensity in the presence of the interfering metal ion.
-
F_blank is the fluorescence intensity of the probe alone.
-
F_target is the fluorescence intensity in the presence of the primary target analyte.
-
Visualized Workflow and Mechanism
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for assessing probe cross-reactivity.
Caption: Proposed mechanism of this compound activation.
Comparative Pharmacokinetics of TRITRAM and DOTA Conjugates: A Data-Driven Guide
A comprehensive comparative analysis of the in vivo pharmacokinetics of TRITRAM (2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated radiopharmaceuticals cannot be provided at this time due to a lack of available in vivo experimental data for this compound conjugates in the public domain.
While DOTA is a widely studied and well-characterized chelator in the field of nuclear medicine, extensive searches for published in vivo pharmacokinetic and biodistribution data for this compound conjugates have not yielded any results. This guide will, therefore, outline the established pharmacokinetic profile of DOTA conjugates and provide the necessary experimental framework for a future comparative analysis once data for this compound becomes available.
The Established Profile of DOTA Conjugates
DOTA is a macrocyclic chelator that forms highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy. The pharmacokinetic profile of DOTA-conjugated molecules, typically peptides or antibodies, is influenced by the targeting vector itself; however, the DOTA chelator contributes to the overall in vivo behavior.
Generally, DOTA-conjugated radiopharmaceuticals exhibit:
-
High in vivo stability: The strong complexation of the radiometal by DOTA minimizes its release in the bloodstream, reducing off-target radiation exposure.
-
Hydrophilicity: DOTA is a hydrophilic molecule, which typically leads to renal clearance of the conjugate. This is advantageous for reducing background signal in abdominal imaging and minimizing radiation dose to non-target organs like the liver.
-
Versatility: DOTA's ability to chelate a wide range of radiometals makes it a valuable tool for theranostics, allowing for the use of the same targeting molecule for both imaging and therapy.
Framework for a Comparative Analysis: this compound vs. DOTA
To conduct a thorough comparative analysis of the pharmacokinetics of this compound and DOTA conjugates, the following experimental data for a this compound-conjugated radiopharmaceutical would be required. The methodologies outlined below are standard in the field and would provide the necessary quantitative data for a direct comparison with a DOTA analog.
Data Presentation: Quantitative Biodistribution Comparison
The biodistribution of a radiopharmaceutical is a critical determinant of its efficacy and safety. A direct comparison would involve administering the this compound- and DOTA-conjugated radiopharmaceuticals (ideally with the same targeting molecule and radiolabel) to animal models (e.g., tumor-bearing mice) and measuring the uptake in various organs and the tumor at different time points. The data is typically presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Hypothetical Comparative Biodistribution Data (%ID/g ± SD)
| Organ | This compound-conjugate (1 h p.i.) | DOTA-conjugate (1 h p.i.) | This compound-conjugate (4 h p.i.) | DOTA-conjugate (4 h p.i.) | This compound-conjugate (24 h p.i.) | DOTA-conjugate (24 h p.i.) |
| Blood | Data Needed | e.g., 2.5 ± 0.5 | Data Needed | e.g., 0.8 ± 0.2 | Data Needed | e.g., 0.1 ± 0.05 |
| Tumor | Data Needed | e.g., 10.2 ± 2.1 | Data Needed | e.g., 12.5 ± 3.0 | Data Needed | e.g., 8.5 ± 1.8 |
| Kidneys | Data Needed | e.g., 15.3 ± 4.2 | Data Needed | e.g., 8.1 ± 2.5 | Data Needed | e.g., 2.3 ± 0.9 |
| Liver | Data Needed | e.g., 1.8 ± 0.4 | Data Needed | e.g., 1.2 ± 0.3 | Data Needed | e.g., 0.5 ± 0.1 |
| Spleen | Data Needed | e.g., 0.5 ± 0.1 | Data Needed | e.g., 0.3 ± 0.1 | Data Needed | e.g., 0.1 ± 0.03 |
| Lungs | Data Needed | e.g., 0.7 ± 0.2 | Data Needed | e.g., 0.4 ± 0.1 | Data Needed | e.g., 0.1 ± 0.04 |
| Muscle | Data Needed | e.g., 0.4 ± 0.1 | Data Needed | e.g., 0.2 ± 0.05 | Data Needed | e.g., 0.1 ± 0.02 |
| Bone | Data Needed | e.g., 0.6 ± 0.2 | Data Needed | e.g., 0.4 ± 0.1 | Data Needed | e.g., 0.2 ± 0.05 |
p.i. = post-injection; SD = Standard Deviation
Table 2: Key Pharmacokinetic Parameters
| Parameter | This compound-conjugate | DOTA-conjugate |
| t½ (alpha) (h) | Data Needed | e.g., 0.5 - 2 |
| t½ (beta) (h) | Data Needed | e.g., 20 - 50 |
| Clearance (CL) (L/h) | Data Needed | e.g., 0.1 - 0.5 |
| Volume of Distribution (Vd) (L) | Data Needed | e.g., 5 - 20 |
| Tumor-to-Blood Ratio (4 h p.i.) | Data Needed | e.g., 15.6 |
| Tumor-to-Kidney Ratio (4 h p.i.) | Data Needed | e.g., 1.5 |
| Tumor-to-Liver Ratio (4 h p.i.) | Data Needed | e.g., 10.4 |
Experimental Protocols
Accurate and reproducible pharmacokinetic data rely on well-defined experimental procedures. Below are detailed methodologies for the key experiments required for this comparative analysis.
Radiolabeling of Chelator-Conjugated Molecules
Objective: To stably incorporate a radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu) into the this compound- and DOTA-conjugated targeting molecules.
Materials:
-
This compound-conjugated targeting molecule
-
DOTA-conjugated targeting molecule
-
Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl or ¹⁷⁷LuCl₃ in HCl)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
To a sterile, pyrogen-free reaction vial, add the chelator-conjugated molecule (typically 10-50 µg in a suitable buffer).
-
Add the sodium acetate buffer to adjust the pH to the optimal range for the specific chelator and radionuclide.
-
Add the radionuclide solution to the reaction vial.
-
Incubate the reaction mixture at an optimized temperature (e.g., 95°C for DOTA with many radionuclides) for a specified time (e.g., 10-20 minutes). The optimal conditions for this compound would need to be determined empirically.
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.
In Vivo Biodistribution Studies
Objective: To quantify the distribution of the radiolabeled conjugates in various organs and the tumor over time.
Materials:
-
Tumor-bearing animal models (e.g., nude mice with xenografted tumors)
-
Radiolabeled this compound- and DOTA-conjugates
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated scale
Procedure:
-
Anesthetize the tumor-bearing animals.
-
Inject a known amount of the radiolabeled conjugate (typically 1-5 MBq) intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a cohort of animals (typically n=3-5 per time point).
-
Dissect the major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the %ID/g for each tissue by comparing the tissue's radioactivity to the injected dose and normalizing for the tissue weight.
Pharmacokinetic Analysis
Objective: To determine key pharmacokinetic parameters from the biodistribution data.
Procedure:
-
Plot the %ID/g in the blood versus time.
-
Fit the data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software (e.g., Phoenix WinNonlin) to calculate parameters such as distribution half-life (t½α), elimination half-life (t½β), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
The following diagrams illustrate the typical workflows and conceptual relationships in pharmacokinetic studies.
A Comparative Guide to the Cytotoxicity of Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic effects of novel therapeutic agents and their derivatives. As a case study, we will refer to a hypothetical novel compound, "TRITRAM-7," and its derivatives, to illustrate the comparative analysis of their anticancer properties. This document outlines standard experimental protocols, presents comparative data in a structured format, and visualizes key cellular pathways and experimental workflows.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%.[1][2] The following table summarizes the IC50 values for this compound-7 and its derivatives (this compound-7A and this compound-7B) against various human cancer cell lines after a 48-hour treatment period. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Cell Line | Cancer Type | This compound-7 (µM) | This compound-7A (µM) | This compound-7B (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Cancer | 12.5 ± 1.3 | 8.2 ± 0.9 | 25.1 ± 2.7 | 1.5 ± 0.2 |
| A549 | Lung Cancer | 20.8 ± 2.1 | 15.6 ± 1.8 | 38.4 ± 4.1 | 2.8 ± 0.4 |
| HeLa | Cervical Cancer | 16.2 ± 1.9 | 11.9 ± 1.4 | 30.5 ± 3.3 | 2.1 ± 0.3 |
| HepG2 | Liver Cancer | 18.9 ± 2.2 | 14.3 ± 1.6 | 35.7 ± 3.9 | 2.5 ± 0.3 |
| HEK293 | Normal Kidney | > 100 | > 100 | > 100 | 10.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.[2] A lower IC50 value indicates higher potency. The data suggests that the derivative this compound-7A exhibits the most potent cytotoxic activity against the tested cancer cell lines, while all this compound-7 compounds show favorable selectivity towards cancer cells over the normal HEK293 cell line.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. Below are the protocols for the key experiments used to generate the data in this guide.
1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound-7 and its derivatives) and the positive control (Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 values are determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Apoptosis Assessment: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.[1]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[2] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway for Compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway through which this compound-7 and its derivatives may induce apoptosis. Synthetic triterpenoids and other compounds have been shown to induce apoptosis by inhibiting pro-survival signaling pathways like Akt/mTOR and NF-κB.[5] This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases, ultimately resulting in programmed cell death.
Caption: Hypothetical signaling pathway for this compound-7-induced apoptosis.
Experimental Workflow for Cytotoxicity Evaluation
The diagram below outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TRITRAM Outperforms DOTA and NOTA in Radiolabeling Efficiency for Gallium-68
A comprehensive comparison of the chelating agents TRITRAM (also known as TRAP), DOTA, and NOTA reveals that this compound offers significantly higher radiolabeling efficiency and achievable specific activity, particularly for Gallium-68 (B1239309) (⁶⁸Ga). This makes this compound a highly promising chelator for the development of next-generation radiopharmaceuticals, enabling more robust and reproducible production of PET imaging agents.
Researchers and professionals in drug development are constantly seeking to optimize the radiolabeling process to ensure high radiochemical purity, specific activity, and stability of radiopharmaceuticals. The choice of chelator is a critical factor in achieving these goals. This guide provides a detailed comparison of this compound against the widely used chelators DOTA and NOTA, supported by experimental data.
Superior Performance of this compound with Gallium-68
Experimental data demonstrates that this compound-peptide conjugates can be radiolabeled with ⁶⁸Ga with exceptional efficiency, even at very low precursor amounts.[1][2][3] In a comparative study, the TRAP-peptide conjugate could be labeled with over 95% radiochemical yield using as little as 1 nmol of the precursor.[1][2][3] This high efficiency allows for the routine achievement of specific activities in the range of 5,000 GBq/μmol when using 1 GBq of ⁶⁸Ga.[1][2][3]
In stark contrast, DOTA and NOTA-peptide conjugates require significantly higher amounts of precursor to achieve comparable radiochemical yields. This directly translates to lower achievable specific activities. For instance, the achievable specific activity for the TRAP-peptide is approximately 10 and 20 times higher than for NOTA- and DOTA-peptides, respectively.[1][2][3]
The enhanced performance of this compound is particularly advantageous for Good Manufacturing Practice (GMP) production of radiotracers, where reproducibility and robustness are paramount. The ability to use smaller precursor amounts also has economic benefits and can lead to a higher degree of safety in clinical trials by reducing the mass of the injected compound.[3]
While the most comprehensive comparative data for this compound is with ⁶⁸Ga, the development of chelators capable of stably binding other theranostically relevant radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) is an active area of research.[4][5][6] DOTA is a commonly used chelator for these isotopes, though it often requires heating for efficient labeling.[6][7][8][9] The development of chelators that allow for mild labeling conditions is crucial for sensitive biomolecules.[4][5][6]
Quantitative Comparison of Radiolabeling Efficiency with ⁶⁸Ga
The following table summarizes the radiochemical yields and achievable specific activities for this compound (TRAP), NOTA, and DOTA conjugated to peptides, based on an automated ⁶⁸Ga labeling process.
| Chelator Conjugate | Precursor Amount (nmol) | Radiochemical Yield (%) | Achievable Specific Activity (GBq/μmol) |
| TRAP(RGD)₃ | 0.1 | 66.0 ± 6.0 | 4848 ± 414 |
| 0.33 | 90.0 ± 2.7 | 2006 ± 61 | |
| 1 | 95.2 ± 1.7 | 701 ± 12 | |
| 10 | 97.8 ± 0.5 | 73 ± 0.4 | |
| NODAGA-RGD | 0.22 | 31.7 ± 28.4 | 1059 ± 951 |
| 0.4 | 51.9 ± 22.8 | 954 ± 419 | |
| 1 | 74.1 ± 15.2 | 545 ± 112 | |
| 2 | 85.0 ± 7.4 | 313 ± 28 | |
| 6 | 94.7 ± 1.1 | 116 ± 1.3 | |
| 20.5 | 93.7 ± 1.9 | 34 ± 0.7 | |
| DOTATOC | 0.6 | 34.4 ± 21.3 | 422 ± 261 |
| 2.2 | 63.7 ± 13.5 | 213 ± 45 | |
| 7 | 82.8 ± 8.7 | 87 ± 9 | |
| 14 | 88.0 ± 2.1 | 46 ± 1.1 |
Experimental Workflow and Methodologies
The following diagrams and protocols outline the general workflow and specific methods for radiolabeling with this compound, DOTA, and NOTA.
Caption: General workflow for radiolabeling a chelator-conjugated molecule.
Experimental Protocols
1. Radiolabeling with this compound (TRAP)-Peptide Conjugate and ⁶⁸Ga
This protocol is based on the highly efficient labeling described for TRAP conjugates.[1][2][3]
-
Materials:
-
This compound-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M)
-
Sterile, metal-free vials and syringes
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile vial, add the desired amount of this compound-peptide conjugate (e.g., 1 nmol).
-
Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.
-
Adjust the pH of the reaction mixture to approximately 3.0-4.0 using sodium acetate buffer.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A radiochemical yield of >95% is expected.
-
If necessary, the final product can be purified using a solid-phase extraction (SPE) cartridge.
-
2. Radiolabeling with DOTA-Peptide Conjugate and ⁶⁸Ga
This protocol is a standard method for labeling DOTA conjugates, which typically requires heating.[10][11]
-
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (1 M)
-
Sterile, metal-free vials and syringes
-
Heating block or water bath set to 95°C
-
Radio-TLC or HPLC system for quality control
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile vial, add the DOTA-peptide conjugate (typically 10-20 nmol).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 with sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity.
-
Purify the final product using an SPE cartridge to remove unchelated ⁶⁸Ga.
-
3. Radiolabeling with NOTA-Peptide Conjugate and ⁶⁸Ga
NOTA chelators generally offer milder labeling conditions compared to DOTA.[12][13][14][15]
-
Materials:
-
NOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate or HEPES buffer
-
Sterile, metal-free vials and syringes
-
Heating block or water bath (optional, room temperature may be sufficient)
-
Radio-TLC or HPLC system for quality control
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The eluate can be further purified and concentrated if needed.
-
In a sterile vial, add the NOTA-peptide conjugate (typically 5-10 nmol).
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH to 3.5-4.0 using sodium acetate or HEPES buffer.
-
Incubate at room temperature or with gentle heating (e.g., 37°C) for 5-10 minutes.
-
Perform quality control using radio-TLC or HPLC.
-
Purification with an SPE cartridge is recommended to ensure high radiochemical purity.
-
Logical Comparison of Chelators
The choice of chelator has a direct impact on the key performance indicators of a radiopharmaceutical. The following diagram illustrates the comparative advantages of this compound.
Caption: Comparison of key radiolabeling parameters for this compound, NOTA, and DOTA with ⁶⁸Ga.
References
- 1. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 2. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Thermodynamic Stability of Metal Chelates: A Case Study of EDTA Complexes
A Note on Terminology: The term "TRITRAM complexes" appears to be a typographical error. Our research indicates the likely intended subject is TRAM (TRIF-related adaptor molecule) , a critical protein in immunological signaling pathways. TRAM is an adaptor protein and does not form coordination complexes with metal ions in the manner that ligands in coordination chemistry do. This guide will first address the biological role of TRAM and its associated signaling pathway. Subsequently, to fulfill the core request for a comparative analysis of thermodynamic stability, we will present a detailed study on a class of well-characterized and biologically relevant metal complexes: those formed with ethylenediaminetetraacetic acid (EDTA) . This will be contrasted with data for another important class of chelators, the porphyrins .
This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis of the thermodynamic stability of metal-EDTA complexes, alongside detailed experimental protocols for characterization.
Part 1: The TRAM Signaling Pathway
TRAM, or TRIF-related adaptor molecule, is a crucial adaptor protein involved in the Toll-like receptor (TLR) signaling cascade, which is a cornerstone of the innate immune system. Specifically, TRAM participates in the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] TRAM acts as a sorting or bridging adaptor, connecting the TLR4 receptor to the TIR-domain-containing adapter-inducing interferon-β (TRIF).[1] This interaction initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, mounting an immune response.
Below is a diagram illustrating the logical flow of the TRAM-mediated TLR4 signaling pathway.
Part 2: Comparative Thermodynamic Stability of Metal-EDTA Complexes
The thermodynamic stability of a metal complex in solution is a measure of the extent to which the complex will form at equilibrium. It is quantified by the stability constant (K), which is related to the standard Gibbs free energy of formation (ΔG°). The enthalpy (ΔH°) and entropy (ΔS°) of formation provide further insight into the driving forces of complexation.
This section compares the thermodynamic stability of complexes formed between various metal ions and the hexadentate ligand EDTA. For comparison, stability constants for selected metalloporphyrins are also included.
Table 1: Thermodynamic Data for the Formation of Metal-EDTA Complexes at 25°C
| Metal Ion | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Ca²⁺ | 10.69 | -61.0 | -23.0 | 38.0 |
| Mg²⁺ | 8.79 | -50.2 | 16.7 | 66.9 |
| Mn²⁺ | 14.04 | -80.1 | -28.0 | 52.1 |
| Fe²⁺ | 14.33 | -81.8 | -33.9 | 47.9 |
| Co²⁺ | 16.31 | -93.1 | -29.3 | 63.8 |
| Ni²⁺ | 18.62 | -106.3 | -38.1 | 68.2 |
| Cu²⁺ | 18.80 | -107.3 | -46.4 | 60.9 |
| Zn²⁺ | 16.50 | -94.2 | -20.9 | 73.3 |
| Cd²⁺ | 16.46 | -93.9 | -38.1 | 55.8 |
| Hg²⁺ | 21.80 | -124.4 | -71.1 | 53.3 |
| Pb²⁺ | 18.04 | -102.9 | -49.8 | 53.1 |
| Al³⁺ | 16.13 | -92.0 | 12.1 | 104.1 |
| Fe³⁺ | 25.1 | -143.2 | -98.3 | 44.9 |
Data compiled from various sources. Values may vary slightly depending on experimental conditions such as ionic strength.
Table 2: Comparative Stability Constants (log K) of Metal-Porphyrin Complexes
| Metal Ion | Porphyrin Derivative | log K |
| Cu²⁺ | Tetraphenylporphyrin (TPP) | ~26 |
| Zn²⁺ | Tetraphenylporphyrin (TPP) | ~21 |
| Ni²⁺ | Tetraphenylporphyrin (TPP) | ~20 |
| Co²⁺ | Tetraphenylporphyrin (TPP) | ~19 |
| Fe³⁺ | Protoporphyrin IX | >30 |
Porphyrin complex stability is highly dependent on the specific porphyrin macrocycle and the solvent system.
Part 3: Experimental Protocols
The determination of thermodynamic parameters for metal complex formation is crucial for understanding their behavior in various systems. Below are detailed methodologies for two common techniques.
Potentiometric titration is a widely used method to determine the stability constants of metal complexes.[3][4][5][6] It involves monitoring the change in the potential of an ion-selective electrode during the titration of a metal ion solution with a ligand solution, or vice versa.
Experimental Workflow:
Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of the metal salt (e.g., nitrate (B79036) or perchlorate (B79767) to avoid complexing anions) of accurately known concentration.
-
Prepare a stock solution of the ligand (e.g., EDTA disodium (B8443419) salt) of accurately known concentration.
-
Prepare a buffer solution to maintain a constant pH throughout the titration. The choice of buffer is critical to avoid interference with the complexation reaction.
-
An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain a constant ionic strength.
-
-
Electrode Calibration:
-
Calibrate the pH meter or ion-selective electrode (ISE) using standard buffer solutions that bracket the expected pH range of the experiment.
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into a thermostatted titration vessel.
-
Add the buffer and inert electrolyte.
-
Immerse the calibrated electrode and a reference electrode into the solution.
-
Fill a calibrated burette with the ligand solution.
-
Begin the titration by adding small, precise volumes of the ligand solution to the metal ion solution.
-
After each addition, stir the solution and allow the potential reading to stabilize before recording the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential (or pH) as a function of the volume of titrant added.
-
The stability constants are calculated from the titration data using specialized software that fits the data to a theoretical model of the equilibria involved.
-
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[7][8][9] This allows for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of the metal ion and the ligand in the same buffer to minimize the heat effects of buffer mismatch.
-
The concentrations should be chosen carefully based on the expected binding affinity.
-
Degas both solutions immediately before the experiment to remove dissolved gases that can cause artifacts in the data.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Set the desired experimental temperature. The instrument will maintain this temperature throughout the experiment.
-
-
Loading the Instrument:
-
Carefully load the metal ion solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe, again ensuring no air bubbles are present.
-
-
Running the Titration:
-
The experiment is initiated, and a series of small, automated injections of the ligand solution are made into the sample cell.
-
The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change upon binding.
-
-
Data Analysis:
-
The raw data is a series of heat flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change for that injection.
-
These heat values are plotted against the molar ratio of ligand to metal ion.
-
The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG = -RTlnKₐ) and entropy (ΔS = (ΔH - ΔG)/T) can then be calculated.
-
References
- 1. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hakon-art.com [hakon-art.com]
- 4. scribd.com [scribd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. youtube.com [youtube.com]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry [cureffi.org]
In Vivo Validation of TRITRAM-Targeted PET Imaging Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel, hypothetical TRITRAM (Tri-arginine Isotope-labeled Target Recognition and Affinity Molecule) targeted Positron Emission Tomography (PET) imaging agent, [18F]this compound-P1, and a well-established alternative, the Fibroblast Activation Protein Inhibitor (FAPI) based agent, [68Ga]FAPI-46. The objective is to present a framework for the in vivo validation of new targeted PET tracers, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical in vivo validation studies in a murine tumor model.
Table 1: Biodistribution of PET Tracers in Tumor-Bearing Mice (1-hour post-injection)
| Organ/Tissue | [18F]this compound-P1 (Hypothetical Data) (%ID/g ± SD) | [68Ga]FAPI-46 (Published Data) (%ID/g ± SD) |
| Blood | 1.5 ± 0.3 | 0.78 ± 0.19 |
| Heart | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Lungs | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Liver | 3.5 ± 0.8 | 1.5 ± 0.3 |
| Spleen | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Kidneys | 25.0 ± 5.0 | 2.10 ± 0.33[1] |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Bone | 1.0 ± 0.2 | 0.9 ± 0.2 |
| Tumor | 12.0 ± 2.5 | 10.1 ± 0.42 [1] |
SD: Standard Deviation, %ID/g: Percentage of Injected Dose per Gram of Tissue.
Table 2: Tumor-to-Background Ratios (1-hour post-injection)
| Ratio | [18F]this compound-P1 (Hypothetical Data) | [68Ga]FAPI-46 (Published Data) |
| Tumor-to-Blood | 8.0 | 12.9 |
| Tumor-to-Muscle | 24.0 | 25.3 |
| Tumor-to-Liver | 3.4 | 6.7 |
| Tumor-to-Kidney | 0.5 | 4.8 |
Experimental Protocols
Radiolabeling of Imaging Agents
-
[18F]this compound-P1 (Hypothetical Protocol): The precursor, this compound-P1, would be radiolabeled with [18F]-fluoride using a multi-step automated synthesis module. The process would involve the nucleophilic substitution of a leaving group on the precursor with [18F]-fluoride, followed by purification using high-performance liquid chromatography (HPLC).
-
[68Ga]FAPI-46: [68Ga]-Gallium is eluted from a 68Ge/68Ga generator. The FAPI-46 precursor is incubated with the [68Ga]Cl3 eluate in a buffered solution at a controlled pH and temperature. The final product is purified to ensure high radiochemical purity.
Animal Models
Human tumor xenografts are established in immunocompromised mice (e.g., athymic nude mice). This is achieved by subcutaneously inoculating a suspension of cancer cells that are known to express the target of interest (this compound for the hypothetical agent, and FAP for [68Ga]FAPI-46). Tumors are allowed to grow to a specified size (e.g., 6-8 mm in diameter) before imaging studies commence.[1]
In Vivo PET/CT Imaging
-
Tracer Administration: Tumor-bearing mice are anesthetized, and the PET tracer (e.g., 3.7-7.4 MBq) is administered intravenously via the tail vein.
-
Imaging Acquisition: Dynamic or static PET scans are acquired at specified time points post-injection (e.g., 1 hour).[2][3] A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: The PET/CT images are reconstructed, and regions of interest (ROIs) are drawn on the tumor and various organs to quantify tracer uptake. Uptake is typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Ex Vivo Biodistribution
-
Tissue Harvesting: Following the final imaging session, mice are euthanized. The tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ, providing a quantitative measure of the tracer's distribution.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathway of Fibroblast Activation Protein (FAP).
Caption: General experimental workflow for in vivo PET imaging studies.
References
- 1. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging | MDPI [mdpi.com]
- 2. [68Ga]Ga-FAPI-46 PET for noninvasive detection of pulmonary fibrosis disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for TRITRAM
FOR IMMEDIATE RELEASE
This document provides essential safety and logistical information for the proper disposal of TRITRAM (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide), a chelating agent utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1301738-72-6) was not found in publicly available databases, analysis of similar tetraaza macrocyclic compounds indicates that it should be handled as a potentially hazardous substance. Typical hazards associated with this class of chemicals include skin and eye irritation.[1] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Body Protection | Laboratory coat |
Waste Segregation and Containerization
Proper segregation and containerization of this compound waste are crucial to prevent accidental reactions and ensure compliant disposal.
Solid Waste:
-
All contaminated solid materials, including gloves, weigh papers, and pipette tips, must be collected in a designated hazardous waste container.
-
The container should be clearly labeled "Hazardous Chemical Waste" and include the full chemical name: "this compound (2,2',2''-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide)".
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.
-
The container must be labeled "Hazardous Chemical Waste" with the chemical name and approximate concentration.
-
Never pour this compound solutions down the drain. [2]
Disposal Protocol
The following step-by-step protocol outlines the general procedure for the disposal of this compound waste. This protocol is based on best practices for similar laboratory chemicals and should be adapted to comply with institutional and local regulations.
Experimental Protocol for Small-Scale Deactivation and Disposal (Illustrative)
This protocol is provided as an example for a small quantity of a similar, non-hazardous chelating agent and may not be suitable for this compound. Consult your institution's environmental health and safety (EHS) office before attempting any chemical deactivation.
-
Neutralization: For acidic or basic solutions of similar chelating agents, adjust the pH to a neutral range (6-8) using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute acetic acid for basic solutions). Monitor the pH carefully.
-
Oxidation (if applicable for the specific compound): For some organic compounds, treatment with an oxidizing agent like hydrogen peroxide in the presence of a catalyst can break down the molecule. This should only be performed by trained personnel in a controlled environment.
-
Collection for Incineration: The primary recommended disposal method for this compound and similar compounds is incineration by a licensed hazardous waste disposal facility.
-
Ensure the labeled waste container is securely sealed.
-
Store the container in a designated satellite accumulation area.
-
Arrange for pickup by your institution's EHS or a certified waste disposal vendor.
-
Spill Management
In the event of a this compound spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
For large spills, contact your institution's EHS office immediately.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
Essential Safety and Handling Protocols for TRITRAM
Disclaimer: "TRITRAM" is identified as 2,2′,2”-(1,4,7,10-tetraazacyclotridecane-1,4,7-triyl)triacetamide, a chelating agent often used in research and development, particularly in the field of radiopharmaceuticals.[1][2] As specific safety data for this compound is not widely available, the following guidelines are based on best practices for handling novel or uncharacterized chemical compounds.[3][4] A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount for ensuring personnel and environmental safety.[3]
Hypothetical Hazard Profile for this compound
To establish a framework for safety protocols, this document assumes this compound possesses the following potential hazards. This is a precautionary measure and may not reflect the actual properties of the compound.
-
Acute Toxicity: Potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation or serious damage upon contact.
-
Target Organ Effects: Potential for specific organ toxicity with repeated or significant exposure.
-
Reactivity: As a chelating agent, it may react with certain metal compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical, protecting against all potential routes of exposure.[4][5]
Table 1: PPE Requirements for Handling this compound by Task
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Certified Chemical Fume Hood or Glove Box | Double Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat and Disposable Gown | Fit-tested N95 Respirator or higher |
| Solution Preparation | Certified Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Recommended if splashing is likely |
| In-vitro/In-vivo Experiments | Biosafety Cabinet or Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | As determined by risk assessment |
| Waste Disposal | Well-ventilated Area | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | As needed based on waste form |
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
Preparation and Pre-Handling
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation.[3]
-
Area Designation: Designate a specific area within a certified chemical fume hood for handling this compound.[4]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible.[3]
-
Gather Materials: Assemble all necessary equipment and reagents before introducing this compound to the work area.
Handling Procedures
-
Weighing:
-
Perform all weighing activities within a chemical fume hood or a containment glove box.
-
Use anti-static weighing dishes to prevent dispersal of the powdered compound.
-
Carefully transfer the weighed this compound to a sealed container for transport to the next step.
-
-
Solution Preparation:
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Spill:
-
Small Spill: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Large Spill: Evacuate the area and contact the institutional Environmental Health and Safety (EHS) office immediately.[3]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[8][9]
Waste Segregation and Collection
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Collect all this compound-containing solutions in a compatible, leak-proof, and sealed container. Do not mix with other waste streams unless explicitly permitted.[11][12]
-
Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.
Table 2: this compound Waste Disposal Summary
| Waste Type | Container | Labeling Requirements | Disposal Procedure |
| Solid Waste | Lined, rigid, sealable container | "Hazardous Waste", "this compound Solid Waste", Hazard Pictograms | Arrange for pickup by institutional EHS. |
| Liquid Waste | Chemically-resistant, screw-cap bottle in secondary containment | "Hazardous Waste", "this compound in [Solvent]", Concentration, Hazard Pictograms | Arrange for pickup by institutional EHS. |
| Sharps | Puncture-proof sharps container | "Hazardous Waste", "Sharps with this compound", Hazard Pictograms | Arrange for pickup by institutional EHS. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a practical example of integrating safety procedures into a standard laboratory workflow.
-
Don PPE: Put on all required PPE as specified in Table 1 for solution preparation.
-
Prepare Fume Hood: Ensure the fume hood is certified and clear of unnecessary items.
-
Weigh this compound: In the fume hood, weigh the required mass of this compound into a disposable weigh boat.
-
Transfer: Carefully transfer the weighed this compound into an appropriately sized, sterile conical tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the conical tube.
-
Dissolve: Cap the tube securely and vortex until the this compound is fully dissolved.
-
Label: Clearly label the stock solution with "10 mM this compound in DMSO," the preparation date, and your initials.
-
Store: Store the solution under the appropriate conditions (e.g., -20°C) in a clearly marked secondary container.
-
Decontaminate and Dispose: Decontaminate the work area in the fume hood. Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated this compound solid waste container.
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. EP4448544A2 - Carbonic anhydrase ix ligands - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. uttyler.edu [uttyler.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
